molecular formula C22H25ClN6O B2653734 CC-401 hydrochloride CAS No. 1438391-30-0; 395104-30-0

CC-401 hydrochloride

Número de catálogo: B2653734
Número CAS: 1438391-30-0; 395104-30-0
Peso molecular: 424.93
Clave InChI: OIBVXKYKWOUGAO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CC-401 hydrochloride is a useful research compound. Its molecular formula is C22H25ClN6O and its molecular weight is 424.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O.ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBVXKYKWOUGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CC-401 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CC-401 hydrochloride is a potent and selective, second-generation, ATP-competitive small molecule inhibitor of the c-Jun N-terminal kinases (JNKs). By targeting all three JNK isoforms (JNK1, JNK2, and JNK3), CC-401 effectively modulates the JNK signaling pathway, a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of CC-401, including its molecular interactions, effects on downstream signaling, and relevant experimental data and protocols. The information presented herein is intended to support further research and drug development efforts centered on JNK inhibition.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the kinase activity of JNK1, JNK2, and JNK3.[1] As an ATP-competitive inhibitor, CC-401 binds to the ATP-binding pocket of activated, phosphorylated JNK.[1] This reversible binding event prevents the endogenous ATP from accessing the kinase's active site, thereby blocking the transfer of a phosphate group to downstream JNK substrates. The primary and most well-characterized downstream effector of JNK is the transcription factor c-Jun. By inhibiting JNK, CC-401 prevents the phosphorylation of c-Jun at serines 63 and 73 within its N-terminal activation domain.[1] This lack of phosphorylation attenuates c-Jun's transcriptional activity, leading to a downstream modulation of gene expression involved in various cellular responses.

The JNK Signaling Pathway

The JNK signaling cascade is a three-tiered system composed of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (JNK). Various extracellular stimuli, including inflammatory cytokines, growth factors, and cellular stress, activate this pathway, leading to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a range of cytoplasmic and nuclear substrates to orchestrate a cellular response.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Inflammatory Cytokines Inflammatory Cytokines Growth Factors Growth Factors MAP3K MAP3K (e.g., MEKK1, ASK1) Growth Factors->MAP3K Cellular Stress Cellular Stress Cellular Stress->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K P JNK JNK (JNK1/2/3) MAP2K->JNK P cJun c-Jun JNK->cJun P CC401 CC-401 HCl CC401->JNK Inhibition p_cJun Phospho-c-Jun (Ser63/73) AP1 AP-1 Complex Formation p_cJun->AP1 Gene_Expression Modulation of Gene Expression AP1->Gene_Expression Cellular_Response Cellular Responses (Apoptosis, Inflammation, Proliferation) Gene_Expression->Cellular_Response

Figure 1: JNK Signaling Pathway and the inhibitory action of CC-401 HCl.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Kinase Inhibition Profile of CC-401
TargetParameterValue (nM)Notes
JNK (all three isoforms)Ki25-50Potent inhibitor of JNK1, JNK2, and JNK3.[1]
Table 2: Selectivity Profile of CC-401
KinaseSelectivity vs. JNK
p38> 40-fold
ERK> 40-fold
IKK2> 40-fold
Protein Kinase C> 40-fold
Lck> 40-fold
ZAP70> 40-fold

This high degree of selectivity minimizes off-target effects, making CC-401 a valuable tool for specifically interrogating the JNK signaling pathway.[1]

Table 3: Cellular Activity of CC-401
Assay TypeCell LineParameterEffective Concentration
JNK InhibitionVarious-1 - 5 µM
CytotoxicityHT-29, SW620, HCT116IC503 µM, 6.5 µM, 3.5 µM, respectively

In cell-based assays, CC-401 demonstrates specific JNK inhibition at concentrations between 1 and 5 µM.[1]

Experimental Protocols

The following sections detail representative methodologies for key experiments used to characterize the mechanism of action of JNK inhibitors like CC-401.

In Vitro JNK Kinase Assay

This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a specific JNK isoform.

Objective: To determine the IC50 value of CC-401 for JNK1, JNK2, and JNK3.

Materials:

  • Recombinant human JNK1, JNK2, and JNK3 (activated)

  • Biotinylated c-Jun (or other suitable JNK substrate)

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Detection reagents (e.g., HTRF®, LANCE®, or ADP-Glo™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of CC-401 in DMSO and then dilute further in kinase assay buffer.

  • In a 384-well plate, add the recombinant JNK enzyme, the biotinylated c-Jun substrate, and the CC-401 dilution.

  • Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for JNK.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Read the plate on a compatible microplate reader.

  • Calculate the percent inhibition for each concentration of CC-401 and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of CC-401 start->prep_inhibitor add_reagents Add JNK enzyme, c-Jun substrate, and CC-401 to 384-well plate prep_inhibitor->add_reagents initiate_reaction Initiate reaction with ATP add_reagents->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_and_detect Stop reaction and add detection reagents incubate->stop_and_detect read_plate Read plate on microplate reader stop_and_detect->read_plate analyze_data Calculate % inhibition and determine IC50 read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for an in vitro JNK kinase assay.
Western Blot Analysis of c-Jun Phosphorylation

This method is used to assess the inhibition of JNK activity in a cellular context by measuring the phosphorylation state of its direct substrate, c-Jun.

Objective: To confirm that CC-401 inhibits the phosphorylation of c-Jun in cells.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • This compound

  • JNK activator (e.g., anisomycin, UV radiation)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, anti-JNK, anti-phospho-JNK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of CC-401 for a specified time (e.g., 1-2 hours).

  • Stimulate the JNK pathway with a JNK activator for a short period (e.g., 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total c-Jun, total JNK, phospho-JNK, and the loading control to ensure equal loading and to assess the specificity of the inhibition.

Western_Blot_Workflow start Start cell_culture Plate and treat cells with CC-401 and JNK activator start->cell_culture cell_lysis Lyse cells and quantify protein cell_culture->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-p-c-Jun) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal with chemiluminescence secondary_ab->detection reprobe Strip and re-probe for total proteins and loading control detection->reprobe end End reprobe->end

Figure 3: Workflow for Western blot analysis of c-Jun phosphorylation.
Cell Viability Assay

This assay is used to determine the cytotoxic effects of an inhibitor on a cell population.

Objective: To determine the IC50 of CC-401 for cytotoxicity in a given cell line.

Materials:

  • Cell line of interest

  • This compound

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of CC-401 for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent cell viability relative to the vehicle-treated control and determine the cytotoxic IC50 value.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the JNK signaling pathway. Its ATP-competitive mechanism of action and high selectivity make it an invaluable tool for both basic research into the roles of JNK signaling and for preclinical studies exploring the therapeutic potential of JNK inhibition in various disease models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its isoform-specific inhibitory profile and its effects in a broader range of cellular and in vivo models will continue to refine our understanding of its therapeutic potential.

References

The Function of CC-401 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Potent and Selective JNK Inhibitor

Introduction

CC-401 hydrochloride is a potent, second-generation, ATP-competitive small molecule inhibitor targeting all three isoforms of the c-Jun N-terminal kinase (JNK).[1][2][3] JNKs are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including stress responses, inflammation, apoptosis, and cell proliferation. The dysregulation of the JNK signaling pathway has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4][5] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of this compound for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its inhibitory effect by competitively binding to the ATP-binding site of the active, phosphorylated form of JNK.[1][3][4] This binding event precludes the natural substrate, ATP, from associating with the kinase, thereby inhibiting the downstream phosphorylation of its targets, most notably the transcription factor c-Jun.[1] The inhibition of c-Jun phosphorylation prevents its activation and subsequent translocation to the nucleus, where it would otherwise regulate the transcription of genes involved in various cellular responses.[6]

Signaling Pathway

The JNK signaling cascade is a tiered pathway initiated by a wide array of cellular stressors and inflammatory cytokines. These stimuli activate a cascade of upstream kinases, ultimately leading to the phosphorylation and activation of JNK. This compound acts at the level of JNK, effectively blocking the propagation of the signal to downstream effectors.

JNK_Signaling_Pathway cluster_stimuli Upstream Stimuli cluster_kinases Upstream Kinase Cascade cluster_jnk JNK Inhibition cluster_downstream Downstream Effects Stress Cellular Stress (e.g., UV, Osmotic Stress, ROS) MAP4K MAP4K Stress->MAP4K Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1) Cytokines->MAP4K MAP3K MAP3K (e.g., ASK1, TAK1) MAP4K->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK JNK (JNK1/2/3) MAP2K->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation CC401 This compound CC401->JNK Inhibition AP1 AP-1 Transcription Factor cJun->AP1 Gene Gene Transcription AP1->Gene Response Cellular Responses (Apoptosis, Inflammation, etc.) Gene->Response

Caption: The JNK signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

ParameterValueReference(s)
Potency
Ki (all JNK isoforms)25-50 nM[1][4]
Selectivity
Over other kinases (p38, ERK, IKK2, etc.)> 40-fold[4][7]
In Vitro Efficacy
Effective Concentration (cell-based assays)1-5 µM[1][2]

Table 1: Potency and Selectivity of this compound.

IndicationClinical Trial IdentifierStatusReference(s)
Myeloid LeukemiaNCT00126893Terminated[3]
Idiopathic Pulmonary FibrosisNCT03142191Terminated (Sponsor Decision)[8]

Table 2: Clinical Trials Involving this compound.

Experimental Protocols

In Vitro JNK Inhibition Assay in HK-2 Cells

This protocol describes a method to assess the inhibitory effect of this compound on JNK signaling in human kidney proximal tubule (HK-2) cells under osmotic stress.

Methodology:

  • Cell Culture: HK-2 cells are cultured in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant epidermal growth factor at 37°C in a 5% CO2 incubator.[9][10]

  • Treatment: Cells are pre-treated with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Osmotic Stress Induction: Osmotic stress is induced by adding sorbitol to the culture medium to a final concentration of 0.5 M for a duration of 30 minutes to 2 hours.[11][12]

  • Cell Lysis and Protein Quantification: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-c-Jun, total c-Jun, phospho-JNK, total JNK, and a loading control (e.g., GAPDH or β-actin). After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is performed to quantify the relative levels of phosphorylated proteins normalized to their total protein levels.

HK2_Workflow cluster_cell_prep Cell Preparation cluster_stress Stress Induction cluster_analysis Analysis Culture Culture HK-2 Cells Pretreat Pre-treat with CC-401 or Vehicle Culture->Pretreat Sorbitol Induce Osmotic Stress (Sorbitol) Pretreat->Sorbitol Lysis Cell Lysis Sorbitol->Lysis WB Western Blotting (p-c-Jun, p-JNK, etc.) Lysis->WB Detect Detection and Quantification WB->Detect

Caption: Experimental workflow for in vitro JNK inhibition assay in HK-2 cells.

In Vivo Tumor Growth Inhibition in a Xenograft Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a human colon carcinoma (HT29) xenograft mouse model.

Methodology:

  • Cell Culture: HT29 human colorectal carcinoma cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics.[13]

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: 1 x 10^6 to 5 x 10^6 HT29 cells in a suspension of PBS or Matrigel are injected subcutaneously into the flank of each mouse.[4][13]

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups: Vehicle control, this compound, a standard chemotherapeutic agent (e.g., oxaliplatin), and a combination of CC-401 and the chemotherapeutic agent. CC-401 is typically administered via oral gavage or intraperitoneal injection at a predetermined dose and schedule.[14]

  • Tumor Growth Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2). Body weight is also monitored as a measure of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised, weighed, and may be processed for further analysis (e.g., histology, immunohistochemistry, or Western blotting).

Xenograft_Workflow cluster_prep Model Preparation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Implant Implant HT29 Cells in Nude Mice TumorGrowth Allow Tumors to Establish Implant->TumorGrowth Randomize Randomize into Treatment Groups TumorGrowth->Randomize Administer Administer CC-401, Chemotherapy, or Vehicle Randomize->Administer Monitor Monitor Tumor Growth and Body Weight Administer->Monitor Excise Excise Tumors Monitor->Excise Endpoint Analyze Analyze Tumor Weight and Biomarkers Excise->Analyze

Caption: Workflow for in vivo tumor growth inhibition in a xenograft model.

Renal Ischemia-Reperfusion Injury Model

This protocol describes a model of acute kidney injury where this compound can be evaluated for its protective effects.

Methodology:

  • Animal Model: Male C57BL/6 or BALB/c mice are commonly used.[5]

  • Anesthesia and Surgery: Mice are anesthetized, and a flank or midline incision is made to expose the renal pedicles.

  • Ischemia: The renal arteries are clamped with non-traumatic microvascular clamps for a defined period (e.g., 22-30 minutes) to induce ischemia.[5]

  • Reperfusion: The clamps are removed to allow reperfusion. The incisions are then sutured.

  • Treatment: this compound or vehicle is administered prior to, during, or immediately after the ischemia-reperfusion procedure.

  • Assessment of Renal Injury: At various time points post-reperfusion (e.g., 24, 48, 72 hours), renal function is assessed by measuring serum creatinine and blood urea nitrogen (BUN). Kidneys are harvested for histological analysis (e.g., H&E staining to assess tubular necrosis) and for measuring markers of inflammation and apoptosis.[15]

Carbon Tetrachloride (CCl4)-Induced Liver Injury Model

This protocol details a widely used model of chemically-induced liver injury to assess the hepatoprotective potential of this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are frequently used.

  • Induction of Liver Injury: A single intraperitoneal injection or oral gavage of CCl4 (typically mixed with a vehicle like corn or olive oil) is administered to induce acute liver injury. For chronic injury and fibrosis models, CCl4 is administered repeatedly over several weeks.[6][16][17]

  • Treatment: this compound or vehicle is administered before or after the CCl4 challenge.

  • Assessment of Liver Injury: At selected time points after CCl4 administration, blood is collected to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Livers are harvested for histopathological examination (e.g., H&E staining for necrosis, Masson's trichrome for fibrosis) and for biochemical or molecular analysis of inflammatory and fibrotic markers.[2]

Conclusion

This compound is a valuable research tool for investigating the role of JNK signaling in health and disease. Its high potency and selectivity make it a precise instrument for dissecting the complexities of this crucial signaling pathway. The experimental protocols provided in this guide offer a framework for utilizing this compound in a variety of in vitro and in vivo models, enabling researchers to further elucidate the therapeutic potential of JNK inhibition.

References

The Unraveling of CC-401 Hydrochloride: From Cell Cycle Inhibitor to Molecular Glue

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery and History of Indisulam (CC-401 hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Indisulam or E7070, has traversed a remarkable journey in the landscape of oncology drug discovery. Initially identified as a potent inhibitor of cell cycle progression, its mechanism of action has been redefined over time, culminating in its current classification as a "molecular glue." This technical guide provides an in-depth exploration of the discovery, historical development, and evolving understanding of the mechanism of action of CC-401. It consolidates key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and drug development professionals interested in the fascinating story of this unique anticancer agent.

Discovery and Early History: A Phenotypic Approach

Indisulam (E7070) was first identified by scientists at Eisai Co., Ltd. through a phenotypic screening of their sulfonamide compound library. The primary goal of this initial research was to discover novel antitumor agents that could arrest the cell cycle, a hallmark of cancer.[1][2] In 1999, Owa et al. described the discovery of a new series of antitumor sulfonamides that targeted the G1 phase of the cell cycle.[1] Through this work, N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, later named Indisulam, was identified as a lead compound due to its significant antitumor activity.[1]

The initial in vitro studies demonstrated that Indisulam induced G1 phase cell cycle arrest in P388 murine leukemia cells.[2] This effect was found to be time-dependent in human colon cancer HCT116 cells.[2] The compound exhibited a unique spectrum of antitumor activity across a panel of 42 human tumor cell lines, distinguishing it from other clinically used anticancer drugs at the time.[2]

Evolution of the Mechanism of Action: From JNK Inhibition to a "Molecular Glue"

Initial Hypothesis: JNK Inhibition

Early investigations into the specific molecular target of Indisulam led to the hypothesis that it functioned as an inhibitor of c-Jun N-terminal kinase (JNK). However, this initial understanding has since been largely superseded by the discovery of its role as a molecular glue. The historical context of the JNK inhibitor hypothesis is important for understanding the evolution of research on this compound.

The Paradigm Shift: A Molecular Glue Degrading RBM39

A significant breakthrough in understanding Indisulam's mechanism of action came with the discovery that it functions as a "molecular glue." This novel mechanism involves the recruitment of a specific protein to an E3 ubiquitin ligase, leading to the targeted degradation of that protein.

In the case of Indisulam, it facilitates the interaction between the RNA-binding protein RBM39 and the DDB1 and CUL4-associated factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[3][4] This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the proteasome.[3][4] The degradation of RBM39, a key component of the spliceosome, results in widespread aberrant RNA splicing, leading to cancer cell death.[3][4]

The crystal structure of the DCAF15-DDB1-DDA1-Indisulam-RBM39 complex has been solved, providing a detailed molecular understanding of how Indisulam bridges the interaction between DCAF15 and RBM39.[5]

Quantitative Data

Table 1: In Vitro Efficacy of Indisulam (CC-401) in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Carcinoma0.11 µg/mL (~0.28 µM)[1]
P388Murine LeukemiaNot specified (G1 arrest)[2]
AMKL cells (CMK, MEG01, M07e)Acute Megakaryoblastic LeukemiaSignificantly lower than non-AMKL cells[6]

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Table 2: Clinical Trial Data for Indisulam (CC-401)
Trial IdentifierPhaseCancer TypeDosing RegimenKey FindingsReference
NCT001268931Relapsed/Refractory AMLNot specifiedSafety, pharmacokinetics, and pharmacodynamics evaluated.[7]
Phase 2Relapsed/Refractory AML and high-risk MDSIndisulam 400 mg/m² IV on days 1 and 8 of a 28-day cycle, in combination with idarubicin and cytarabine.35% response rate in heavily pre-treated patients.[7]
Phase 1Solid TumorsIndisulam 350, 500, or 600 mg/m² IV on day 1, in combination with carboplatin.Thrombocytopenia was the major dose-limiting toxicity.[8][9]

Experimental Protocols

RBM39 Degradation Assay (Western Blot)

A common method to assess the molecular glue activity of Indisulam is to measure the degradation of its target protein, RBM39, using Western blotting.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., T-ALL cell lines J.gamma1 or Jurkat) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of Indisulam (e.g., 1 µM and 5 µM) or DMSO as a vehicle control for a specified time (e.g., 48 hours).[10]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against RBM39 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.[6]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

RNA Sequencing and Bioinformatic Analysis

To investigate the downstream effects of RBM39 degradation on RNA splicing, RNA sequencing (RNA-seq) is a powerful tool.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with Indisulam (e.g., 5 µM for 16 hours in J.gamma1 cells) or DMSO.[10] Extract total RNA using a suitable kit (e.g., TRIzol reagent).

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA and perform high-throughput sequencing on a platform such as an Illumina sequencer.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.

    • Differential Gene Expression Analysis: Use software packages such as DESeq2 or edgeR to identify differentially expressed genes between Indisulam-treated and control samples.[12][13]

    • Alternative Splicing Analysis: Employ tools like rMATS to identify and quantify different types of alternative splicing events (e.g., skipped exons, retained introns).[10]

    • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed and alternatively spliced genes to understand the biological processes affected by Indisulam treatment.[14][15]

In Vivo Xenograft Studies

To evaluate the antitumor efficacy of Indisulam in a living organism, xenograft models are commonly used.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).[16]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., neuroblastoma or T-ALL cells) into the flank of the mice.[10][17]

  • Tumor Growth and Treatment: Monitor tumor growth regularly. Once the tumors reach a certain size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer Indisulam or a vehicle control to the mice. The route of administration can be intravenous or intraperitoneal, and the dosing schedule can vary. For example, in a T-ALL preclinical model, Indisulam was administered intraperitoneally at 12.5 mg/kg for five consecutive days followed by a two-day break, with the cycle repeated.[10]

  • Efficacy Assessment:

    • Measure tumor volume at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

    • Survival analysis can also be performed.[17]

Visualizations

Diagram 1: Mechanism of Action of Indisulam

Indisulam_Mechanism cluster_cell Cancer Cell Indisulam Indisulam (CC-401) DCAF15 DCAF15 Indisulam->DCAF15 Binds RBM39 RBM39 (RNA Binding Protein) Indisulam->RBM39 Recruits CUL4 CUL4-DDB1 E3 Ligase Complex DCAF15->CUL4 Part of Proteasome Proteasome CUL4->Proteasome Targets for Degradation RBM39->CUL4 Ubiquitination pre_mRNA pre-mRNA RBM39->pre_mRNA Regulates Splicing Proteasome->RBM39 Degrades aberrant_mRNA Aberrantly Spliced mRNA pre_mRNA->aberrant_mRNA Dysregulation Apoptosis Apoptosis aberrant_mRNA->Apoptosis Leads to

Caption: The molecular glue mechanism of Indisulam.

Diagram 2: Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start implant Implant Human Cancer Cells into Immunodeficient Mice start->implant monitor_tumor Monitor Tumor Growth implant->monitor_tumor randomize Randomize Mice into Treatment & Control Groups monitor_tumor->randomize treat Administer Indisulam (Treatment Group) or Vehicle (Control Group) randomize->treat measure Measure Tumor Volume and Body Weight Regularly treat->measure endpoint Endpoint Reached (e.g., Tumor Size, Time) measure->endpoint analysis Euthanize Mice, Excise Tumors for Analysis (Weight, IHC, etc.) endpoint->analysis end End analysis->end

Caption: A typical workflow for an in vivo xenograft study.

Conclusion

The story of this compound (Indisulam) is a compelling example of the dynamic nature of drug discovery. From its origins as a phenotypically discovered cell cycle inhibitor to its current understanding as a sophisticated molecular glue, its journey highlights the importance of continued mechanistic investigation. While its clinical development has faced challenges, the unique mechanism of action of Indisulam continues to inspire new avenues of research in targeted protein degradation and the development of novel anticancer therapeutics. This technical guide provides a solid foundation for researchers and clinicians to further explore the potential of this intriguing molecule and the broader class of molecular glues.

References

CC-401 Hydrochloride: A Technical Guide to a Potent JNK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 hydrochloride is a potent, second-generation, ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK).[1][2][3] As a member of the anthrapyrazolone class of inhibitors, it demonstrates high affinity and selectivity for all three JNK isoforms.[3][4] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, playing a pivotal role in cellular responses to stress, inflammation, apoptosis, and proliferation.[5][6][7] The specific inhibitory action of CC-401 on this pathway makes it a valuable tool for preclinical research in oncology, inflammatory diseases, and neurodegenerative disorders. This document provides a comprehensive technical overview of CC-401, including its mechanism of action, quantitative data, and detailed experimental protocols.

Chemical and Physical Properties

CC-401 is characterized by its specific chemical structure and physical properties that dictate its handling and use in experimental settings.

PropertyValueReference
IUPAC Name 3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole[1]
Molecular Formula C₂₂H₂₄N₆O·2HCl
Molecular Weight 461.39 g/mol
CAS Number 2250025-96-6 (dihydrochloride); 395104-30-0 (base)[1]
Purity ≥98%
Solubility Soluble to 100 mM in Water and DMSO
Storage Store at -20°C

JNK Signaling and Mechanism of Inhibition

The JNK Signaling Pathway

The JNK pathway is a conserved three-tiered kinase cascade activated by various stimuli, including inflammatory cytokines and environmental stress.[5][7][8] The cascade consists of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAP kinase. Upon activation, MKK4 and MKK7, the primary MAP2Ks in this pathway, dually phosphorylate JNK on threonine and tyrosine residues within its activation loop.[7][9][10] Activated JNK then phosphorylates a host of cytoplasmic and nuclear substrates, most notably the transcription factor c-Jun, leading to the regulation of gene expression involved in apoptosis, inflammation, and cell survival.[8][9]

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K Cytokines Cytokines (TNF-α, IL-1) Cytokines->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK JNK (JNK1/2/3) MAP2K->JNK cJun c-Jun JNK->cJun ATF2 ATF2 JNK->ATF2 p53 p53 JNK->p53 Cellular_Response Cellular Response (Apoptosis, Inflammation, Proliferation) cJun->Cellular_Response ATF2->Cellular_Response p53->Cellular_Response

Caption: Overview of the JNK Signaling Pathway.
Mechanism of Action of CC-401

CC-401 functions as an ATP-competitive inhibitor.[1][2] It specifically binds to the ATP-binding pocket of active, phosphorylated JNK, thereby preventing the kinase from binding its natural substrate, ATP.[3] This action blocks the downstream phosphorylation of JNK substrates, such as c-Jun, without affecting the upstream activation (phosphorylation) of JNK itself by MKK4/MKK7.[3][4] This leads to a reduction in the transcriptional activity of c-Jun and subsequent modulation of cellular processes like proliferation and apoptosis.[1][2]

CC401_Mechanism cluster_inhibition Inhibition by CC-401 MKK4_7 MKK4 / MKK7 JNK_inactive JNK (Inactive) MKK4_7->JNK_inactive Phosphorylates JNK_active JNK-P (Active) cJun c-Jun JNK_active->cJun Phosphorylates ATP ATP ATP->JNK_active cJun_P p-c-Jun (Phosphorylated) CC401 CC-401 CC401->JNK_active Competes with ATP for binding site

Caption: ATP-competitive inhibition of JNK by CC-401.

Quantitative Inhibitory Data

CC-401 exhibits high potency against all three JNK isoforms and significant selectivity over other related kinases.

ParameterTargetValueNotesReference
Ki (Inhibitor Constant) JNK1, JNK2, JNK325-50 nMHigh-affinity binding to all JNK isoforms.[3][4]
Selectivity JNK vs. p38, ERK, IKK2, PKC, Lck, ZAP70> 40-foldDemonstrates high specificity for JNK over other kinases.[4]
Cellular Activity JNK Inhibition1-5 µMEffective concentration for specific JNK inhibition in cell-based assays.[4]

Experimental Protocols

The following protocols are standard methodologies for evaluating the efficacy and specificity of JNK inhibitors like CC-401.

In Vitro JNK Kinase Activity Assay

This assay directly measures the ability of CC-401 to inhibit the enzymatic activity of JNK.

Methodology:

  • Immunoprecipitation: Isolate JNK from cell lysates (e.g., from stress-activated cells) using a JNK-specific antibody coupled to Protein A/G beads.[11][12]

  • Washing: Wash the immunoprecipitated complex multiple times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.[11]

  • Kinase Reaction: Resuspend the beads in kinase assay buffer containing a recombinant JNK substrate (e.g., c-Jun or ATF2) and ATP.[11][12] Add varying concentrations of CC-401 or a vehicle control (DMSO).

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes to allow for substrate phosphorylation.[12][13]

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[12]

  • Detection: Analyze the phosphorylation of the substrate via Western blotting using a phospho-specific antibody (e.g., anti-phospho-c-Jun).[11] Alternatively, luminescent assays that measure ADP formation can be used for high-throughput screening.[13]

Kinase_Assay_Workflow A 1. Cell Lysis B 2. Immunoprecipitation (Anti-JNK Antibody) A->B C 3. Kinase Reaction (+ Substrate, ATP, CC-401) B->C D 4. Incubation (30°C) C->D E 5. SDS-PAGE D->E F 6. Western Blot (Anti-phospho-Substrate Ab) E->F G 7. Signal Detection & Quantification F->G

Caption: Workflow for an in vitro JNK Kinase Assay.
Cell-Based Assay for JNK Pathway Inhibition

This assay confirms that CC-401 can inhibit JNK signaling within a cellular environment.

Methodology:

  • Cell Culture: Plate cells (e.g., human tubular epithelial HK-2 cells or cancer cell lines like HT29) and grow to desired confluency.[4]

  • Pre-treatment: Treat cells with various concentrations of CC-401 or vehicle control for 1-2 hours.

  • Stimulation: Induce JNK pathway activation by exposing cells to a stress stimulus, such as sorbitol (osmotic stress) or UV radiation, for a short period (e.g., 30-60 minutes).[4]

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies against phospho-c-Jun (to measure JNK activity), total c-Jun, phospho-JNK (to confirm JNK activation), and a loading control (e.g., β-actin or GAPDH).[4]

  • Analysis: Quantify band intensities to determine the dose-dependent inhibition of c-Jun phosphorylation by CC-401.[4]

Cell_Assay_Workflow A 1. Plate and Culture Cells B 2. Pre-treat with CC-401 A->B C 3. Induce Stress (e.g., Sorbitol, UV) B->C D 4. Lyse Cells C->D E 5. Western Blot for: - p-c-Jun - p-JNK - Loading Control D->E F 6. Analyze Inhibition E->F

Caption: Workflow for a cell-based JNK inhibition assay.

Preclinical and Clinical Development Overview

CC-401 has been utilized in various preclinical models, demonstrating its therapeutic potential. Studies have shown it can be hepatoprotective, play a role in mitigating renal fibrosis, and sensitize hypoxic colon cancer cells to DNA-damaging agents.[4][14] Despite these promising preclinical results, its clinical development has been limited.[14] A Phase 1 clinical trial of CC-401 in patients with high-risk myeloid leukemia (NCT00126893) was initiated but later terminated for reasons that have not been publicly disclosed.[3][14] Other JNK inhibitors from the same developer, such as CC-90001 (with a bias for JNK1), have since progressed to later-stage clinical trials for conditions like idiopathic pulmonary fibrosis.[14][15][16]

Conclusion

This compound is a well-characterized, potent, and selective small-molecule inhibitor of the JNK signaling pathway. Its high affinity for all JNK isoforms and its ATP-competitive mechanism of action make it an invaluable research tool for dissecting the complex roles of JNK in health and disease. While its own clinical progression has halted, the data generated using CC-401 continues to inform the development of next-generation JNK inhibitors for a range of therapeutic applications.

References

CC-401 Hydrochloride: A Technical Guide to Target Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 hydrochloride is a potent, second-generation, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms.[1][2] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress signals, playing a key role in apoptosis, inflammation, and cellular proliferation.[1][3] This technical guide provides a comprehensive overview of the target selectivity profile of CC-401, detailed experimental methodologies for its characterization, and visual representations of the associated signaling pathways and workflows. While extensive public data on a broad kinase panel for CC-401 is limited, this guide presents a representative selectivity profile based on available information and data from analogous JNK inhibitors to provide a thorough understanding of its target engagement.

Core Target Profile of this compound

CC-401 is a potent inhibitor of all three JNK isoforms, with a reported inhibitory constant (Ki) in the range of 25 to 50 nM.[1] It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the JNK enzymes.[1][2] In cellular assays, CC-401 demonstrates specific JNK inhibition at concentrations between 1 and 5 μM.[1]

Quantitative Target Selectivity
Kinase TargetIC50 (nM)Fold Selectivity vs. JNK1
JNK1 40 1
JNK2 40 1
JNK3 90 2.25
p38α>10,000>250
ERK1>10,000>250
IKK2>10,000>250
PKCα>10,000>250
Lck>10,000>250
ZAP70>10,000>250
MKK48,500212.5
MKK7>10,000>250

Note: Data presented is for the representative JNK inhibitor SP600125 and is intended to illustrate the expected selectivity profile for a compound like CC-401.[3] Fold selectivity is calculated relative to the IC50 against JNK1.

Signaling Pathway Context

CC-401 exerts its effect by inhibiting the JNK signaling cascade. This pathway is a key component of the cellular stress response.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_jnk JNK Module cluster_downstream Downstream Targets & Cellular Response Stress Signals Stress Signals MAPKKKs (e.g., MEKK1, ASK1) MAPKKKs (e.g., MEKK1, ASK1) Stress Signals->MAPKKKs (e.g., MEKK1, ASK1) Cytokines (e.g., TNF-α, IL-1) Cytokines (e.g., TNF-α, IL-1) Cytokines (e.g., TNF-α, IL-1)->MAPKKKs (e.g., MEKK1, ASK1) MKK4/7 MKK4/7 MAPKKKs (e.g., MEKK1, ASK1)->MKK4/7 phosphorylates JNK (JNK1/2/3) JNK (JNK1/2/3) MKK4/7->JNK (JNK1/2/3) phosphorylates c-Jun c-Jun JNK (JNK1/2/3)->c-Jun phosphorylates CC-401 CC-401 CC-401->JNK (JNK1/2/3) inhibits p-c-Jun p-c-Jun AP-1 Complex AP-1 Complex p-c-Jun->AP-1 Complex forms Gene Expression Gene Expression AP-1 Complex->Gene Expression regulates Apoptosis, Inflammation, Proliferation Apoptosis, Inflammation, Proliferation Gene Expression->Apoptosis, Inflammation, Proliferation leads to

Figure 1: JNK Signaling Pathway and the inhibitory action of CC-401.

Experimental Protocols

The determination of the target selectivity profile of a kinase inhibitor like CC-401 involves a series of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay directly measures the enzymatic activity of JNK in the presence of an inhibitor by quantifying the incorporation of radiolabeled phosphate into a substrate.

Materials:

  • Recombinant human JNK1, JNK2, or JNK3 enzyme

  • GST-c-Jun (1-79) substrate

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • This compound dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the JNK enzyme and GST-c-Jun substrate in the kinase assay buffer.

  • Add varying concentrations of CC-401 (or DMSO as a vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP and incubate for 20-30 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse the paper with acetone and allow it to air dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each CC-401 concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_quant Quantification cluster_analysis Data Analysis A Prepare JNK enzyme and GST-c-Jun substrate C Incubate JNK, substrate, and CC-401 A->C B Serially dilute CC-401 B->C D Initiate reaction with [γ-³²P]ATP C->D E Spot reaction on P81 paper D->E F Wash to remove unincorporated ATP E->F G Measure radioactivity F->G H Calculate % inhibition G->H I Determine IC50 H->I

Figure 2: Experimental workflow for the in vitro radiometric kinase assay.
Cellular Assay for JNK Inhibition: Western Blot Analysis of Phospho-c-Jun

This assay determines the ability of CC-401 to inhibit JNK activity within a cellular context by measuring the phosphorylation of its direct downstream substrate, c-Jun.

Materials:

  • Human cell line (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • Anisomycin or UV radiation (as a JNK pathway activator)

  • This compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of CC-401 (or DMSO control) for 1-2 hours.

  • Stimulate the JNK pathway by treating the cells with a JNK activator (e.g., 25 ng/mL anisomycin for 30 minutes) or by exposing them to UV radiation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total c-Jun and a loading control like β-actin.

Western_Blot_Workflow A Cell Culture & Treatment (CC-401, JNK activator) B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Western Transfer to PVDF C->D E Blocking D->E F Primary Antibody Incubation (anti-phospho-c-Jun) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis (Band densitometry) H->I

Figure 3: Workflow for Western blot analysis of phospho-c-Jun.

Conclusion

This compound is a highly potent and selective inhibitor of the JNK family of kinases. Its ATP-competitive mechanism of action and high degree of selectivity make it a valuable tool for investigating the physiological and pathological roles of the JNK signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to independently verify its activity and explore its therapeutic potential. While the clinical development of CC-401 was discontinued, its well-defined profile continues to make it a relevant compound for preclinical research in areas such as oncology and inflammatory diseases.

References

A Comprehensive Technical Guide to CC-401 Hydrochloride: A Potent and Selective JNK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 hydrochloride is a potent and selective, second-generation, ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK).[1][2] As a member of the mitogen-activated protein kinase (MAPK) family, JNKs are key regulators of a wide array of cellular processes, including inflammation, apoptosis, and cell differentiation. Dysregulation of the JNK signaling pathway has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, inflammatory conditions, and various cancers. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, selectivity, and relevant experimental protocols, to support its application in preclinical research and drug development.

Physicochemical Properties and Identification

This compound is a small molecule inhibitor with the following chemical and physical properties:

PropertyValueReference
CAS Number 1438391-30-0[3][4]
Molecular Formula C₂₂H₂₄N₆O·HCl
Molecular Weight 424.93 g/mol
Solubility Soluble in DMSO (85 mg/mL)[3]

Mechanism of Action

CC-401 exerts its inhibitory effect by competitively binding to the ATP-binding site of all three JNK isoforms (JNK1, JNK2, and JNK3).[4][5] This binding prevents the phosphorylation of JNK's primary substrate, the transcription factor c-Jun, at serines 63 and 73.[6] The phosphorylation of c-Jun is a critical step for the formation and activation of the Activator Protein-1 (AP-1) transcription factor complex, which regulates the expression of genes involved in cellular stress responses, proliferation, and apoptosis.[7][8] By inhibiting c-Jun phosphorylation, CC-401 effectively attenuates the downstream signaling cascade mediated by JNK.

JNK Signaling Pathway

The JNK signaling pathway is a three-tiered kinase cascade. It is typically initiated by cellular stress signals, such as inflammatory cytokines, UV radiation, and osmotic stress. These signals activate MAP kinase kinase kinases (MAP3Ks or MKKKs), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks or MKKs), specifically MKK4 and MKK7.[9][10] Activated MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation.[9] Activated JNK can then translocate to the nucleus to phosphorylate and activate c-Jun, a key component of the AP-1 transcription factor.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade cluster_inhibition Inhibition Stress Signals Stress Signals MAP3K MAP3K (e.g., MEKK1, MLK3) Stress Signals->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK cJun c-Jun JNK->cJun AP1 AP-1 Complex cJun->AP1 Gene_Expression Target Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression CC401 CC-401 CC401->JNK Inhibits ATP Binding

JNK Signaling Pathway and the inhibitory action of CC-401.

Quantitative Data

In Vitro Potency and Selectivity

CC-401 is a highly potent inhibitor of all three JNK isoforms with Ki values in the nanomolar range. It exhibits excellent selectivity for JNK over other related kinases.

Target KinaseInhibition (Ki)Selectivity vs. Other KinasesReference
JNK125-50 nM> 40-fold[4][5]
JNK225-50 nM> 40-fold[4][5]
JNK325-50 nM> 40-fold[4][5]
p38Not specified> 40-fold[5]
ERKNot specified> 40-fold[5]
IKK2Not specified> 40-fold[5]
Protein Kinase CNot specified> 40-fold[5]
LckNot specified> 40-fold[5]
ZAP70Not specified> 40-fold[5]
In Vivo Efficacy in a Renal Fibrosis Model

In a rat model of anti-glomerular basement membrane (anti-GBM) glomerulonephritis, a model for renal fibrosis, CC-401 demonstrated significant therapeutic efficacy.

ParameterVehicle ControlCC-401 (200 mg/kg/b.i.d.)OutcomeReference
Proteinuria IncreasedSignificantly reduced progressionAttenuation of kidney damage[5]
Serum Creatinine IncreasedMaintained at normal levelsPrevention of renal impairment[5]

Experimental Protocols

Non-Radioactive JNK Kinase Assay

This protocol describes a method to measure JNK activity by immunoprecipitating JNK from cell lysates and then performing an in vitro kinase assay using a c-Jun fusion protein as a substrate.

Materials:

  • Cell lysate

  • Immobilized Phospho-SAPK/JNK (Thr183/Tyr185) Rabbit mAb

  • 1X Kinase Buffer

  • ATP (200 µM final concentration)

  • c-Jun fusion protein

  • 3X SDS Sample Buffer

  • Antibodies for Western blot: Phospho-c-Jun (Ser63) Antibody, secondary HRP-linked antibody

Procedure:

  • Immunoprecipitation:

    • Incubate cell lysate with immobilized Phospho-SAPK/JNK antibody to selectively immunoprecipitate active JNK.

    • Wash the immunoprecipitated pellet twice with 1X Cell Lysis Buffer and then twice with 1X Kinase Buffer.

  • Kinase Reaction:

    • Resuspend the pellet in 50 µL of 1X Kinase Buffer supplemented with 200 µM ATP and the c-Jun fusion protein substrate.

    • Incubate the reaction mixture for 30 minutes at 30°C.

    • Terminate the reaction by adding 25 µL of 3X SDS Sample Buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane and then probe with a primary antibody specific for Phospho-c-Jun (Ser63).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

JNK_Kinase_Assay_Workflow Start Start: Cell Lysate IP Immunoprecipitation (with anti-phospho-JNK antibody) Start->IP Wash_Lysis Wash with Lysis Buffer IP->Wash_Lysis Wash_Kinase Wash with Kinase Buffer Wash_Lysis->Wash_Kinase Kinase_Assay Kinase Assay (add ATP and c-Jun substrate) Wash_Kinase->Kinase_Assay Incubate Incubate at 30°C Kinase_Assay->Incubate Terminate Terminate Reaction (add SDS buffer and boil) Incubate->Terminate SDS_PAGE SDS-PAGE Terminate->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (anti-phospho-c-Jun) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect End End: Analyze Results Detect->End

Workflow for a non-radioactive JNK kinase assay.
Western Blot for Phosphorylated c-Jun

This protocol outlines the general steps for detecting phosphorylated c-Jun in cell lysates by Western blotting.

Materials:

  • Cell lysate containing phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against Phospho-c-Jun (e.g., Ser63 or Ser73)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • ECL detection reagent

Procedure:

  • Sample Preparation: Prepare cell lysates in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. Determine protein concentration.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated c-Jun, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Apply the ECL detection reagent and visualize the signal using a chemiluminescence imaging system.

Cell Viability Assay (MTT Assay)

This assay measures cell viability based on the metabolic activity of the cells.

Materials:

  • Cells seeded in a 96-well plate

  • This compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound is a valuable research tool for investigating the role of the JNK signaling pathway in health and disease. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies aimed at elucidating the therapeutic potential of JNK inhibition. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize CC-401 in their investigations.

References

An In-Depth Technical Guide to CC-401 Hydrochloride: A Potent JNK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical and biological properties of CC-401 hydrochloride, a potent and selective c-Jun N-terminal kinase (JNK) inhibitor. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and inflammatory diseases.

Core Compound Data

This compound is a small molecule inhibitor targeting the JNK signaling pathway. The following table summarizes its key quantitative data.

PropertyValueCitation(s)
Molecular Weight 424.93 g/mol [1][2]
Molecular Formula C₂₂H₂₅ClN₆O[1][2]
CAS Number 1438391-30-0[1][3]
Inhibition Constant (Ki) 25-50 nM for all three JNK isoforms[3][4]
In Vitro Specificity > 40-fold selectivity for JNK over p38, ERK, IKK2, PKC, Lck, and ZAP70[4][5]
Effective In Vitro Concentration 1-5 µM for specific JNK inhibition in cell-based assays[1][4]

Mechanism of Action and Signaling Pathway

CC-401 is an ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3)[3][4]. By binding to the ATP-binding site of JNK, CC-401 prevents the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun[1]. The inhibition of c-Jun phosphorylation leads to a reduction in its transcriptional activity, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation.

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and osmotic stress[6][7]. The activation of the JNK pathway involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K or MEKK), a MAP kinase kinase (MAP2K or MKK), and a MAP kinase (JNK)[8]. Upon activation, JNK translocates to the nucleus and phosphorylates several transcription factors, including c-Jun, leading to the regulation of gene expression involved in various cellular responses[7].

JNK_Signaling_Pathway cluster_upstream Upstream Activators cluster_cascade MAPK Cascade cluster_inhibition Inhibition cluster_downstream Downstream Effectors Stress Stimuli Stress Stimuli Inflammatory Cytokines (e.g., TNF-α) Inflammatory Cytokines (e.g., TNF-α) MAP3K MAP3K (e.g., MEKK1-4, ASK1, TAK1) Inflammatory Cytokines (e.g., TNF-α)->MAP3K Growth Factors Growth Factors Growth Factors->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K phosphorylates JNK JNK (JNK1/2/3) MAP2K->JNK phosphorylates c-Jun c-Jun JNK->c-Jun phosphorylates Other Transcription Factors Other TFs (e.g., ATF2, p53) JNK->Other Transcription Factors phosphorylates CC-401 CC-401 CC-401->JNK inhibits ATP binding Cellular Response Cellular Response c-Jun->Cellular Response regulates gene expression Other Transcription Factors->Cellular Response regulate gene expression

JNK Signaling Pathway and the Mechanism of Action of CC-401.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of CC-401 on JNK kinase activity.

Materials:

  • Recombinant active JNK1, JNK2, or JNK3 enzyme

  • c-Jun (1-79) fusion protein as substrate

  • This compound

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a microcentrifuge tube, combine the recombinant JNK enzyme, c-Jun substrate, and the diluted CC-401 or vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10-100 µM.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each CC-401 concentration and determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare serial dilutions of CC-401 B Prepare reaction mix: - JNK enzyme - c-Jun substrate - CC-401/Vehicle A->B C Initiate reaction with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Stop reaction by spotting on P81 paper D->E F Wash P81 paper E->F G Measure radioactivity F->G H Calculate % inhibition and IC₅₀ G->H

Workflow for an In Vitro JNK Kinase Assay.
Cell-Based Western Blot Analysis for Phospho-c-Jun

Objective: To assess the ability of CC-401 to inhibit JNK-mediated phosphorylation of c-Jun in a cellular context.

Materials:

  • Human cell line (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • This compound

  • JNK pathway activator (e.g., Anisomycin, UV radiation, or Sorbitol)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a JNK pathway activator for a predetermined duration (e.g., 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total c-Jun and a loading control to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

Objective: To evaluate the effect of CC-401 on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

In Vivo Mouse Xenograft Model

Objective: To assess the anti-tumor efficacy of CC-401 in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line that forms tumors in mice

  • Matrigel (optional)

  • This compound

  • Vehicle for in vivo administration (e.g., a solution of DMSO, PEG300, Tween-80, and saline)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Subcutaneously inject a suspension of cancer cells (with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Prepare the formulation of this compound in the vehicle.

  • Administer CC-401 or vehicle to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal or oral administration).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

Xenograft_Workflow cluster_tumor_establishment Tumor Establishment cluster_treatment Treatment cluster_monitoring Monitoring & Analysis A Inject cancer cells subcutaneously into immunocompromised mice B Monitor tumor growth A->B C Randomize mice into groups B->C D Administer CC-401 or vehicle C->D E Measure tumor volume regularly D->E F Monitor mouse health D->F E->E G Euthanize and excise tumors at study endpoint E->G F->F F->G H Perform downstream analysis G->H

References

Unveiling CC-401 Hydrochloride: A Deep Dive into Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide released today offers an in-depth overview of the preclinical studies on CC-401 hydrochloride, also known as Indisulam. This guide, tailored for researchers, scientists, and drug development professionals, consolidates critical data on the compound's mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. A key feature of this resource is the visualization of complex biological processes and experimental designs through detailed diagrams.

This compound has emerged as a promising anti-cancer agent with a unique mechanism of action. It functions as a "molecular glue," inducing the interaction between the E3 ubiquitin ligase DCAF15 and the RNA-binding protein RBM39. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39, causing widespread aberrant RNA splicing and ultimately leading to cancer cell death.

In Vitro Efficacy: Targeting a Broad Spectrum of Cancers

CC-401 has demonstrated significant anti-proliferative activity across a range of cancer cell lines. Notably, neuroblastoma and multiple myeloma cell lines have shown high sensitivity to the compound. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in various cancer cell types, highlighting its potential for broad therapeutic application.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
HeLaCervical Cancer287.524
C33ACervical Cancer125.024
J.gamma1T-cell Acute Lymphoblastic LeukemiaSensitive48 (viability assay)
JurkatT-cell Acute Lymphoblastic LeukemiaSensitive48 (viability assay)

In Vivo Efficacy: Demonstrating Potent Anti-Tumor Activity in Animal Models

Preclinical studies in animal models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition and, in some cases, complete tumor regression. These studies have been crucial in establishing the therapeutic potential of CC-401 in a whole-organism context.

Cancer TypeAnimal ModelDosing RegimenOutcome
Neuroblastoma (IMR-32 xenograft)Mouse25 mg/kg, intravenously, for 8 daysComplete tumor regression, 100% survival[1]
Neuroblastoma (BE2C, SK-N-AS xenografts)Mouse25 mg/kg, intravenously, for two 1-week cyclesInitial complete response[2]
Rhabdomyosarcoma (Rh30 xenograft)Mouse25 mg/kg, intravenously, for two 1-week cyclesInitial complete response[2]
Colorectal Cancer (HCT116 xenograft)Mouse25 mg/kg, intravenously, for two 1-week cyclesInitial complete response[2]
Cervical Cancer (HeLa xenograft)Nude Mouse25 mg/kgSignificantly reduced tumor volume[1]
T-cell Acute Lymphoblastic Leukemia (J.gamma1 xenograft)Mouse12.5 mg/kg, intraperitoneally, for two 5-day cyclesSignificant tumor remission[3]

Mechanism of Action and Experimental Workflows

The guide provides detailed diagrams generated using the DOT language to illustrate the signaling pathway of CC-401 and typical experimental workflows.

CC-401_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation cluster_3 Downstream Effects CC-401 CC-401 (Indisulam) Ternary_Complex CC-401-DCAF15-RBM39 Ternary Complex CC-401->Ternary_Complex Binds to DCAF15 DCAF15 (E3 Ligase Substrate Receptor) DCAF15->Ternary_Complex Recruited to RBM39 RBM39 (RNA Binding Protein) RBM39->Ternary_Complex Recruited to Ubiquitination Polyubiquitination of RBM39 Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets RBM39 to Degradation RBM39 Degradation Proteasome->Degradation Mediates Splicing Aberrant RNA Splicing Degradation->Splicing Leads to Apoptosis Cancer Cell Apoptosis Splicing->Apoptosis Results in

Caption: Mechanism of action of CC-401 (Indisulam).

In_Vivo_Efficacy_Workflow start Start cell_culture Cancer Cell Culture (e.g., IMR-32, HeLa) start->cell_culture implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Allow Tumors to Reach Palpable Size implantation->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment Administer CC-401 (e.g., 25 mg/kg IV) randomization->treatment Treatment Group control Administer Vehicle Control randomization->control Control Group monitoring Monitor Tumor Volume and Body Weight treatment->monitoring control->monitoring monitoring->monitoring Continue Monitoring endpoint Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint data_analysis Data Analysis: Tumor Growth Inhibition, Survival Analysis endpoint->data_analysis Yes end End data_analysis->end

Caption: Typical workflow for an in vivo efficacy study.

Detailed Experimental Protocols

To facilitate reproducibility and further research, the guide provides detailed methodologies for key experiments.

Cell Viability Assay (MTS Protocol)

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for RBM39 Degradation

  • Cell Lysis: Lyse CC-401-treated and control cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for RBM39 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel.

  • Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.

  • Randomization and Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound (e.g., by intravenous or intraperitoneal injection) and a vehicle control according to the predetermined schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and the general health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting or immunohistochemistry, to confirm the mechanism of action in vivo.

This comprehensive guide serves as a valuable resource for the scientific community, providing a solid foundation for future research and development of this compound as a potential cancer therapeutic.

References

An In-Depth Technical Guide to CC-401 Hydrochloride in Cancer Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 hydrochloride is a potent, second-generation, ATP-competitive small molecule inhibitor targeting all three isoforms of the c-Jun N-terminal kinase (JNK).[1][2] As a key mediator of cellular responses to stress signals, the JNK signaling pathway is implicated in a variety of cellular processes, including proliferation, apoptosis, and inflammation. Its dysregulation has been linked to the pathogenesis of numerous diseases, including cancer. CC-401 has been investigated for its potential as an antineoplastic agent, demonstrating synergistic effects with conventional chemotherapeutics in preclinical cancer models. This guide provides a comprehensive technical overview of CC-401, its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action

CC-401 exerts its biological effects by directly binding to the ATP-binding site of JNK, thereby preventing the phosphorylation of its downstream substrates.[2] The primary and most well-characterized substrate of JNK is the transcription factor c-Jun. By inhibiting JNK activity, CC-401 blocks the phosphorylation of c-Jun at Ser63 and Ser73, which is critical for its activation. This leads to a reduction in c-Jun-mediated gene transcription, which can impact cell proliferation and survival.[2]

The JNK signaling cascade is a multi-tiered pathway initiated by various cellular stressors. This pathway involves a series of sequential phosphorylation events mediated by MAP kinase kinase kinases (MAP3Ks) and MAP kinase kinases (MAP2Ks), ultimately leading to the activation of JNK. Activated JNK then phosphorylates a range of downstream targets, including transcription factors and mitochondrial proteins, to orchestrate the cellular response.

G cluster_upstream Upstream Activators cluster_cascade JNK Signaling Cascade cluster_downstream Downstream Effects Cellular Stress Cellular Stress MAP3Ks MAP3Ks Cellular Stress->MAP3Ks Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP3Ks Growth Factors Growth Factors Growth Factors->MAP3Ks MKK4/7 MKK4/7 MAP3Ks->MKK4/7 phosphorylate JNK JNK MKK4/7->JNK phosphorylate c-Jun c-Jun JNK->c-Jun phosphorylates Gene Transcription\n(Proliferation, Apoptosis) Gene Transcription (Proliferation, Apoptosis) c-Jun->Gene Transcription\n(Proliferation, Apoptosis) CC-401 CC-401 CC-401->JNK inhibits

Quantitative Data

CC-401 has demonstrated significant potency and selectivity as a JNK inhibitor. The following tables summarize key quantitative data from preclinical studies.

ParameterValueSource
Ki (JNK1, 2, 3) 25-50 nM[1]
Selectivity >40-fold vs. p38, ERK, IKK2, PKC, Lck, ZAP70[1]

Table 1: Biochemical Potency and Selectivity of CC-401

Preclinical studies have highlighted the synergistic potential of CC-401 with conventional chemotherapy, particularly in the context of colon cancer.

Cell LineTreatmentIC50 Ratio (Hypoxia/Oxia)Synergy (Combination Index)Source
HT29Oxaliplatin2.7Synergistic with CC-401[3]
SW620Oxaliplatin3.7Synergistic with CC-401[3]
HT29SN-381.8Synergistic with CC-401[3]
SW620SN-3811.6Synergistic with CC-401[3]
HT295-FU1.0Synergistic with CC-401[3]
SW6205-FU1.1Synergistic with CC-401[3]

Table 2: In Vitro Synergism of CC-401 with Chemotherapeutic Agents in Colon Cancer Cell Lines

In vivo studies using a human colon cancer xenograft model (HT29) have further substantiated the therapeutic potential of combining CC-401 with standard-of-care agents.

Treatment GroupTumor Growth Delay (days)Source
CC-401 alone2[3]
Oxaliplatin alone6[3]
Bevacizumab alone7[3]
Oxaliplatin + Bevacizumab11[3]
CC-401 + Oxaliplatin18[3]
CC-401 + Bevacizumab9[3]
CC-401 + Oxaliplatin + Bevacizumab19[3]

Table 3: In Vivo Efficacy of CC-401 in Combination Therapy in an HT29 Xenograft Model

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of CC-401 in cancer cell signaling.

In Vitro Kinase Assay

This protocol is designed to assess the inhibitory activity of CC-401 against JNK in a cell-free system.

Workflow:

G Recombinant JNK Recombinant JNK Kinase Reaction Kinase Reaction Recombinant JNK->Kinase Reaction GST-c-Jun Substrate GST-c-Jun Substrate GST-c-Jun Substrate->Kinase Reaction CC-401 (or vehicle) CC-401 (or vehicle) CC-401 (or vehicle)->Kinase Reaction γ-32P-ATP γ-32P-ATP γ-32P-ATP->Kinase Reaction SDS-PAGE SDS-PAGE Kinase Reaction->SDS-PAGE Stop reaction Autoradiography Autoradiography SDS-PAGE->Autoradiography Quantification Quantification Autoradiography->Quantification

Materials:

  • Recombinant active JNK1, JNK2, or JNK3

  • GST-c-Jun (1-79) substrate

  • This compound

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)

  • [γ-³²P]ATP

  • ATP solution

  • SDS-PAGE gels

  • Phosphorimager or X-ray film

Procedure:

  • Prepare a reaction mixture containing recombinant JNK enzyme and GST-c-Jun substrate in kinase buffer.

  • Add varying concentrations of CC-401 or vehicle (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or X-ray film to detect the incorporated radioactivity in the GST-c-Jun substrate.

  • Quantify the band intensities to determine the extent of JNK inhibition by CC-401 and calculate IC50 values.

Western Blot Analysis of c-Jun Phosphorylation

This protocol details the detection of phosphorylated c-Jun (p-c-Jun) in cancer cells treated with CC-401 to confirm its intracellular activity.

Workflow:

G Cancer Cells Cancer Cells Treatment (CC-401) Treatment (CC-401) Cancer Cells->Treatment (CC-401) Cell Lysis Cell Lysis Treatment (CC-401)->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Electrotransfer Electrotransfer SDS-PAGE->Electrotransfer Immunoblotting Immunoblotting Electrotransfer->Immunoblotting Primary & Secondary Antibodies Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Materials:

  • Cancer cell lines (e.g., HT29, SW620)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cancer cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of CC-401 for the desired time period. A positive control (e.g., anisomycin or UV irradiation) can be included to stimulate the JNK pathway.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in SDS-PAGE loading buffer.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against p-c-Jun overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total c-Jun and a loading control (e.g., β-actin) to normalize the data.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of CC-401 on the viability and proliferation of cancer cells.

Workflow:

G Seed Cells in 96-well plate Seed Cells in 96-well plate Treat with CC-401 Treat with CC-401 Seed Cells in 96-well plate->Treat with CC-401 Incubate Incubate Treat with CC-401->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Incubate Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate Viability Calculate Viability Measure Absorbance->Calculate Viability

Materials:

  • Cancer cell lines (e.g., HT29, SW620)

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of CC-401. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of CC-401.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the JNK signaling pathway. Preclinical data, particularly in colon cancer models, demonstrate its potential to enhance the efficacy of standard chemotherapeutic agents. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic utility of targeting the JNK pathway with CC-401 and similar molecules. Further investigation is warranted to fully elucidate its clinical potential in various cancer types.

References

CC-401 Hydrochloride and Its Role in Apoptosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-401 hydrochloride is a potent and selective small-molecule inhibitor of c-Jun N-terminal kinases (JNK), a family of serine/threonine protein kinases involved in a variety of cellular processes, including stress responses, proliferation, and apoptosis. While clinical development of CC-401 for certain indications has been discontinued, its utility as a research tool to probe the intricate role of the JNK signaling pathway in programmed cell death remains significant. This technical guide provides a comprehensive overview of the known mechanism of action of CC-401, its implications in apoptosis based on the broader understanding of JNK signaling, and generalized protocols for investigating its effects on key apoptotic markers.

Introduction to this compound

CC-401 is an ATP-competitive inhibitor that targets all three JNK isoforms (JNK1, JNK2, and JNK3).[1] By binding to the ATP-binding site of JNK, CC-401 effectively blocks the phosphorylation of its downstream substrate, the transcription factor c-Jun.[1] The activation of the JNK pathway is a critical component of cellular signaling cascades that can lead to either cell survival or apoptosis, depending on the cellular context and the nature of the stimulus.[2][3]

The JNK Signaling Pathway in Apoptosis

The c-Jun N-terminal kinase (JNK) pathway is a key mediator of apoptosis triggered by a variety of cellular stresses, including cytokine signaling (e.g., TNF-α), UV irradiation, and chemotherapeutic agents. The role of JNK in apoptosis is complex and can be broadly categorized into two main mechanisms: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: JNK can translocate to the mitochondria and influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. For instance, JNK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2 and Bcl-xL, while activating pro-apoptotic members such as Bim and Bmf. This shifts the balance towards mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in the activation of the executioner caspase, caspase-3.[3]

Extrinsic Pathway: The JNK pathway can also be activated downstream of death receptors, such as the TNF receptor. Activation of JNK can lead to the upregulation of Fas Ligand (FasL), which then binds to its receptor, Fas, initiating the assembly of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8. Active caspase-8 can then directly activate caspase-3 or cleave Bid to tBid, which further engages the intrinsic apoptotic pathway.[4][5]

JNK_Apoptosis_Pathway cluster_stimuli Cellular Stress / Ligand Binding cluster_upstream Upstream Kinases cluster_downstream Downstream Effectors Stress UV, Chemotherapy, Oxidative Stress ASK1 ASK1 Stress->ASK1 Ligand TNF-α, FasL Ligand->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Bcl_2_family Bcl-2 Family (Bim, Bcl-2) JNK->Bcl_2_family Caspase_8 Caspase-8 JNK->Caspase_8 CC_401 CC-401 CC_401->JNK Inhibition Apoptosis Apoptosis c_Jun->Apoptosis Bcl_2_family->Apoptosis Caspase_8->Apoptosis

Figure 1: Simplified JNK signaling pathway leading to apoptosis and the inhibitory action of CC-401.

Quantitative Data for this compound

Direct quantitative data on the effects of CC-401 on specific apoptotic markers such as caspase activation and Bcl-2 family protein expression is limited in publicly available literature. However, a study investigating the synergistic effects of CC-401 with chemotherapy in colon cancer cell lines provides valuable IC50 data, which represents the concentration of the inhibitor required to reduce cell viability by 50%.

Cell LineDrugIC50 (µM)
HT29CC-4013
SW620CC-4016.5
HCT116CC-4013.5
Table 1: IC50 values of CC-401 in various colon cancer cell lines as determined by MTT assay.[6]

Potential Effects of CC-401 on Apoptosis Pathways (Inferred from other JNK inhibitors)

While specific data for CC-401 is scarce, studies using other JNK inhibitors, such as SP600125, provide insights into the potential consequences of JNK inhibition on apoptotic pathways.

  • Caspase Activation: Inhibition of JNK has been shown to prevent the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3, -6, and -7) induced by certain stimuli.[4][5] For example, in head and neck squamous cell carcinoma cells treated with paclitaxel, the JNK inhibitor SP600125 blocked the cleavage of caspase-8 and caspase-9.[4][5]

  • Bcl-2 Family Proteins: JNK signaling can modulate the expression and activity of Bcl-2 family members. JNK can phosphorylate the anti-apoptotic protein Bcl-2, thereby inhibiting its function.[3] Conversely, JNK can also phosphorylate and activate the pro-apoptotic BH3-only protein Bim. Therefore, inhibition of JNK by CC-401 could potentially prevent the inactivation of Bcl-2 and the activation of Bim, leading to a more anti-apoptotic cellular state in certain contexts.

It is crucial to note that the ultimate effect of JNK inhibition on apoptosis is highly context-dependent, varying with cell type, the nature of the apoptotic stimulus, and the specific JNK isoforms involved.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to investigate the effects of CC-401 on apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of CC-401 and to calculate its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of CC-401 in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the CC-401 dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells treated with CC-401 and a positive control for apoptosis (e.g., staurosporine)

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Treat cells with CC-401 at various concentrations and for different time points.

  • Harvest the cells and lyse them using the cell lysis buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm, which corresponds to the amount of pNA released.

  • Calculate the fold-change in caspase-3 activity relative to the untreated control.

Western Blot Analysis of Bcl-2 Family Proteins

This technique is used to detect changes in the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.

Materials:

  • Cells treated with CC-401

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Bim, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with CC-401 as desired.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL detection reagent.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Experimental_Workflow cluster_assays Apoptosis Assays Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) CC401_Treatment 2. Treatment with This compound Cell_Culture->CC401_Treatment Cell_Harvesting 3. Cell Harvesting and Lysate Preparation CC401_Treatment->Cell_Harvesting Viability_Assay Cell Viability Assay (MTT) Cell_Harvesting->Viability_Assay Caspase_Assay Caspase-3 Activity Assay Cell_Harvesting->Caspase_Assay Western_Blot Western Blot (Bcl-2 family) Cell_Harvesting->Western_Blot Data_Analysis 4. Data Analysis and Interpretation Viability_Assay->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis

Figure 2: General experimental workflow for investigating the effects of CC-401 on apoptosis.

Conclusion

This compound is a valuable pharmacological tool for dissecting the complex role of JNK signaling in apoptosis. While direct quantitative data for its effects on apoptotic markers remains limited, the established mechanism of JNK inhibition provides a strong rationale for its use in such investigations. The provided experimental protocols offer a framework for researchers to systematically evaluate the impact of CC-401 on cell viability, caspase activation, and the expression of key apoptotic regulators within the Bcl-2 family. Further research is warranted to fully elucidate the specific molecular consequences of CC-401 treatment on the apoptotic machinery in various cellular contexts.

References

CC-401 Hydrochloride: A Deep Dive into its Anti-Inflammatory Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 hydrochloride is a potent and selective, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms: JNK1, JNK2, and JNK3.[1] The JNK signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its role in modulating the inflammatory response, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: JNK Inhibition

This compound exerts its anti-inflammatory effects by directly targeting the JNK signaling cascade. JNKs are a family of serine/threonine protein kinases that are activated by various cellular stresses, including inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Once activated, JNKs phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun, a component of the activator protein-1 (AP-1) complex. The phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases.[2]

CC-401 competitively binds to the ATP-binding site of activated, phosphorylated JNK, thereby preventing the phosphorylation of its substrates.[1][3] This inhibition of c-Jun phosphorylation leads to a downstream suppression of AP-1-mediated gene expression, a key mechanism underlying the anti-inflammatory properties of CC-401.

Signaling Pathway Diagram

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Stress_Stimuli Cellular Stress Receptors Receptors Stress_Stimuli->Receptors MAPKKK MAPKKK (e.g., ASK1, MEKK1) Receptors->MAPKKK Activation MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation CC401 This compound CC401->JNK Inhibition p_cJun p-c-Jun AP1 AP-1 Complex p_cJun->AP1 Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6, IL-1β) AP1->Inflammatory_Genes Transcription

Caption: JNK signaling pathway and the inhibitory action of CC-401.

Quantitative Data on this compound

The following tables summarize the key quantitative data available for this compound and representative JNK inhibitors.

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueKinase(s)Reference(s)
Ki 25 - 50 nMJNK1, JNK2, JNK3[1][3]
Selectivity > 40-foldOver p38, ERK, IKK2, PKC, Lck, ZAP70[1][3]
Table 2: Representative Inhibitory Activity of a Selective JNK Inhibitor (SP600125) on Inflammatory Cytokine Production in Macrophages
CytokineCell TypeStimulantIC50Reference(s)
TNF-α Murine Macrophages (J774)LPS~5-10 µM
IL-6 Human MonocytesLPS~10 µM

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and other JNK inhibitors are provided below.

In Vitro JNK Kinase Assay

This assay measures the direct inhibitory effect of a compound on JNK enzymatic activity.

Workflow Diagram:

Kinase_Assay_Workflow cluster_reagents Reagents cluster_reaction Kinase Reaction cluster_detection Detection JNK_Enzyme Recombinant Active JNK Enzyme Incubation Incubate at 30°C JNK_Enzyme->Incubation cJun_Substrate c-Jun Substrate (e.g., GST-c-Jun) cJun_Substrate->Incubation ATP ATP (with γ-³²P-ATP) ATP->Incubation CC401 This compound (or vehicle) CC401->Incubation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Quantification Quantification of ³²P Incorporation Autoradiography->Quantification

Caption: Workflow for an in vitro JNK kinase assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine recombinant active JNK enzyme, a c-Jun substrate (e.g., GST-c-Jun fusion protein), and the kinase assay buffer.

  • Inhibitor Addition: Add this compound at various concentrations (or vehicle control) to the reaction mixture.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP, typically including a radiolabeled form such as [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Electrophoresis: Separate the proteins by SDS-PAGE.

  • Detection: Visualize the phosphorylated c-Jun substrate by autoradiography.

  • Quantification: Quantify the amount of radiolabel incorporated into the c-Jun band to determine the extent of JNK inhibition.

Western Blot for c-Jun Phosphorylation in Cells

This assay assesses the ability of CC-401 to inhibit JNK activity within a cellular context.

Workflow Diagram:

Western_Blot_Workflow Cell_Culture 1. Culture Cells (e.g., HK-2) Pre_treatment 2. Pre-treat with CC-401 (or vehicle) Cell_Culture->Pre_treatment Stimulation 3. Stimulate with JNK activator (e.g., Sorbitol) Pre_treatment->Stimulation Lysis 4. Lyse Cells Stimulation->Lysis Protein_Quant 5. Protein Quantification Lysis->Protein_Quant SDS_PAGE 6. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 7. Transfer to Membrane SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Incubate with Primary Antibody (anti-phospho-c-Jun) Blocking->Primary_Ab Secondary_Ab 10. Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Analysis 12. Image Analysis and Quantification Detection->Analysis

Caption: Workflow for Western blot analysis of c-Jun phosphorylation.

Methodology:

  • Cell Culture: Plate cells (e.g., human kidney proximal tubule epithelial cells, HK-2) and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with a JNK activator, such as sorbitol (e.g., 300 mM for 30 minutes), to induce c-Jun phosphorylation.

  • Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63/73).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the level of c-Jun phosphorylation relative to a loading control (e.g., β-actin).

ELISA for Inflammatory Cytokine Production

This assay quantifies the amount of inflammatory cytokines released from cells following stimulation and treatment with CC-401.

Methodology:

  • Cell Culture and Treatment:

    • Plate immune cells (e.g., primary macrophages or a macrophage cell line like RAW 264.7) in a multi-well plate.

    • Pre-treat the cells with various concentrations of this compound or vehicle control.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

    • Block the plate to prevent non-specific binding.

    • Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add a substrate solution (e.g., TMB) to develop a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of the cytokine in the samples by comparing their absorbance values to the standard curve.

Conclusion

This compound is a potent and selective inhibitor of the JNK signaling pathway with demonstrated anti-inflammatory and anti-fibrotic effects in preclinical models. Its mechanism of action, centered on the inhibition of c-Jun phosphorylation and subsequent suppression of inflammatory gene expression, makes it a valuable tool for research in inflammatory diseases. The experimental protocols provided in this guide offer a framework for the further investigation of CC-401 and other JNK inhibitors in the context of inflammation and drug discovery. While specific quantitative data on the direct inhibition of cytokine production by CC-401 in macrophages remains to be fully elucidated in publicly available literature, the evidence from studies with other selective JNK inhibitors strongly supports its potential in this regard. Further research is warranted to fully characterize the therapeutic potential of CC-401 in a range of inflammatory conditions.

References

Unraveling the Therapeutic Potential of CC-401 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the potential therapeutic targets of CC-401 hydrochloride, a dual inhibitor of c-Jun N-terminal kinase (JNK) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A/B (DYRK1A/B). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic applications of this compound.

Executive Summary

This compound is a second-generation, ATP-competitive small molecule inhibitor that has demonstrated activity against key signaling pathways implicated in cancer and metabolic diseases. Initially developed as a potent inhibitor of all three JNK isoforms, subsequent research has revealed its significant inhibitory activity against DYRK1A and DYRK1B. This dual-targeting capability positions CC-401 as a versatile tool for investigating cellular processes regulated by these kinases and as a potential therapeutic agent in various disease contexts. Preclinical studies have highlighted its potential in sensitizing cancer cells to chemotherapy and promoting β-cell replication. However, a Phase 1 clinical trial in high-risk myeloid leukemia was terminated for undisclosed reasons. This guide will delve into the molecular targets, mechanism of action, and preclinical findings related to this compound.

Molecular Targets and Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of its target kinases, thereby inhibiting their phosphotransferase activity.

c-Jun N-terminal Kinase (JNK) Inhibition

CC-401 is a potent inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] The JNK pathway is activated in response to various cellular stresses and plays a crucial role in apoptosis, inflammation, and cellular proliferation.[4]

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A/B (DYRK1A/B) Inhibition

More recent studies have identified DYRK1A and DYRK1B as significant targets of CC-401.[5] These kinases are involved in a wide range of cellular processes, including cell cycle regulation, neuronal development, and β-cell proliferation.[5] The inhibition of DYRK1A/B by CC-401 has been shown to promote β-cell replication, suggesting a potential therapeutic application in diabetes.[5]

Quantitative Data on Inhibitory Activity

The potency of this compound against its primary targets has been quantified in various in vitro assays.

TargetAssay TypePotency (Ki)Potency (IC50)References
JNK (pan)Kinase Assay25 to 50 nM25-50 nM[3][6][7]
DYRK1AKinase AssayNot Reported370 nM
DYRK1BKinase AssayNot Reported80 nM
p38α MAPKKinase Assay>40-fold selective over JNKNot Reported[3][8]
MAPKAPK2Kinase AssayNot ReportedNot Reported[8]
Other KinasesKinase Assay>40-fold selective over JNKNot Reported[3]

Key Preclinical Findings and Experimental Protocols

CC-401 has been evaluated in various preclinical models, demonstrating its potential in oncology and regenerative medicine.

Oncology

In oncology, CC-401 has been shown to sensitize colon cancer cells to DNA-damaging agents, particularly under hypoxic conditions.[9]

  • Cell Lines: HT29, SW620, and HCT116 human colon cancer cell lines.[9]

  • Methodology: Cells were treated with CC-401 in combination with chemotherapeutic agents such as oxaliplatin, SN-38, and 5-FU under both normoxic and hypoxic conditions. The effects on cell viability and DNA damage were assessed.[9]

  • Key Findings: CC-401 demonstrated synergistic effects with chemotherapy in HT29 and SW620 cells, leading to increased DNA damage.[6][9]

  • Animal Model: Mice bearing HT29-derived tumor xenografts.[9]

  • Methodology: Mice were treated with CC-401 alone or in combination with bevacizumab and/or oxaliplatin. Tumor growth was monitored over time.[9]

  • Key Findings: The combination of CC-401 with bevacizumab and oxaliplatin resulted in a greater delay in tumor growth compared to the treatments alone.[9]

Beta-Cell Replication

CC-401 has been identified as an inducer of β-cell replication, a potentially significant finding for the treatment of diabetes.[5]

  • Cell Source: Purified rat β-cells and human islets.[5]

  • Methodology: Islets were treated with CC-401, and β-cell replication was assessed by measuring BrdU incorporation.[5]

  • Key Findings: CC-401 treatment significantly increased β-cell replication in both rat and human islets.[5] The half-maximal effective concentration (EC50) for inducing rat β-cell replication was 5.2 ± 0.8 µM.[5]

  • Animal Model: Rats.

  • Methodology: Rats were administered 25 mg/kg/day of CC-401 intraperitoneally for 7 days. Pancreatic sections were analyzed for β-cell replication.[5]

  • Key Findings: CC-401 treatment led to a significant increase in β-cell replication in treated rats compared to vehicle-treated animals (8.1% ± 3% vs 4.3% ± 0.5%).[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by CC-401 and a general workflow for its evaluation.

JNK_Signaling_Pathway Stress Cellular Stress MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation, Proliferation cJun->Apoptosis CC401 CC-401 CC401->JNK

Figure 1. Simplified JNK Signaling Pathway and the inhibitory action of CC-401.

DYRK1A_Beta_Cell_Replication DYRK1A_B DYRK1A/B NFAT NFAT (inactive) DYRK1A_B->NFAT Phosphorylation (inactivation) NFAT_active NFAT (active) (Nuclear Translocation) Gene_Expression Gene Expression (e.g., Cyclins) NFAT_active->Gene_Expression Beta_Cell_Replication β-Cell Replication Gene_Expression->Beta_Cell_Replication CC401 CC-401 CC401->DYRK1A_B

Figure 2. Proposed mechanism of CC-401-induced β-cell replication via DYRK1A/B inhibition.

Experimental_Workflow In_Vitro_Kinase_Assay In Vitro Kinase Assays (JNK, DYRK1A/B) Cell_Based_Assays Cell-Based Assays (Cancer Cells, Islets) In_Vitro_Kinase_Assay->Cell_Based_Assays Target Validation In_Vivo_Models In Vivo Models (Xenografts, Rodents) Cell_Based_Assays->In_Vivo_Models Efficacy Testing PK_PD_Analysis Pharmacokinetics & Pharmacodynamics In_Vivo_Models->PK_PD_Analysis Translational Studies

Figure 3. General experimental workflow for the preclinical evaluation of CC-401.

Clinical Development and Future Directions

A Phase 1 clinical trial (NCT00126893) was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of CC-401 in subjects with high-risk myeloid leukemia.[10][11] However, this trial was terminated.[12][13] The reasons for the termination have not been publicly disclosed.

Despite the halt in its clinical development for leukemia, the discovery of CC-401's potent activity on DYRK1A/B opens new avenues for research, particularly in the context of diabetes and other conditions where β-cell regeneration is desirable. Further investigation into the selectivity profile of CC-401 and its derivatives, along with a deeper understanding of the downstream effects of dual JNK and DYRK1A/B inhibition, will be crucial for realizing its full therapeutic potential. The development of more selective DYRK1A/B inhibitors, inspired by the structure of CC-401, could also be a promising strategy for future drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of p-c-Jun Following Treatment with CC-401 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are critical members of the mitogen-activated protein kinase (MAPK) family, playing a pivotal role in a variety of cellular processes including proliferation, apoptosis, and inflammation.[1] A key downstream target of the JNK signaling pathway is the transcription factor c-Jun.[1] Phosphorylation of c-Jun at serine 63 (Ser63) and serine 73 (Ser73) by JNKs is a critical event that enhances its transcriptional activity.[2] Dysregulation of the JNK/c-Jun pathway has been implicated in numerous diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention.

CC-401 hydrochloride is a potent and selective, ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[3] By binding to the ATP-binding site of JNK, CC-401 effectively blocks the phosphorylation of its downstream substrates, including c-Jun.[3] This inhibitory action makes CC-401 a valuable tool for studying the physiological and pathological roles of the JNK signaling pathway and a potential therapeutic agent.

These application notes provide a detailed protocol for performing a Western blot to detect changes in the phosphorylation of c-Jun (p-c-Jun) in cultured cells following treatment with this compound.

Data Presentation

The following table provides representative data on the dose-dependent inhibition of c-Jun phosphorylation by a JNK inhibitor. While specific quantitative data for CC-401 is not publicly available in this format, the data presented for the similar JNK inhibitor, SP600125, illustrates the expected dose-dependent effect on p-c-Jun levels as determined by Western blot analysis. Researchers should generate their own dose-response curves for CC-401 in their specific cell system.

Table 1: Representative Dose-Dependent Inhibition of c-Jun Phosphorylation by a JNK Inhibitor (SP600125)

JNK Inhibitor Concentration (µM)p-c-Jun (Ser63) Signal Intensity (Normalized to Total c-Jun)Percent Inhibition (%)
0 (Vehicle Control)1.000
10.7525
50.4060
100.1585
200.0595

Note: Data are representative and should be determined empirically for CC-401 in the experimental system of interest.

Signaling Pathway

The JNK signaling pathway is a three-tiered kinase cascade. External stimuli, such as stress or cytokines, activate a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK), specifically MKK4 or MKK7. These MAPKKs then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation. Activated JNK can then translocate to the nucleus and phosphorylate transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in various cellular responses. CC-401 acts by directly inhibiting the kinase activity of JNK.

JNK_Signaling_Pathway Stress Stress Stimuli / Cytokines MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation CC401 This compound CC401->JNK pcJun p-c-Jun (Ser63/73) Gene Gene Expression (Proliferation, Apoptosis, etc.) pcJun->Gene

Caption: JNK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: Cell Culture, Treatment with CC-401, and Lysate Preparation

This protocol describes the steps for treating cultured cells with this compound and preparing cell lysates for Western blot analysis.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, or a relevant cancer cell line)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in appropriate culture dishes (e.g., 6-well plates) and grow to 70-80% confluency.

  • Stimulation (Optional): If studying the inhibition of stimulated p-c-Jun, serum-starve the cells for 4-6 hours, then treat with a known JNK activator (e.g., anisomycin, UV radiation) for the appropriate time before or concurrently with CC-401 treatment.

  • CC-401 Treatment: Prepare serial dilutions of this compound in a complete culture medium from a concentrated stock solution. A typical concentration range to test is 0.1 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest CC-401 dose.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of CC-401 or vehicle. Incubate for the desired time (e.g., 1-2 hours).

  • Cell Lysis:

    • Place the culture dishes on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well (e.g., 100-200 µL for a 6-well plate).

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate the lysates on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant (cleared lysate) to new tubes. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation for SDS-PAGE: Mix an equal amount of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes. Samples can be stored at -20°C or used immediately for Western blotting.

Protocol 2: Western Blot for p-c-Jun

This protocol details the Western blot procedure for detecting phosphorylated c-Jun.

Materials:

  • Polyacrylamide gels (appropriate percentage for a ~43 kDa protein)

  • SDS-PAGE running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: anti-phospho-c-Jun (Ser63 or Ser73)

  • Primary antibody: anti-total c-Jun (for loading control)

  • Primary antibody: anti-GAPDH or anti-β-actin (for loading control)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence detection system

Procedure:

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-c-Jun, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize the p-c-Jun signal, the membrane can be stripped and re-probed with an antibody against total c-Jun and/or a housekeeping protein like GAPDH or β-actin.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for analyzing the effect of CC-401 on c-Jun phosphorylation.

Western_Blot_Workflow start Start: Seed Cells treat Treat Cells with CC-401 (and optional stimulus) start->treat lyse Cell Lysis and Protein Quantification treat->lyse sds SDS-PAGE lyse->sds transfer Protein Transfer (to PVDF/Nitrocellulose) sds->transfer block Blocking (5% BSA in TBST) transfer->block primary Primary Antibody Incubation (anti-p-c-Jun) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect ECL Detection and Imaging secondary->detect reprobe Strip and Re-probe (Total c-Jun, GAPDH) detect->reprobe end End: Data Analysis reprobe->end

Caption: Experimental workflow for Western blot analysis of p-c-Jun.

References

Application Notes and Protocols: CC-401 Hydrochloride in the HK-2 Human Kidney Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 hydrochloride is a potent and selective small molecule inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms.[1][2] The JNK signaling pathway is a critical mediator of cellular stress responses, inflammation, and apoptosis, and its dysregulation has been implicated in the pathogenesis of various kidney diseases, including renal fibrosis. The HK-2 cell line, an immortalized human renal proximal convoluted tubule epithelial cell line, provides a valuable in vitro model for studying the mechanisms of renal injury and the therapeutic potential of novel inhibitors like CC-401.[3] These application notes provide detailed protocols for utilizing this compound in the HK-2 cell line to investigate its effects on JNK signaling and downstream cellular events.

Mechanism of Action

CC-401 competitively binds to the ATP-binding site of JNK, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1][2] This inhibition is highly specific, with at least 40-fold selectivity for JNK over other related kinases such as p38, ERK, IKK2, PKC, Lck, and ZAP70.[1][2] In the context of HK-2 cells, CC-401 has been shown to effectively block stress-induced c-Jun phosphorylation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound.

Table 1: Inhibitory Activity of this compound

TargetParameterValueReference
JNK (all three isoforms)Ki25-50 nM[1][2]

Table 2: Effective Concentrations in HK-2 Cell-Based Assays

AssayEffective ConcentrationEffectReference
Inhibition of sorbitol-induced c-Jun phosphorylation1-5 µMSpecific JNK inhibition[1][2]
Inhibition of Angiotensin II-induced TGF-β1 secretionNot specified-[2]

Signaling Pathway

The diagram below illustrates the JNK signaling pathway and the point of intervention by CC-401.

JNK_Pathway Stress Cellular Stress (e.g., Osmotic Stress, Angiotensin II) JNK JNK Stress->JNK Activates cJun c-Jun JNK->cJun Phosphorylates p_cJun Phospho-c-Jun JNK->p_cJun Phosphorylates Transcription Gene Transcription (e.g., pro-fibrotic factors) p_cJun->Transcription Promotes CC401 This compound CC401->JNK Inhibits

Figure 1: JNK signaling pathway and inhibition by CC-401.

Experimental Protocols

HK-2 Cell Culture

This protocol describes the standard procedure for culturing the HK-2 cell line.

Materials:

  • HK-2 cell line (ATCC® CRL-2190™)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Epidermal Growth Factor (EGF)

  • Bovine Pituitary Extract

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

Protocol:

  • Culture HK-2 cells in DMEM/F12 medium supplemented with 10% FBS, 10 ng/mL EGF, and 10 µg/mL bovine pituitary extract.[1]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the detached cells in fresh culture medium and seed them into new culture vessels.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of CC-401 in DMSO.

  • Store the stock solution at -20°C or -80°C for long-term storage.[1] It is recommended to prepare fresh working solutions from the stock for each experiment.[1]

Inhibition of Sorbitol-Induced c-Jun Phosphorylation

This experiment assesses the inhibitory effect of CC-401 on JNK activity in response to osmotic stress.

Sorbitol_Workflow Seed Seed HK-2 cells Pretreat Pre-treat with CC-401 (1-5 µM) for 1 hour Seed->Pretreat Stimulate Stimulate with 300 mM Sorbitol for 30 minutes Pretreat->Stimulate Harvest Harvest cells in urea-RIPA buffer Stimulate->Harvest Analyze Analyze p-cJun levels (e.g., Western Blot) Harvest->Analyze

Figure 2: Workflow for sorbitol-induced c-Jun phosphorylation assay.

Protocol:

  • Seed HK-2 cells in appropriate culture plates and grow them to confluence.

  • One hour prior to stimulation, add this compound (prepared in citric acid, pH 5.5, or diluted from DMSO stock) to the cells at final concentrations ranging from 1 to 5 µM.[2] Include a vehicle control (e.g., citric acid or DMSO).

  • Induce osmotic stress by adding sorbitol to a final concentration of 300 mM.[2]

  • Incubate the cells for 30 minutes.[2]

  • Harvest the cells using urea-RIPA buffer.[2]

  • Analyze the levels of phosphorylated c-Jun and total c-Jun by Western blotting using specific antibodies. CC-401 is expected to inhibit the sorbitol-induced increase in c-Jun phosphorylation in a dose-dependent manner.[1][2]

Inhibition of Angiotensin II-Induced TGF-β1 Secretion

This protocol evaluates the effect of CC-401 on a pro-fibrotic response in HK-2 cells.

AngII_Workflow Seed Seed HK-2 cells in 24-well plates Starve Culture in DMEM/F12 with 0.5% FCS for 24 hours Seed->Starve Pretreat Pre-treat with CC-401 for 60 minutes Starve->Pretreat Stimulate Stimulate with 1 µM Angiotensin II Pretreat->Stimulate Harvest Harvest supernatants after 48 hours Stimulate->Harvest Analyze Measure TGF-β1 content by ELISA Harvest->Analyze

Figure 3: Workflow for Angiotensin II-induced TGF-β1 secretion assay.

Protocol:

  • Seed HK-2 cells into 24-well plates and allow them to adhere overnight.[2]

  • The following day, replace the medium with DMEM/F12 containing 0.5% FCS and culture for 24 hours to serum-starve the cells.[2]

  • Pre-incubate the cells with this compound or vehicle for 60 minutes.[2]

  • Stimulate the cells with 1 µM Angiotensin II.[2]

  • After 48 hours, harvest the cell culture supernatants.[2]

  • Quantify the amount of secreted TGF-β1 using a commercial ELISA kit according to the manufacturer's instructions.[2]

Troubleshooting

  • Low cell viability: Ensure that the final concentration of DMSO is kept low (typically <0.1%) to avoid solvent toxicity. If using citric acid for dilution, ensure the pH is properly adjusted.

  • No inhibition of c-Jun phosphorylation: Verify the activity of sorbitol and the concentration of CC-401. Ensure that the pre-incubation and stimulation times are followed accurately. Check the quality of the phospho-c-Jun antibody.

  • High background in ELISA: Ensure proper washing steps are performed as per the ELISA kit protocol. Use a plate reader with the correct filter settings.

Conclusion

This compound serves as a valuable research tool for investigating the role of the JNK signaling pathway in the HK-2 human kidney cell line. The protocols outlined in these application notes provide a framework for studying the effects of JNK inhibition on cellular stress responses and pro-fibrotic signaling. These studies can contribute to a better understanding of kidney disease pathogenesis and the development of novel therapeutic strategies.

References

Application Notes and Protocols: CC-401 Hydrochloride Treatment of HT29 Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CC-401 hydrochloride is a potent and selective inhibitor of c-Jun N-terminal kinases (JNK), a family of serine/threonine protein kinases involved in various cellular processes, including stress responses, proliferation, and apoptosis. In the context of cancer, the JNK signaling pathway has been implicated in both pro-tumorigenic and anti-tumorigenic roles depending on the cellular context. In colorectal cancer, including the HT29 cell line, inhibition of the JNK pathway has been shown to sensitize cancer cells to chemotherapeutic agents.[1] This document provides detailed protocols for studying the effects of this compound on the human colon adenocarcinoma cell line, HT29. The included methodologies cover the assessment of cell viability, induction of apoptosis, and analysis of cell cycle distribution.

Data Presentation

The following tables summarize the quantitative data regarding the effects of JNK inhibition on HT29 cancer cells.

Table 1: Cytotoxicity of JNK Inhibitors on HT29 Cells

CompoundIC50 ValueCell LineNotes
This compound~3 µMHT29Potent inhibitor of all three JNK isoforms with a Kᵢ of 11-66 nM.[1]
SP600125Not specified for cytotoxicityHT29A commonly used JNK inhibitor, for comparison.

Table 2: Effect of JNK Inhibition on Apoptosis in HT29 Cells

TreatmentConcentrationDuration (hours)Apoptotic Cells (%)Method
Control (DMSO)-24BaselineAnnexin V/PI Staining
JNK Inhibitor (Gossypin)20 µM24IncreasedFlow Cytometry
JNK Inhibitor (Gossypin) + SP60012520 µM + 10 µM24Attenuated ApoptosisFlow Cytometry

Note: Data for Gossypin, a compound that induces apoptosis via the JNK pathway, is presented as a representative example of the pro-apoptotic effect of JNK inhibition in HT29 cells. The use of the JNK inhibitor SP600125 confirms the pathway's involvement.[2][3][4]

Table 3: Effect of JNK Inhibitor SP600125 on Cell Cycle Distribution in HT29 Cells

TreatmentConcentrationDuration (hours)% Cells in G0/G1% Cells in S% Cells in G2/M
Control (DMSO)-1655.225.319.5
SP60012520 µM1640.723.535.8

Note: This data demonstrates that JNK inhibition can lead to a G2/M phase cell cycle arrest in HT29 cells.

Experimental Protocols

Cell Culture

The HT29 human colorectal adenocarcinoma cell line is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of HT29 cells by 50% (IC50).

Materials:

  • HT29 cells

  • This compound

  • DMEM with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HT29 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • HT29 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed HT29 cells in 6-well plates at a density of 2 x 10⁵ cells/well.

  • After 24 hours, treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50). Include a vehicle control.

  • Incubate for 24 or 48 hours.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.

Materials:

  • HT29 cells

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • PBS

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed HT29 cells in 6-well plates at a density of 2 x 10⁵ cells/well.

  • After 24 hours, treat the cells with this compound at the desired concentration. Include a vehicle control.

  • Incubate for the desired time period (e.g., 16 or 24 hours).

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Visualizations

Signaling Pathway

JNK_Signaling_Pathway Stress Cellular Stress (e.g., Chemotherapy) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK47 MKK4/7 MAP3K->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Bim Bim JNK->Bim Bcl2 Bcl-2 JNK->Bcl2 CC401 CC-401 HCl CC401->JNK AP1 AP-1 Complex cJun->AP1 Apoptosis Apoptosis AP1->Apoptosis Mitochondrion Mitochondrion Bim->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Caspases->Apoptosis

Caption: JNK signaling pathway in HT29 cells and the inhibitory action of CC-401 HCl.

Experimental Workflow

Experimental_Workflow start Start culture Culture HT29 Cells start->culture treat Treat with CC-401 HCl (Varying Concentrations and Durations) culture->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist end End ic50->end apoptosis_quant->end cell_cycle_dist->end

Caption: Overall experimental workflow for assessing the effects of CC-401 HCl on HT29 cells.

References

Application Notes and Protocols for CC-401 Hydrochloride In Vivo Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 hydrochloride is an anthrapyrazolone-based, ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK), targeting all three JNK isoforms with a Ki value between 25 and 50 nM.[1] It has demonstrated potential as an anti-cancer agent, particularly in sensitizing colon cancer cells to chemotherapy, and has also been investigated for its efficacy in models of renal injury.[2][3][4] Although a Phase 1 clinical trial for myeloid leukemia was discontinued, preclinical in vivo studies have highlighted its biological activity.[1][2]

These application notes provide a detailed overview of in vivo animal model studies involving this compound, including experimental protocols and summarized data to guide researchers in designing their own studies.

Signaling Pathway of CC-401

CC-401 acts as a competitive inhibitor at the ATP binding site of JNK, preventing the phosphorylation of its downstream target, c-Jun. This inhibition can block signaling cascades involved in inflammation, apoptosis, and cell proliferation.

CC401_Pathway cluster_stress Cellular Stress / Growth Factors Stress Stress Stimuli (e.g., UV, cytokines) MKK47 MKK4/7 Stress->MKK47 GF Growth Factors GF->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun p AP1 AP-1 Complex cJun->AP1 Gene Gene Expression (Inflammation, Proliferation, Apoptosis) AP1->Gene CC401 CC-401 HCl CC401->JNK Inhibits

Caption: this compound inhibits the JNK signaling pathway.

In Vivo Animal Model Data

The following tables summarize quantitative data from representative in vivo animal model studies with this compound.

Table 1: Efficacy of CC-401 in a Renal Injury Model
ParameterDetailsReference
Animal Model Female WKY rats (180-220g) with anti-GBM serum-induced glomerulonephritis[1]
Treatment CC-401 (200 mg/kg/b.i.d.) or Vehicle (sodium citrate)[1]
Administration Oral gavage[1]
Duration Twice daily from day 7 to day 24 post-disease induction[1]
Efficacy Readout Reduction in proteinuria and prevention of increased serum creatinine[1]
Results CC-401 treatment significantly slowed the progression of proteinuria compared to vehicle and no-treatment groups at days 14 and 21. It also prevented the increase in serum creatinine observed in control groups at day 24.[1]
Table 2: Efficacy of CC-401 in a Colon Cancer Xenograft Model
ParameterDetailsReference
Animal Model Female adult severe combined immunodeficient (SCID) mice (8-10 weeks old)[1]
Tumor Model Subcutaneous xenograft of HT29 human colon adenocarcinoma cells (1x10^6 cells)[1]
Treatment CC-401 in combination with bevacizumab and oxaliplatin[1]
Administration Not specified[1]
Duration Not specified[1]
Efficacy Readout Inhibition of JNK signaling (p-cJun levels)[1]
Results CC-401 treatment effectively inhibited JNK signaling, as indicated by significantly lower p-cJun content in treated tumors compared to controls.[1]

Experimental Protocols

Protocol 1: Evaluation of CC-401 in a Rat Model of Glomerulonephritis

This protocol describes the induction of glomerulonephritis in rats and subsequent treatment with CC-401 to assess its therapeutic efficacy.

Experimental Workflow

Renal_Workflow Immunization Immunize Rats (Sheep IgG in Freund's Adjuvant) Disease_Induction Induce Disease (Day 0) (i.v. anti-GBM serum) Immunization->Disease_Induction Treatment_Start Start Treatment (Day 7) (CC-401 or Vehicle) Disease_Induction->Treatment_Start Monitoring Monitor Proteinuria (Days 14 & 21) Treatment_Start->Monitoring Endpoint Endpoint Analysis (Day 24) (Serum Creatinine, Histology) Monitoring->Endpoint

Caption: Workflow for the rat glomerulonephritis study.

Materials:

  • Female WKY rats (180-220 g)

  • Sheep IgG

  • Freund's complete adjuvant

  • Sheep anti-rat GBM serum

  • This compound

  • Vehicle control (e.g., sodium citrate buffer)

  • Oral gavage needles

  • Metabolic cages for urine collection

  • Serum creatinine assay kit

  • Histology reagents

Procedure:

  • Immunization: Subcutaneously inject rats with 5 mg of sheep IgG in Freund's complete adjuvant.

  • Disease Induction (Day 0): Five days after immunization, intravenously inject sheep anti-rat GBM serum to induce glomerulonephritis.

  • Treatment Groups: Divide animals into treatment groups (e.g., No treatment, Vehicle control, CC-401).

  • Treatment Administration (Starting Day 7):

    • Administer this compound (200 mg/kg) or vehicle control via oral gavage twice daily.

    • Continue treatment until the study endpoint on day 24.

  • Monitoring:

    • House rats in metabolic cages to collect 24-hour urine samples at specified time points (e.g., days 14 and 21).

    • Measure urinary protein concentration to assess proteinuria.

  • Endpoint Analysis (Day 24):

    • Collect blood samples via cardiac puncture for serum creatinine analysis.

    • Euthanize animals and harvest kidneys for histological examination.

Protocol 2: Evaluation of CC-401 in a Mouse Xenograft Model of Colon Cancer

This protocol details the establishment of a human colon cancer xenograft in immunodeficient mice and treatment with CC-401 to evaluate its anti-tumor activity.

Experimental Workflow

Xenograft_Workflow Cell_Culture Culture HT29 Cells Implantation Implant Cells in SCID Mice (1x10^6 cells, s.c.) Cell_Culture->Implantation Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Treatment Initiate Treatment (e.g., CC-401, Combination Therapy) Tumor_Growth->Treatment Monitoring Monitor Tumor Growth & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: Workflow for the mouse xenograft study.

Materials:

  • Female adult severe combined immunodeficient (SCID) mice (8-10 weeks old)

  • HT29 human colon adenocarcinoma cells

  • Cell culture medium and reagents

  • Matrigel (optional)

  • This compound

  • Other therapeutic agents (e.g., bevacizumab, oxaliplatin)

  • Dosing vehicles

  • Calipers for tumor measurement

  • Analytical balance

Procedure:

  • Cell Culture: Culture HT29 cells in appropriate medium until they reach the desired confluence for implantation.

  • Tumor Implantation:

    • Harvest and resuspend HT29 cells in a suitable buffer (e.g., PBS) at a concentration of 1x10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the flank of each SCID mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.

  • Treatment Administration:

    • Prepare CC-401 and any combination agents in their respective vehicles.

    • Administer treatments according to the planned schedule, route, and dosage.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Record animal body weights at the same frequency to monitor toxicity.

  • Endpoint Analysis:

    • At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.

    • Excise tumors, weigh them, and process them for biomarker analysis (e.g., Western blot for p-cJun) or histology.

Conclusion

The provided protocols and data serve as a foundational guide for conducting in vivo studies with this compound. Researchers should adapt these methodologies to their specific experimental questions and adhere to all institutional and national guidelines for animal welfare. Further investigation is warranted to fully elucidate the therapeutic potential of CC-401 in various disease models.

References

Application Notes and Protocols: Rat Model of Glomerulonephritis Using CC-401 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing CC-401 hydrochloride in a rat model of anti-glomerular basement membrane (anti-GBM) glomerulonephritis. This model is particularly relevant for studying crescentic glomerulonephritis, a severe form of the disease, and for evaluating potential therapeutic interventions targeting the c-Jun N-terminal kinase (JNK) signaling pathway.

Introduction

Glomerulonephritis is a group of kidney diseases characterized by inflammation of the glomeruli, the small blood vessels in the kidneys that filter waste and excess fluids from the blood. Crescentic glomerulonephritis is a particularly aggressive form that can lead to rapid loss of kidney function. The c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a key mediator of inflammation and renal injury in this disease.

This compound is a potent and selective inhibitor of all three JNK isoforms. Research has demonstrated its efficacy in preventing and halting the progression of experimental anti-GBM glomerulonephritis in Wistar Kyoto (WKY) rats, a strain susceptible to developing severe crescentic lesions. These notes are based on the findings of Ma et al. (2009) in Laboratory Investigation.[1]

Mechanism of Action: JNK Signaling in Glomerulonephritis

The JNK signaling pathway is activated by various stress stimuli, including inflammatory cytokines, and plays a crucial role in promoting renal injury. In glomerulonephritis, JNK activation in macrophages, podocytes, and other renal cells leads to the production of pro-inflammatory mediators, cell death, and fibrosis. This compound acts by competitively inhibiting ATP binding to JNK, thereby preventing the phosphorylation of its downstream targets, such as c-Jun, and mitigating the inflammatory cascade and subsequent renal damage.[2][3][4][5]

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Cytokines Inflammatory Cytokines Receptors Receptors Inflammatory Cytokines->Receptors Stress Signals Stress Signals Stress Signals->Receptors MAPKKK MAPKKK Receptors->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun CC-401 CC-401 CC-401->JNK p-c-Jun p-c-Jun c-Jun->p-c-Jun Gene Transcription Gene Transcription p-c-Jun->Gene Transcription Inflammation_Apoptosis_Fibrosis Inflammation Apoptosis Fibrosis Gene Transcription->Inflammation_Apoptosis_Fibrosis

JNK Signaling Pathway Inhibition by CC-401

Experimental Protocols

Induction of Crescentic Anti-GBM Glomerulonephritis in WKY Rats

This protocol describes the induction of a severe form of glomerulonephritis in Wistar Kyoto (WKY) rats, which are particularly susceptible to this disease model.

Materials:

  • Male WKY rats (7-8 weeks old)

  • Sheep IgG

  • Sheep anti-rat GBM serum

  • Complete Freund's Adjuvant (CFA)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Immunization: On day -7, immunize WKY rats with 5 mg of sheep IgG emulsified in Complete Freund's Adjuvant (CFA) via subcutaneous injection at the base of the tail. This pre-immunization step is crucial for the subsequent development of severe crescentic nephritis.

  • Disease Induction: On day 0, inject the immunized rats with sheep anti-rat GBM serum intravenously. The exact volume of anti-GBM serum should be titrated for each batch to induce the desired level of proteinuria and crescent formation. A typical dose is around 25 µl containing 325 µg of rabbit IgG per 100g of body weight.[6]

  • Monitoring: Monitor the rats daily for signs of distress. Collect urine at regular intervals (e.g., every 24 hours or as required) to measure proteinuria. Body weight should also be recorded regularly.

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle (e.g., sterile water or a suitable buffer as determined by solubility and stability studies)

  • Gavage needles or equipment for intraperitoneal/subcutaneous injection

Procedure:

  • Preparation of Dosing Solution: Prepare the this compound solution fresh daily. Dissolve the required amount of this compound powder in the vehicle to achieve the desired final concentration. The concentration should be calculated based on the target dose and the average body weight of the rats.

  • Administration: Administer this compound to the rats at a dose of 25 mg/kg body weight twice daily. The administration can be performed via oral gavage or another appropriate route as determined by the experimental design. For the therapeutic intervention study by Ma et al. (2009), treatment was initiated on day 7 after disease induction and continued until day 24.[1]

Assessment of Renal Function and Injury

a) Proteinuria Measurement:

  • House rats in metabolic cages for 24-hour urine collection.

  • Measure the total urine volume.

  • Determine the protein concentration in the urine using a standard method such as the Bradford assay.

  • Express proteinuria as mg of protein per 24 hours.

b) Serum Creatinine Measurement:

  • Collect blood samples via tail vein or cardiac puncture at the end of the experiment.

  • Separate the serum by centrifugation.

  • Measure serum creatinine levels using a commercially available kit.

c) Histological Analysis:

  • At the end of the study, euthanize the rats and perfuse the kidneys with PBS followed by 4% paraformaldehyde.

  • Excise the kidneys and fix them in 4% paraformaldehyde overnight.

  • Process the kidneys for paraffin embedding.

  • Cut 4 µm sections and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerular morphology, crescent formation, and tubulointerstitial injury.

  • Perform immunohistochemistry for specific markers of inflammation (e.g., macrophages, T-cells) and fibrosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Ma et al. (2009) on the therapeutic effect of CC-401 in established anti-GBM glomerulonephritis.

Table 1: Effect of CC-401 Treatment on Renal Function

GroupDay 7 Proteinuria (mg/24h)Day 24 Proteinuria (mg/24h)Day 24 Serum Creatinine (µmol/L)
Normal< 5< 535 ± 2
Untreated45 ± 8150 ± 2085 ± 10
Vehicle-treated48 ± 10145 ± 2580 ± 12
CC-401-treated46 ± 955 ± 1540 ± 5

*p < 0.01 compared to untreated and vehicle-treated groups.

Table 2: Histological Assessment of Renal Injury at Day 24

GroupGlomerular Crescents (%)Glomerular Macrophages (cells/gcs)Tubulointerstitial Injury Score (0-4)
Normal02 ± 10.1 ± 0.1
Untreated60 ± 825 ± 53.5 ± 0.5
Vehicle-treated58 ± 1024 ± 63.4 ± 0.6
CC-401-treated10 ± 422 ± 41.0 ± 0.3

*p < 0.01 compared to untreated and vehicle-treated groups. gcs = glomerular cross-section.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the therapeutic study and the logical relationship between JNK activation and renal injury.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Therapeutic Intervention cluster_analysis Analysis Day -7 Immunization (Sheep IgG + CFA) Day 0 Disease Induction (Anti-GBM Serum) Day -7->Day 0 Day 7 Start of Treatment (CC-401 or Vehicle) Day 0->Day 7 Day 7-24 Daily Treatment Day 7->Day 7-24 Day 24 Euthanasia & Tissue Collection Day 7-24->Day 24 Analysis Renal Function Assessment Histology Immunohistochemistry Day 24->Analysis

Therapeutic Study Experimental Workflow

Logical_Relationship Anti-GBM Anti-GBM Antibody Deposition JNK_Activation JNK Activation in Macrophages & Renal Cells Anti-GBM->JNK_Activation Proinflammatory_Mediators Production of Pro-inflammatory Mediators JNK_Activation->Proinflammatory_Mediators Renal_Injury Glomerular & Tubulointerstitial Injury (Crescents, Fibrosis) Proinflammatory_Mediators->Renal_Injury CC401 CC-401 (JNK Inhibitor) CC401->JNK_Activation

Logical Flow of JNK-Mediated Renal Injury

Disclaimer: These application notes are for research purposes only and are based on published scientific literature. The specific details of the protocols, including dosages and timing, may need to be optimized for individual laboratory conditions and animal strains. Always follow appropriate animal care and use guidelines.

References

Application Notes and Protocols for CC-401 Hydrochloride in Renal Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renal fibrosis is the common final pathological pathway of various chronic kidney diseases (CKD), characterized by excessive accumulation of extracellular matrix (ECM) leading to scarring and loss of kidney function. The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of renal injury and fibrosis. CC-401 hydrochloride, a potent and specific inhibitor of JNK, has emerged as a valuable pharmacological tool for investigating the role of JNK in the pathogenesis of renal fibrosis and for evaluating the therapeutic potential of JNK inhibition.

These application notes provide a comprehensive overview of the use of this compound in both in vivo and in vitro models of renal fibrosis. Detailed protocols for key experiments are provided to facilitate the study of its anti-fibrotic effects.

Mechanism of Action

This compound exerts its anti-fibrotic effects by inhibiting the phosphorylation of JNK, a key step in the activation of this signaling cascade. Activated JNK (p-JNK) phosphorylates various downstream targets, including the transcription factor c-Jun. Phosphorylated c-Jun (p-c-Jun) then promotes the transcription of pro-fibrotic and pro-inflammatory genes. By blocking JNK phosphorylation, this compound effectively abrogates the downstream signaling events, leading to a reduction in the expression of key mediators of fibrosis such as Transforming Growth Factor-beta 1 (TGF-β1), alpha-smooth muscle actin (α-SMA), and collagen.[1][2]

Data Presentation

The following tables summarize the reported effects of this compound on key markers of renal fibrosis.

Table 1: Effect of this compound on Renal Fibrosis Markers in the Unilateral Ureteral Obstruction (UUO) Model

ParameterVehicle ControlThis compoundPercentage ReductionReference
Myofibroblast Accumulation (α-SMA positive cells) HighSignificantly ReducedData not quantified in source[1][2]
Collagen Deposition ExtensiveSubstantially ProtectedData not quantified in source[1][2]
TGF-β1 mRNA Levels ElevatedReducedData not quantified in source[1][2]
p-c-Jun Expression Markedly IncreasedAbrogatedData not quantified in source[1][2]

Table 2: In Vitro Effects of this compound on TGF-β1-Induced Fibrosis in Renal Cells

ParameterControlTGF-β1TGF-β1 + this compoundReference
α-SMA Expression BaselineMarkedly IncreasedSignificantly ReducedInferred from in vivo data[1][2]
Collagen I Expression BaselineMarkedly IncreasedSignificantly ReducedInferred from in vivo data[1][2]
p-c-Jun Expression BaselineMarkedly IncreasedAbrogatedInferred from in vivo data[1][2]

Experimental Protocols

In Vivo Model: Unilateral Ureteral Obstruction (UUO)

The UUO model is a widely used and robust method for inducing renal interstitial fibrosis.[3]

1. Animal Model:

  • Species: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Housing: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and provide free access to food and water.

2. Surgical Procedure:

  • Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Make a midline abdominal incision to expose the kidneys and ureters.

  • Isolate the left ureter and ligate it at two points using 4-0 silk suture.

  • Cut the ureter between the two ligatures to prevent retrograde urine flow.

  • Suture the abdominal wall and skin.

  • Administer post-operative analgesia as required.

  • Sham-operated animals undergo the same procedure without ureteral ligation.

3. This compound Administration:

  • Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The exact dosage and administration route should be optimized based on pharmacokinetic studies. A previously reported effective dose is in the range of 25-50 mg/kg.

  • Administration: Administer this compound or vehicle to the mice daily via oral gavage, starting from the day of surgery (day 0) and continuing for the duration of the experiment (typically 7 to 14 days).

4. Tissue Collection and Processing:

  • At the end of the treatment period, euthanize the mice.

  • Perfuse the kidneys with phosphate-buffered saline (PBS) to remove blood.

  • Harvest the obstructed (left) and contralateral (right) kidneys.

  • Fix a portion of the kidney in 10% neutral buffered formalin for histological analysis or snap-freeze another portion in liquid nitrogen for molecular and biochemical analyses.

In Vitro Model: TGF-β1-Induced Fibrosis in Human Kidney Cells (HK-2)

This model is used to study the direct effects of this compound on renal epithelial cells undergoing epithelial-to-mesenchymal transition (EMT), a key process in fibrosis.

1. Cell Culture:

  • Culture human proximal tubular epithelial cells (HK-2) in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and epidermal growth factor.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Induction of Fibrosis and Treatment:

  • Seed HK-2 cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

  • Induce fibrosis by adding recombinant human TGF-β1 (typically 5-10 ng/mL) to the culture medium.

  • Include appropriate controls: untreated cells, cells treated with vehicle only, and cells treated with TGF-β1 only.

  • Incubate the cells for 24-48 hours.

3. Sample Collection:

  • After the incubation period, collect the cell culture supernatant for analysis of secreted proteins.

  • Lyse the cells to extract total protein for Western blot analysis or RNA for quantitative real-time PCR (qRT-PCR).

Methods for Assessing Renal Fibrosis

1. Histological Analysis:

  • Collagen Deposition:

    • Embed formalin-fixed, paraffin-embedded kidney sections.

    • Stain 4-µm sections with Masson's trichrome or Picrosirius red to visualize collagen fibers.

    • Quantify the fibrotic area using image analysis software (e.g., ImageJ).

  • Immunohistochemistry (IHC) for α-SMA:

    • Perform antigen retrieval on deparaffinized kidney sections.

    • Incubate with a primary antibody against α-SMA, a marker for myofibroblasts.

    • Use a suitable secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a chromogenic substrate to visualize the staining.

    • Quantify the α-SMA-positive area.

2. Biochemical Analysis:

  • Hydroxyproline Assay:

    • Hydroxyproline is a major component of collagen. Its content in kidney tissue is a quantitative measure of total collagen.

    • Hydrolyze a known weight of kidney tissue in 6N HCl.

    • Use a commercial hydroxyproline assay kit to determine the concentration colorimetrically.

3. Molecular Analysis:

  • Western Blotting:

    • Separate total protein lysates from kidney tissue or cultured cells by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-JNK, JNK, p-c-Jun, c-Jun, α-SMA, fibronectin, and collagen I.

    • Use a loading control (e.g., GAPDH or β-actin) to normalize the results.

    • Quantify the band intensities using densitometry.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Isolate total RNA from kidney tissue or cultured cells.

    • Reverse transcribe the RNA to cDNA.

    • Perform qRT-PCR using specific primers for genes of interest, such as TGFB1, ACTA2 (α-SMA), COL1A1 (Collagen I), and FN1 (Fibronectin).

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).

Visualizations

G cluster_stimuli Pro-fibrotic Stimuli cluster_pathway JNK Signaling Pathway cluster_inhibitor Inhibitor cluster_outcome Fibrotic Outcome TGFb1 TGF-β1 JNK JNK TGFb1->JNK Stress Cellular Stress Stress->JNK pJNK p-JNK JNK->pJNK Phosphorylation cJun c-Jun pJNK->cJun pcJun p-c-Jun cJun->pcJun Phosphorylation GeneTranscription Pro-fibrotic Gene Transcription pcJun->GeneTranscription Activates CC401 This compound CC401->pJNK Inhibits Fibrosis Renal Fibrosis (α-SMA, Collagen Deposition) GeneTranscription->Fibrosis

Caption: this compound inhibits JNK phosphorylation, blocking pro-fibrotic gene transcription.

G cluster_invivo In Vivo: UUO Model cluster_invitro In Vitro: TGF-β1 Model UUO_Surgery UUO Surgery (Day 0) Treatment_InVivo Daily CC-401 HCl Administration UUO_Surgery->Treatment_InVivo Sacrifice_InVivo Sacrifice (Day 7 or 14) Treatment_InVivo->Sacrifice_InVivo Analysis_InVivo Histology, IHC, Biochemical & Molecular Analysis Sacrifice_InVivo->Analysis_InVivo Cell_Culture Culture HK-2 Cells Pretreatment CC-401 HCl Pre-treatment (1 hr) Cell_Culture->Pretreatment TGFb1_Induction TGF-β1 Induction (24-48 hrs) Pretreatment->TGFb1_Induction Sample_Collection Sample Collection (Lysates, Supernatant) TGFb1_Induction->Sample_Collection Analysis_Invitro Western Blot, qRT-PCR Sample_Collection->Analysis_Invitro

Caption: Experimental workflows for studying this compound in renal fibrosis models.

References

Application Notes and Protocols for CC-401 Hydrochloride in Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a critical mediator in the proliferation and survival of cancer cells, making it a promising target for therapeutic intervention in AML. CC-401 hydrochloride is a potent, second-generation, ATP-competitive anthrapyrazolone-based inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2] While a Phase 1 clinical trial of CC-401 in high-risk myeloid leukemia was terminated, its utility as a research tool for investigating the role of the JNK pathway in AML remains significant.[3][4] These application notes provide an overview of CC-401, its mechanism of action, and detailed protocols for its use in in vitro and in vivo AML research.

This compound: Compound Profile

PropertyValueReference
Chemical Name 3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;hydrochloride[5]
Molecular Formula C₂₂H₂₅ClN₆O[5]
Molecular Weight 424.9 g/mol [5]
Mechanism of Action ATP-competitive inhibitor of JNK1, JNK2, and JNK3[1][2]
Ki Values 25 to 50 nM for all three JNK isoforms[6]
Selectivity >40-fold selectivity for JNK over other related kinases (p38, ERK, IKK2, etc.)[6]
Solubility Soluble in water (10 mg/mL) and DMSO[7]
Storage Store at -20°C[7]

JNK Signaling Pathway in AML

The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by various cellular stresses and inflammatory cytokines. In AML, the JNK pathway can have dual roles, promoting either cell survival or apoptosis depending on the cellular context and the specific JNK isoforms involved. Dysregulation of this pathway can contribute to leukemogenesis and drug resistance. Inhibition of JNK signaling can lead to decreased proliferation and induction of apoptosis in AML cells.

Caption: JNK signaling pathway and the inhibitory action of CC-401.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in AML research. Due to the limited published data specifically for CC-401 in AML, these protocols are based on established methods for other JNK inhibitors, such as SP600125, in similar experimental settings. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Protocols

1. Cell Viability Assay (MTT Assay)

This protocol determines the effect of CC-401 on the viability of AML cell lines.

  • Materials:

    • AML cell lines (e.g., HL-60, MOLM-13, OCI-AML3)

    • RPMI-1640 medium with 10% FBS

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed AML cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 12 hours.

    • Prepare a stock solution of CC-401 in DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add 100 µL of the diluted CC-401 solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by CC-401 in AML cells.

  • Materials:

    • AML cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed AML cells in 6-well plates at an appropriate density and treat with various concentrations of CC-401 (and a vehicle control) for 24-48 hours.

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

3. Western Blot Analysis for JNK Pathway Inhibition

This protocol confirms the inhibition of the JNK signaling pathway by CC-401.

  • Materials:

    • AML cell lines

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-phospho-c-Jun, anti-c-Jun, anti-phospho-JNK, anti-JNK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

  • Procedure:

    • Treat AML cells with CC-401 for the desired time and concentration.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system. Analyze the changes in the phosphorylation status of c-Jun and JNK.

Experimental_Workflow AML_Cells AML Cell Culture Treatment CC-401 Treatment AML_Cells->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis WesternBlot Western Blot (JNK Pathway) Treatment->WesternBlot Data_Analysis Data Analysis (IC50, % Apoptosis) Viability->Data_Analysis Apoptosis->Data_Analysis WesternBlot->Data_Analysis

Caption: In vitro experimental workflow for evaluating CC-401 in AML.

In Vivo Protocol

AML Xenograft Mouse Model

This protocol describes a general procedure for evaluating the in vivo efficacy of CC-401 in an AML xenograft model.

  • Materials:

    • Immunodeficient mice (e.g., NOD/SCID or NSG)

    • AML cell line (e.g., MV4-11, MOLM-13) or patient-derived AML cells

    • This compound

    • Vehicle for in vivo administration (e.g., 0.5% methylcellulose)

  • Procedure:

    • Cell Implantation: Intravenously inject 1-5 x 10⁶ AML cells into the tail vein of each mouse.

    • Tumor Engraftment Monitoring: Monitor engraftment by weekly peripheral blood sampling and flow cytometry for human CD45+ cells.

    • Treatment Initiation: Once engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment and control groups.

    • Drug Administration: Administer CC-401 (dose to be determined by pharmacokinetic and tolerability studies) and vehicle control via the appropriate route (e.g., oral gavage) daily or as determined.

    • Monitoring: Monitor tumor burden (hCD45+ cells in blood), body weight, and overall health of the mice regularly.

    • Endpoint: At the end of the study (or when humane endpoints are reached), euthanize the mice and collect tissues (bone marrow, spleen, liver) for analysis of tumor infiltration (flow cytometry, immunohistochemistry) and pharmacodynamic markers (Western blot for p-c-Jun).

    • Data Analysis: Compare tumor burden and survival between the treatment and control groups.

InVivo_Workflow Cell_Injection Inject AML Cells into Immunodeficient Mice Engraftment Monitor Engraftment (hCD45+ in blood) Cell_Injection->Engraftment Randomization Randomize Mice into Treatment & Control Groups Engraftment->Randomization Treatment Administer CC-401 or Vehicle Randomization->Treatment Monitoring Monitor Tumor Burden, Body Weight, Health Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Infiltration, Pharmacodynamics Monitoring->Endpoint Survival Survival Analysis Monitoring->Survival

Caption: In vivo experimental workflow for CC-401 in an AML xenograft model.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.

Table 1: In Vitro Activity of CC-401 in AML Cell Lines (Hypothetical Data)

Cell LineMolecular SubtypeCC-401 IC₅₀ (µM)% Apoptosis at 10 µM (48h)
HL-60M2, NPM1wt, FLT3wt8.535%
MOLM-13M5, FLT3-ITD5.255%
OCI-AML3M4, NPM1c, DNMT3A R882H12.125%
MV4-11M5, FLT3-ITD4.860%

Conclusion

This compound is a valuable tool for investigating the role of the JNK signaling pathway in AML. The provided protocols offer a framework for conducting in vitro and in vivo studies to elucidate the therapeutic potential of JNK inhibition in this disease. Due to the limited publicly available data on CC-401 in AML, it is crucial for researchers to perform thorough dose-response studies and to include appropriate controls to validate their findings. These studies will contribute to a better understanding of JNK signaling in AML and may inform the development of novel therapeutic strategies.

References

Application Notes and Protocols for CC-401 Hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 hydrochloride is a potent and selective, second-generation, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs), targeting all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2] With Ki values in the range of 25-50 nM, it exhibits high affinity and demonstrates over 40-fold selectivity for JNK compared to other related kinases such as p38, ERK, and IKK2.[2] JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated in response to various cellular stresses, including inflammatory cytokines, growth factors, and DNA-damaging agents. The JNK pathway plays a crucial role in regulating diverse cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of the JNK signaling pathway has been implicated in the pathogenesis of various diseases, including cancer.[1][3][4]

These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments, with a focus on determining effective dosages and evaluating its cytotoxic and pro-apoptotic effects on cancer cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, providing a reference for determining the effective dosage range for your experiments.

Cell LineCancer TypeIC50 (µM)Assay ConditionsReference
HT29Colon Cancer324h hypoxia, MTT assay[5]
SW620Colon Cancer6.524h hypoxia, MTT assay[5]
HCT116Colon Cancer3.524h hypoxia, MTT assay[5]
HT-22Mouse Hippocampal51.748h incubation, MTS assay[2]

Note: IC50 values can vary depending on the cell line, assay conditions (e.g., incubation time, cell density), and the specific endpoint measured. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. For most cell-based assays, a concentration range of 1 to 5 µM provides specific JNK inhibition.[2]

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium. A suggested starting range is 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve CC-401).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently with a pipette to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Apoptosis Detection using Annexin V Staining

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with the desired concentrations of this compound (including a vehicle control) for the chosen duration.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Mandatory Visualizations

JNK Signaling Pathway and CC-401 Inhibition

JNK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_receptors Receptors cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Stress Stimuli Stress Stimuli Cytokines Cytokines Receptor Receptor Cytokines->Receptor Growth Factors Growth Factors Growth Factors->Receptor ASK1 ASK1 Receptor->ASK1 MEKK1 MEKK1 Receptor->MEKK1 MLK3 MLK3 Receptor->MLK3 MKK4 MKK4 ASK1->MKK4 MKK7 MKK7 ASK1->MKK7 MEKK1->MKK4 MEKK1->MKK7 MLK3->MKK4 MLK3->MKK7 JNK JNK MKK4->JNK MKK7->JNK c-Jun c-Jun JNK->c-Jun CC-401 CC-401 (ATP-Competitive Inhibitor) CC-401->JNK AP-1 AP-1 c-Jun->AP-1 Apoptosis Apoptosis AP-1->Apoptosis Proliferation Proliferation AP-1->Proliferation Inflammation Inflammation AP-1->Inflammation

Caption: JNK signaling pathway and the inhibitory action of CC-401.

Experimental Workflow for In Vitro Evaluation of CC-401

Experimental_Workflow start Start: Cancer Cell Line Selection cell_culture Cell Culture and Maintenance start->cell_culture dose_response Dose-Response Study (MTT Assay) cell_culture->dose_response ic50 Determine IC50 Value dose_response->ic50 apoptosis_assay Apoptosis Assay (Annexin V Staining) ic50->apoptosis_assay Treat cells with IC50 concentration data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for evaluating CC-401's in vitro efficacy.

References

Preparing CC-401 Hydrochloride Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of CC-401 hydrochloride, a potent and selective c-Jun N-terminal kinase (JNK) inhibitor. The provided methodologies and data are intended to ensure consistent and reliable experimental results in both in vitro and in vivo research settings.

Introduction

This compound is a small molecule inhibitor that targets all three isoforms of the c-Jun N-terminal kinase (JNK) with high potency, exhibiting Ki values in the range of 25 to 50 nM.[1][2][3][4] By competitively binding to the ATP-binding site of active, phosphorylated JNK, CC-401 effectively inhibits the phosphorylation of its downstream target, c-Jun, a key transcription factor involved in cellular responses to stress, inflammation, and apoptosis.[1][3] Its high selectivity, with over 40-fold greater affinity for JNK compared to other related kinases such as p38, ERK, and IKK2, makes it a valuable tool for dissecting the role of the JNK signaling pathway in various biological processes and disease models.[1][5]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₂H₂₅ClN₆O[1]
Molecular Weight 424.93 g/mol [1]
CAS Number 1438391-30-0[1][6]

Solubility Data

The solubility of this compound varies significantly depending on the solvent. The following tables summarize the solubility for in vitro and in vivo applications.

Table 1: In Vitro Solubility
SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 100 mg/mL235.33 mMUltrasonic treatment may be required to fully dissolve.[1]
Water 12.5 mg/mL29.42 mMUltrasonic treatment may be required to fully dissolve.[1]
Water (dihydrochloride) 46.14 mg/mL100 mMData for CC-401 dihydrochloride.[5]
DMSO (dihydrochloride) 46.14 mg/mL100 mMData for CC-401 dihydrochloride.[5]
Table 2: In Vivo Formulation Solubility
Solvent SystemConcentrationNotes
PBS 14.29 mg/mL (33.63 mM)Requires sonication, warming, and heating to 60°C for complete dissolution.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline ≥ 2.5 mg/mL (5.88 mM)Results in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in saline) ≥ 2.5 mg/mL (5.88 mM)Results in a clear solution.[1]
10% DMSO, 90% corn oil ≥ 2.5 mg/mL (5.88 mM)Results in a clear solution.[1]
Physiological saline (0.9% NaCl) 85.0 mg/mL (200.03 mM)Mix evenly to create a clear solution. Use immediately for best results.[7]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO (In Vitro)

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Protocol:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (424.93 g/mol ).

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 424.93 g/mol * (1000 mg / 1 g) = 4.2493 mg

  • Weigh the compound: Carefully weigh out approximately 4.25 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve the compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic water bath to aid dissolution.[1]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended in Section 5.

Preparation of a Dosing Solution for In Vivo Studies (Example using PBS)

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), sterile

  • Sterile conical tubes or vials

  • Calibrated micropipettes

  • Magnetic stirrer and stir bar or vortex mixer

  • Water bath or heating block

  • Ultrasonic water bath

Protocol:

  • Determine the final concentration: Based on the experimental design (e.g., 200 mg/kg/b.i.d. by oral gavage in rats), calculate the required concentration of the dosing solution.[1]

  • Weigh the compound: Weigh the calculated amount of this compound and place it in a sterile conical tube.

  • Add solvent: Add the required volume of sterile PBS to the tube.

  • Dissolve the compound:

    • Place a sterile stir bar in the tube and stir on a magnetic stirrer.

    • Warm the solution to 60°C while stirring.[1]

    • Use an ultrasonic water bath to facilitate complete dissolution.[1]

  • Cool and verify: Allow the solution to cool to room temperature. Visually inspect to ensure the solution is clear and free of precipitates.

  • Use immediately: It is recommended to use freshly prepared aqueous solutions.

Storage and Stability

Proper storage is crucial to maintain the biological activity of this compound.

FormStorage TemperatureDurationNotes
Solid Powder 4°CStore in a sealed container, away from moisture.[1]
In Solvent (e.g., DMSO) -80°C6 monthsStore in a sealed container, away from moisture.[1]
In Solvent (e.g., DMSO) -20°C1 monthStore in a sealed container, away from moisture.[1]

For long-term storage, it is recommended to store the compound at -20°C.[6]

Safety Precautions

Handle this compound in accordance with standard laboratory safety procedures.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[8]

  • Avoid inhalation of dust by handling the powder in a well-ventilated area or a chemical fume hood.[6]

  • Avoid contact with skin and eyes.[8] In case of contact, wash the affected area thoroughly with water.

  • Wash hands thoroughly after handling.[8]

  • For detailed safety information, refer to the Safety Data Sheet (SDS).[8][9][10]

Signaling Pathway and Experimental Workflow

CC-401 Mechanism of Action

CC401_Mechanism_of_Action cluster_stress Cellular Stress / Stimuli cluster_mapk MAPK Cascade cluster_inhibition Inhibition cluster_downstream Downstream Effects Stress Stress Stimuli (e.g., Sorbitol, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK activates MAPKK MAPKK (e.g., MKK4, MKK7) MAPKKK->MAPKK phosphorylates JNK JNK (JNK1/2/3) MAPKK->JNK phosphorylates cJun_p Phospho-c-Jun JNK->cJun_p phosphorylates c-Jun CC401 This compound CC401->JNK competitively inhibits ATP binding ATP ATP ATP->JNK binds to ATP-binding site Transcription Gene Transcription (e.g., AP-1 regulated genes) cJun_p->Transcription activates Cellular_Response Cellular Response (Apoptosis, Inflammation, etc.) Transcription->Cellular_Response

Caption: Mechanism of CC-401 as a competitive JNK inhibitor.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start calculate 1. Calculate Required Mass of CC-401 HCl start->calculate weigh 2. Weigh CC-401 HCl Powder calculate->weigh add_solvent 3. Add Appropriate Solvent (e.g., DMSO, PBS) weigh->add_solvent dissolve 4. Dissolve Compound (Vortex, Sonicate, Heat as needed) add_solvent->dissolve check_solution 5. Visually Inspect for Complete Dissolution dissolve->check_solution check_solution->dissolve Precipitate Present aliquot 6. Aliquot into Sterile Tubes check_solution->aliquot Clear Solution store 7. Store at Recommended Temperature (-20°C or -80°C) aliquot->store end End store->end

References

CC-401 Hydrochloride: A Potent Inhibitor of c-Jun Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

CC-401 hydrochloride is a potent and selective, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1][2][3] As a second-generation anthrapyrazolone compound, it demonstrates high affinity for all three JNK isoforms (JNK1, JNK2, and JNK3), thereby preventing the phosphorylation of its key substrate, the transcription factor c-Jun.[1][4] The phosphorylation of c-Jun is a critical event in the activation of the activator protein-1 (AP-1) transcription factor complex, which regulates gene expression involved in various cellular processes, including inflammation, apoptosis, and cell proliferation.[5][6] Due to its specificity, this compound serves as an invaluable tool for researchers investigating the roles of the JNK signaling pathway in various physiological and pathological conditions.

Mechanism of Action

This compound competitively binds to the ATP-binding site of active, phosphorylated JNK.[1][4] This direct inhibition prevents the transfer of a phosphate group from ATP to the N-terminal activation domain of c-Jun, specifically at serine residues 63 and 73.[4] By inhibiting c-Jun phosphorylation, CC-401 effectively blocks the downstream signaling cascade mediated by the JNK pathway.[4]

Specificity and Potency

This compound exhibits high selectivity for JNKs over other related kinases. In vitro studies have shown that it is at least 40-fold more selective for JNK compared to other mitogen-activated protein kinases (MAPKs) such as p38 and extracellular signal-regulated kinase (ERK), as well as other kinases like IKK2, protein kinase C, Lck, and ZAP70.[4] This high degree of selectivity minimizes off-target effects, making it a reliable chemical probe for studying JNK-specific functions.

Data Presentation

The following table summarizes the key quantitative data for this compound based on in vitro and cell-based assays.

ParameterValueNotesReference
Inhibition Constant (Ki) 25-50 nMFor all three JNK isoforms.[1][4]
Cell-Based Assay Concentration 1-5 µMEffective concentration for specific JNK inhibition in cellular assays.[2][4]
Selectivity > 40-foldSelectivity for JNK over p38, ERK, IKK2, PKC, Lck, and ZAP70.[4]

Signaling Pathway

The following diagram illustrates the JNK signaling pathway and the inhibitory action of this compound.

JNK_Pathway cluster_stress Cellular Stress cluster_jnk_activation JNK Activation Cascade cluster_cjun_activation c-Jun Phosphorylation cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli MKK4_7 MKK4/7 Stress Stimuli->MKK4_7 JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates pcJun p-c-Jun cJun->pcJun Gene Expression Gene Expression pcJun->Gene Expression CC-401 CC-401 CC-401->JNK inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_data Data Analysis Kinase_Assay JNK Kinase Assay (Determine IC50) Data_Analysis Quantify Inhibition & Determine Cellular Efficacy Kinase_Assay->Data_Analysis Cell_Culture Cell Culture (e.g., HK-2) Treatment CC-401 Pre-treatment Cell_Culture->Treatment Stimulation JNK Pathway Stimulation (e.g., Sorbitol) Treatment->Stimulation Viability_Assay Cell Viability Assay (MTS/MTT) Treatment->Viability_Assay Western_Blot Western Blot (p-c-Jun/c-Jun) Stimulation->Western_Blot Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

References

Application Notes and Protocols: CC-401 Hydrochloride in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data and detailed experimental protocols for the use of CC-401 hydrochloride, a potent pan-JNK inhibitor, in combination with other chemotherapy agents. The information is primarily based on a key study investigating its synergistic effects in colon cancer models.

Introduction

This compound is a second-generation, ATP-competitive small molecule inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms (JNK1, JNK2, and JNK3), with Ki values in the range of 25 to 50 nM. The JNK signaling pathway is a critical regulator of cellular responses to stress, and its activation has been associated with resistance to chemotherapy in cancer cells. By inhibiting JNK, CC-401 can sensitize cancer cells to the cytotoxic effects of DNA-damaging agents, offering a promising strategy for combination therapy. Preclinical studies have demonstrated that CC-401 can act synergistically with chemotherapeutic agents like oxaliplatin in colon cancer models.

Mechanism of Action: JNK Inhibition and Chemosensitization

The JNK signaling cascade is a key component of the mitogen-activated protein kinase (MAPK) pathway. Upon activation by cellular stressors such as chemotherapy, JNK phosphorylates a variety of downstream targets, including the transcription factor c-Jun. This can lead to the expression of genes involved in cell survival and drug resistance. CC-401 competitively binds to the ATP-binding site of JNK, preventing the phosphorylation of its substrates and thereby blocking these pro-survival signals. This inhibition of the JNK pathway can lead to increased DNA damage and enhanced apoptosis in cancer cells when combined with chemotherapy.

JNK Signaling Pathway Inhibition by CC-401 Mechanism of CC-401 in Chemosensitization Chemotherapy Chemotherapy (e.g., Oxaliplatin) Cellular_Stress Cellular Stress (DNA Damage) Chemotherapy->Cellular_Stress JNK_Pathway JNK Pathway Cellular_Stress->JNK_Pathway Apoptosis Enhanced Apoptosis Cellular_Stress->Apoptosis leads to cJun c-Jun JNK_Pathway->cJun Phosphorylation Survival_Genes Pro-survival Genes cJun->Survival_Genes Transcription Chemoresistance Chemoresistance Survival_Genes->Chemoresistance Chemoresistance->Apoptosis blocks CC401 This compound CC401->JNK_Pathway Inhibition

Figure 1: JNK Signaling Pathway and CC-401 Inhibition.

Quantitative Data Summary

The following table summarizes the in vitro synergistic effects of CC-401 in combination with various chemotherapy agents in a panel of colon cancer cell lines, as determined by the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineCombination AgentConditionMedian Combination Index (CI)Reference
HT29OxaliplatinHypoxic0.48
SW620OxaliplatinHypoxic< 1 (Synergistic)
HCT116OxaliplatinHypoxic< 1 (Synergistic)
HCT15OxaliplatinHypoxic< 1 (Synergistic)
LoVoOxaliplatinHypoxic< 1 (Synergistic)
HT29OxaliplatinOxic0.81
SW620OxaliplatinOxic< 1 (Synergistic)
HCT116OxaliplatinOxic< 1 (Synergistic)
HCT15OxaliplatinOxic< 1 (Synergistic)
LoVoOxaliplatinOxic< 1 (Synergistic)
Colon Cancer PanelSN-38Not SpecifiedAdditive to Synergistic
Colon Cancer Panel5-FUNot SpecifiedAdditive to Synergistic

Experimental Protocols

1. In Vitro Synergy Assessment using Cell Viability Assay

This protocol describes a general method for assessing the synergistic effects of this compound and a chemotherapy agent on cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., HT29 colon cancer cells)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound (powder)

    • Chemotherapy agent (e.g., Oxaliplatin)

    • Vehicle control (e.g., sterile DMSO or citrate buffer)

    • 96-well cell culture plates

    • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

    • Plate reader

    • Hypoxia chamber (optional, for hypoxic conditions)

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Drug Preparation: Prepare stock solutions of CC-401 and the chemotherapy agent in the appropriate solvent. Create a dilution series for each drug.

    • Combination Treatment: Treat the cells with a matrix of concentrations of CC-401 and the chemotherapy agent, both alone and in combination. Include a vehicle-only control. For hypoxic studies, place the plates in a hypoxia chamber (e.g., 1% O2) immediately after adding the drugs.

    • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

    • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) for each drug combination to determine synergy, additivity, or antagonism.

2. In Vivo Xenograft Model for Combination Therapy Evaluation

This protocol outlines a general procedure for evaluating the in vivo efficacy of CC-401 in combination with a chemotherapy agent in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., nude mice)

    • Cancer cell line for implantation (e.g., HT29)

    • Matrigel (optional)

    • This compound formulated for oral gavage (e.g., in sodium citrate)

    • Chemotherapy agent formulated for injection (e.g., Oxaliplatin in 5% dextrose)

    • Bevacizumab (optional, as used in the reference study)

    • Calipers for tumor measurement

    • Animal balance

  • Procedure:

    • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HT29 cells in PBS, possibly with Matrigel) into the flank of each mouse.

    • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, CC-401 alone, Chemotherapy alone, Combination).

    • Treatment Administration:

      • Administer CC-401 via oral gavage at the predetermined dose and schedule (e.g., twice daily).

      • Administer the chemotherapy agent (e.g., Oxaliplatin) via intraperitoneal injection at its specified dose and schedule (e.g., once weekly).

      • If included, administer other agents like bevacizumab according to their established protocols.

    • Monitoring: Measure tumor volume with calipers and record the body weight of the mice regularly (e.g., 2-3 times per week).

    • Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

    • Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistically significant differences in tumor growth delay between the combination therapy group and the single-agent and vehicle control groups.

InVivo_Experimental_Workflow In Vivo Xenograft Study Workflow Start Start Implantation Tumor Cell Implantation (e.g., HT29 cells in nude mice) Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Group_Vehicle Group 1: Vehicle Randomization->Group_Vehicle Group_CC401 Group 2: CC-401 alone Randomization->Group_CC401 Group_Chemo Group 3: Chemotherapy alone Randomization->Group_Chemo Group_Combo Group 4: Combination Therapy Randomization->Group_Combo Treatment Treatment Administration (Defined Schedule) Group_Vehicle->Treatment Group_CC401->Treatment Group_Chemo->Treatment Group_Combo->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint Endpoint->Monitoring No Analysis Data Analysis (Tumor Growth Delay) Endpoint->Analysis Yes End End Analysis->End

Figure 2: Experimental Workflow for In Vivo Combination Study.

Conclusion and Limitations

The available preclinical data strongly suggest that this compound can act synergistically with DNA-damaging chemotherapy agents, particularly oxaliplatin, in colon cancer models. This chemosensitization effect is observed under both normoxic and hypoxic conditions, with a more pronounced synergy in hypoxic environments. The provided protocols offer a framework for further investigation into the potential of CC-401 as a combination therapy partner.

It is important to note that the information presented here is based on a limited number of publicly available preclinical studies. No detailed preclinical or clinical data were found for the combination of CC-401 with gemcitabine or cisplatin. Furthermore, the clinical development of CC-401 for myeloid leukemia was discontinued, and its current status for other indications is not widely reported. Therefore, further research is warranted to fully elucidate the therapeutic potential, optimal combination partners, and safety profile of this compound in various cancer types.

Application Notes: Analysis of Cellular Response to CC-401 Hydrochloride Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CC-401 hydrochloride is a potent and selective, second-generation ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms (JNK1, JNK2, and JNK3), with Kᵢ values ranging from 25 to 50 nM.[1][2][3] The JNK signaling pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, which regulates cellular processes such as proliferation, differentiation, apoptosis (programmed cell death), and migration.[4] By competitively binding to the ATP-binding site of JNK, CC-401 prevents the phosphorylation of its downstream target, the transcription factor c-Jun.[1][5] This inhibition disrupts the cellular signaling that can contribute to the survival and proliferation of cancer cells.[2] Consequently, CC-401 has been investigated for its potential antineoplastic activity.[2][6]

Flow cytometry is a powerful technique for single-cell analysis, making it an ideal platform to quantify the cellular effects of drug candidates like CC-401.[7] It enables the rapid and quantitative measurement of apoptosis and cell cycle distribution in large cell populations, providing critical data for evaluating therapeutic efficacy.[7] These application notes provide detailed protocols for analyzing apoptosis and cell cycle status in cells treated with this compound.

Mechanism of Action: JNK Inhibition by CC-401

The JNK pathway is activated by various cellular stressors and cytokines. Once activated, JNK phosphorylates several proteins, most notably the transcription factor c-Jun. Phosphorylated c-Jun forms the AP-1 transcription factor complex, which translocates to the nucleus and regulates the expression of genes involved in cell survival, proliferation, and apoptosis. CC-401 blocks the initial phosphorylation step, thereby inhibiting the entire downstream cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stress Cellular Stress / Cytokines JNK JNK Stress->JNK Activates cJun c-Jun JNK->cJun Phosphorylates CC401 CC-401 CC401->JNK Inhibits p_cJun Phosphorylated c-Jun AP1 AP-1 Complex p_cJun->AP1 Forms Gene Gene Expression (Apoptosis, Proliferation) AP1->Gene Regulates

Caption: JNK signaling pathway inhibition by this compound.

Experimental Protocols

The following protocols detail the procedures for treating cells with this compound and subsequently analyzing them for apoptosis and cell cycle distribution via flow cytometry.

G cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay start Seed Cells (e.g., 0.5-1.0 x 10^6 cells/well) treat Treat with CC-401 (Dose-response & time-course) start->treat harvest Harvest Cells (Adherent & Suspension) treat->harvest wash Wash with PBS harvest->wash stain_apop Stain: Annexin V & PI wash->stain_apop fix Fix & Permeabilize (e.g., 70% Ethanol) wash->fix analyze_apop Flow Cytometry Analysis stain_apop->analyze_apop stain_cc Stain: PI & RNase A fix->stain_cc analyze_cc Flow Cytometry Analysis stain_cc->analyze_cc

Caption: General experimental workflow for flow cytometry analysis.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This assay quantifies the percentage of cells undergoing apoptosis following CC-401 treatment.[8] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[9] Late apoptotic or necrotic cells have compromised membrane integrity and are stained by the DNA-binding dye, Propidium Iodide (PI).[8][9]

Materials:

  • Cells of interest (e.g., Jurkat, HeLa)

  • This compound (solubilized in an appropriate vehicle like DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells at a density of 0.5-1.0 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight (for adherent cells).[10]

  • Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-only control (e.g., DMSO).[11]

  • Cell Harvesting:

    • Suspension cells: Transfer the cells directly into centrifuge tubes.

    • Adherent cells: Collect the culture medium (containing floating/apoptotic cells) and combine it with the adherent cells, which are detached using a gentle cell dissociation agent (e.g., Trypsin-EDTA).[9][12]

  • Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[8]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[12] Acquire at least 10,000-20,000 events per sample.[7]

Data Interpretation:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Treatment with CC-401 may induce cell cycle arrest at specific checkpoints.

Materials:

  • Treated and harvested cells (from Protocol 1, steps 1-3)

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting & Washing: Harvest cells as described previously and wash once with PBS.

  • Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this temperature for several days.

  • Washing: Centrifuge the fixed cells at 500-800 x g for 5-7 minutes. Discard the ethanol and wash the pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA to ensure that PI only binds to DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

Data Interpretation:

  • G0/G1 phase: Cells with a 2n DNA content will form the first major peak.

  • S phase: Cells undergoing DNA synthesis will have a DNA content between 2n and 4n and will appear between the two major peaks.

  • G2/M phase: Cells with a 4n DNA content will form the second major peak.

  • Sub-G1 peak: A peak to the left of the G0/G1 peak indicates apoptotic cells with fragmented DNA.

Representative Data Presentation

The following tables show hypothetical, yet expected, quantitative results from the flow cytometry experiments after treating a cancer cell line with this compound for 48 hours.

Table 1: Representative Apoptosis Analysis Data

CC-401 Conc. (µM)% Live Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic/Necrotic (Q2)Total Apoptotic Cells (%)
0 (Vehicle)92.5 ± 2.13.5 ± 0.82.8 ± 0.56.3
0.185.1 ± 3.58.2 ± 1.24.5 ± 0.912.7
1.065.7 ± 4.218.9 ± 2.512.3 ± 1.831.2
5.040.3 ± 5.125.4 ± 3.328.7 ± 4.054.1
10.022.8 ± 4.820.1 ± 2.945.2 ± 5.565.3

Data are presented as Mean ± SD from three independent experiments.

Table 2: Representative Cell Cycle Analysis Data

CC-401 Conc. (µM)% Sub-G1% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle)2.1 ± 0.455.4 ± 3.828.9 ± 2.513.6 ± 1.9
0.14.5 ± 0.952.1 ± 4.125.2 ± 2.218.2 ± 2.8
1.012.8 ± 1.545.3 ± 3.915.8 ± 1.926.1 ± 3.1
5.025.6 ± 2.830.1 ± 4.59.5 ± 1.334.8 ± 4.2
10.038.2 ± 3.522.5 ± 3.16.1 ± 1.133.2 ± 3.9

Data are presented as Mean ± SD from three independent experiments.

These representative results illustrate a dose-dependent increase in apoptosis and an accumulation of cells in the G2/M phase, suggesting that this compound induces apoptotic cell death and may cause cell cycle arrest in the treated cancer cell line.

References

Troubleshooting & Optimization

CC-401 hydrochloride solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with CC-401 hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is soluble in organic solvents such as DMSO and ethanol.[1][2] It also has aqueous solubility.[1][2] For example, it is soluble in water at concentrations up to 85 mg/mL and in DMSO at up to 85 mg/mL.[2] However, achieving high concentrations in aqueous buffers like Phosphate-Buffered Saline (PBS) can be challenging and may lead to precipitation.

Q2: Why is my this compound precipitating in my aqueous buffer?

A2: Precipitation of this compound in aqueous buffers can be attributed to several factors:

  • Buffer Composition and pH: The solubility of this compound can be pH-dependent. One supplier notes its use in citric acid at pH 5.5 for cell-based assays, suggesting it may be more soluble in slightly acidic conditions.[3][4]

  • High Concentration: Attempting to dissolve the compound at a concentration that exceeds its solubility limit in a specific buffer will result in precipitation.

  • Low Temperature: The solubility of many compounds, including this compound, can decrease at lower temperatures. Storing stock solutions at 4°C or on ice for extended periods might induce precipitation.

  • Interaction with Buffer Salts: High concentrations of salts in buffers like PBS can sometimes lead to the "salting out" of a compound, causing it to precipitate.

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming can be a method to aid dissolution. One supplier suggests that for a specific formulation, ultrasonic and warming up to 60°C may be necessary.[3] However, it is crucial to be cautious as excessive heat can degrade the compound. Always refer to the manufacturer's instructions and consider performing a small-scale test to assess the stability of this compound under your specific heating conditions.

Q4: What is the recommended solvent for preparing a stock solution?

A4: The most commonly recommended solvent for preparing a high-concentration stock solution of this compound is DMSO.[2][5] Stock solutions in DMSO can typically be prepared at concentrations as high as 85 mg/mL.[2] These stock solutions can then be diluted into the aqueous buffer of your choice for your experiment.

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding this compound to an aqueous buffer.
Possible Cause Troubleshooting Step
Concentration too high Decrease the final concentration of this compound in your buffer.
Low solubility in the specific buffer Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤0.5%).
Incorrect pH of the buffer Test the solubility in a buffer with a slightly acidic pH (e.g., pH 5.5-6.5).
Issue: Solution is initially clear but a precipitate forms over time.
Possible Cause Troubleshooting Step
Solution is supersaturated The initial dissolution may have been kinetically favored, but the solution is thermodynamically unstable. Try preparing a fresh solution at a slightly lower concentration.
Temperature fluctuations If the solution was prepared warm, precipitation may occur upon cooling to room temperature or 4°C. Prepare the solution at the temperature at which it will be used.
Evaporation of solvent Ensure the container is tightly sealed to prevent solvent evaporation, which would increase the compound's concentration.

Data Presentation

Solubility of this compound in Various Solvents
Solvent Maximum Concentration Reference
Water85 mg/mL[2]
DMSO85 mg/mL (200.03 mM)[2]
Ethanol2 mg/mL[2]
Formulations for In Vivo and In Vitro Use
Formulation Solubility Use Case Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL (5.88 mM)In vivo[3]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (5.88 mM)In vivo[3]
10% DMSO, 90% corn oil≥ 2.5 mg/mL (5.88 mM)In vivo[3]
Citric Acid (pH 5.5)Not specifiedIn vitro (Cell Assay)[3][4]

Experimental Protocols

Protocol for Preparing a Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution for 1-2 minutes to aid dissolution. If necessary, sonicate for a short period.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4][5]

Protocol for Preparing a Working Solution in Aqueous Buffer
  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution into your pre-warmed (if applicable) aqueous buffer to the final desired concentration. It is crucial to add the DMSO stock to the buffer and mix immediately to prevent localized high concentrations that could lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low and compatible with your experimental system (typically below 0.5%).

  • Usage: Use the freshly prepared working solution immediately for best results.

Visualizations

Signaling Pathway of CC-401

CC-401 is a potent inhibitor of c-Jun N-terminal kinase (JNK).[3][5][6] It competitively binds to the ATP-binding site of JNK, thereby inhibiting the phosphorylation of its downstream target, c-Jun.[3][6] This action blocks the JNK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.

JNK_Pathway cluster_phosphorylation Stress Cellular Stress (e.g., Sorbitol) JNK JNK Stress->JNK Activates cJun c-Jun JNK->cJun Phosphorylates p_cJun Phosphorylated c-Jun Response Cellular Response (e.g., Apoptosis, Inflammation) p_cJun->Response Leads to CC401 This compound CC401->JNK Inhibits

Caption: JNK Signaling Pathway Inhibition by CC-401.

Experimental Workflow for Solubility Testing

This workflow outlines the steps to systematically test the solubility of this compound in a new aqueous buffer.

Solubility_Workflow start Start prep_stock Prepare High Concentration Stock in DMSO (e.g., 20 mM) start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute observe Observe for Precipitation (Immediately & after 1 hour) dilute->observe precipitate Precipitation? observe->precipitate success Soluble at this Concentration precipitate->success No troubleshoot Troubleshoot precipitate->troubleshoot Yes end End success->end troubleshoot->dilute Try Lower Concentration or Modify Buffer pH

Caption: Workflow for testing CC-401 solubility.

Troubleshooting Logic for Precipitation Issues

This diagram provides a logical flow for troubleshooting precipitation issues encountered when preparing this compound solutions.

Troubleshooting_Logic start Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock new_stock Prepare fresh DMSO stock check_stock->new_stock No check_dilution Was the dilution performed by adding stock to buffer? check_stock->check_dilution Yes new_stock->start redilute Re-prepare by adding stock to buffer with mixing check_dilution->redilute No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes end Solution should be clear redilute->end lower_conc Lower the final concentration check_concentration->lower_conc Yes check_ph Consider modifying buffer pH (e.g., slightly acidic) check_concentration->check_ph No lower_conc->end check_ph->end

Caption: Decision tree for troubleshooting precipitation.

References

Technical Support Center: Optimizing CC-401 Hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of CC-401 hydrochloride in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK).[1][2][3] It functions as a second-generation, ATP-competitive inhibitor, binding to the ATP-binding site of all three JNK isoforms (JNK1, JNK2, and JNK3).[2][3] This binding prevents the phosphorylation of c-Jun, a key downstream target of the JNK signaling pathway, thereby inhibiting its transcriptional activity.[1][3]

Q2: What is the recommended starting concentration range for in vitro experiments?

For most cell-based assays, a starting concentration range of 1 to 5 µM is recommended to achieve specific JNK inhibition.[1][3] However, the optimal concentration is cell-line dependent and should be determined empirically through dose-response experiments.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO and water.[4] For long-term storage, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] The product data sheet suggests that stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Are there any known off-target effects of CC-401?

Yes, recent studies have identified that CC-401 can also inhibit Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B).[5][6] This off-target activity has been observed to promote β-cell replication.[5] Researchers should be aware of this potential off-target effect when interpreting their results, especially in contexts where DYRK1A/B signaling is relevant.

Troubleshooting Guides

Problem 1: Precipitation of CC-401 in Cell Culture Medium

Symptoms:

  • Visible particulate matter or crystals in the cell culture medium after adding CC-401.

  • Inconsistent or lower-than-expected biological activity.

Possible Causes and Solutions:

Possible CauseSolution
High final concentration of CC-401 The solubility of CC-401 in aqueous solutions like cell culture media is limited. Avoid using excessively high concentrations. If a high concentration is necessary, consider using a solubilizing agent, but be mindful of its potential effects on the cells.
High final DMSO concentration While CC-401 is soluble in DMSO, a high percentage of DMSO in the final culture volume can cause the compound to precipitate when diluted into the aqueous medium. Keep the final DMSO concentration at or below 0.1%.
Incorrect mixing procedure When preparing the working solution, add the CC-401 stock solution to the pre-warmed cell culture medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.
pH of the medium The pH of the culture medium can influence the solubility of some compounds. Ensure your medium is properly buffered and at the correct physiological pH.
Interaction with media components Certain components in complex media formulations could potentially interact with CC-401 and reduce its solubility. If you suspect this, try a simpler, defined medium to see if the problem persists.
Problem 2: Inconsistent or No Inhibition of JNK Signaling (p-c-Jun levels)

Symptoms:

  • Western blot analysis shows no decrease or inconsistent decrease in phosphorylated c-Jun (p-c-Jun) levels after treatment with CC-401.

Possible Causes and Solutions:

Possible CauseSolution
Suboptimal CC-401 concentration The effective concentration of CC-401 can vary between cell lines. Perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) to determine the optimal concentration for inhibiting p-c-Jun in your specific cell line.
Inadequate treatment time The kinetics of JNK inhibition can vary. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration.
Low basal JNK activity If the basal level of JNK activity in your cells is low, it may be difficult to detect a decrease in p-c-Jun. Consider stimulating the JNK pathway with an appropriate agonist (e.g., anisomycin, UV radiation) prior to or concurrently with CC-401 treatment to create a larger dynamic range for observing inhibition.
Issues with Western Blotting Troubleshoot your western blot protocol. Ensure efficient protein transfer, use a validated phospho-specific c-Jun antibody, and include appropriate positive and negative controls. See the detailed Western Blot protocol below for more guidance.
Compound degradation Ensure your CC-401 stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.

Data Presentation

Table 1: Kinase Inhibitory Activity of this compound

Target KinaseKi (nM)Selectivity
JNK125-50>40-fold vs. p38, ERK, IKK2, PKC, Lck, ZAP70[1][4][7]
JNK225-50>40-fold vs. p38, ERK, IKK2, PKC, Lck, ZAP70[1][4][7]
JNK325-50>40-fold vs. p38, ERK, IKK2, PKC, Lck, ZAP70[1][4][7]
DYRK1A370Off-target
DYRK1B80Off-target

Table 2: Example IC50 Values of Various Compounds in Cancer Cell Lines (for reference)

CompoundCell LineCancer TypeIC50 (µM)
Compound XMCF-7Breast Cancer5.2
Compound XA549Lung Cancer8.7
Compound YHCT116Colon Cancer2.1
Compound YHeLaCervical Cancer10.5

Experimental Protocols

Detailed Protocol: Cytotoxicity Assay using MTT

This protocol provides a general framework for determining the cytotoxic effects of this compound on a given cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium from your DMSO stock. A typical concentration range to test would be 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest CC-401 concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared CC-401 dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the CC-401 concentration to determine the IC50 value.

Detailed Protocol: Western Blot for p-c-Jun Inhibition

This protocol outlines the steps to assess the inhibition of c-Jun phosphorylation by CC-401.

Materials:

  • This compound

  • Cell line of interest

  • 6-well cell culture plates

  • JNK pathway agonist (e.g., anisomycin) - optional

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-c-Jun (Ser63 or Ser73) and rabbit anti-total c-Jun

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of CC-401 for the desired time. If applicable, stimulate with a JNK agonist for the last 30-60 minutes of the CC-401 treatment.

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-c-Jun (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with an antibody against total c-Jun as a loading control.

    • Quantify the band intensities and normalize the p-c-Jun signal to the total c-Jun signal.

Mandatory Visualizations

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Anisomycin) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates p_cJun p-c-Jun (Active) cJun->p_cJun Transcription Gene Transcription (Apoptosis, Proliferation, etc.) p_cJun->Transcription CC401 CC-401 Hydrochloride CC401->JNK inhibits

Caption: JNK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Analysis Seed Seed Cells in 96-well plate Incubate1 Incubate Overnight Seed->Incubate1 Treat_Cells Treat Cells Prepare_CC401 Prepare CC-401 Dilutions Prepare_CC401->Treat_Cells Incubate2 Incubate (24-72h) Treat_Cells->Incubate2 Add_MTT Add MTT Reagent Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Read_Abs Read Absorbance (570nm) Dissolve Dissolve Formazan (DMSO) Incubate3->Dissolve Calculate Calculate % Viability & IC50 Read_Abs->Calculate

Caption: Experimental workflow for determining CC-401 cytotoxicity using an MTT assay.

logical_troubleshooting cluster_solutions Potential Solutions Start Inconsistent Results with CC-401 Check_Stock Check Stock Solution (Storage, Age, Freeze-Thaw) Start->Check_Stock Check_Conc Verify Working Concentration Start->Check_Conc Check_Solubility Observe for Precipitation Start->Check_Solubility Check_Cells Evaluate Cell Health & Passage Number Start->Check_Cells New_Stock Prepare Fresh Stock Solution Check_Stock->New_Stock Optimize_Assay Optimize Assay Parameters Check_Conc->Optimize_Assay Check_Solubility->Optimize_Assay Filter_Solution Filter-sterilize Working Solution Check_Solubility->Filter_Solution Dose_Response Perform Dose-Response & Time-Course Optimize_Assay->Dose_Response New_Cells Use Low Passage, Healthy Cells Check_Cells->New_Cells

Caption: Logical troubleshooting workflow for inconsistent results with CC-401.

References

CC-401 hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: CC-401 Hydrochloride

This technical support center provides essential information on the stability and storage of this compound for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the optimal use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound?

For optimal stability, solid this compound should be stored under the following conditions:

  • Short-term storage: 4°C, sealed tightly and protected from moisture[1].

  • Long-term storage: -20°C, sealed tightly and protected from moisture[2].

It is also crucial to prevent exposure to humidity[3].

Q2: What are the recommended storage conditions for this compound stock solutions?

Stock solutions of this compound should be stored as follows:

  • In solvent: -80°C for up to 6 months or -20°C for up to 1 month[1].

  • It is recommended to store solutions in tightly sealed vials and protect them from moisture[1].

Q3: What solvents can I use to dissolve this compound?

This compound is soluble in a variety of solvents. The choice of solvent will depend on your specific experimental requirements.

Q4: Are there any special handling precautions I should be aware of?

Yes, it is recommended to handle this compound with standard laboratory safety precautions. This includes wearing personal protective equipment such as gloves, eye protection, and a lab coat[3]. Ensure good ventilation to avoid inhalation of dust[3]. The compound is hygroscopic, so it is important to minimize its exposure to moisture[1].

Data Summary

Table 1: Recommended Storage Conditions

FormShort-Term StorageLong-Term StorageNotes
Solid 4°C[1]-20°C[2][4]Store sealed and away from moisture[1][3].
Stock Solution -20°C (1 month)[1]-80°C (6 months)[1]Store in a tightly sealed container[1].

Table 2: Solubility of this compound

SolventMaximum ConcentrationNotes
DMSO 100 mg/mL (235.33 mM)[1][5]Ultrasonic treatment may be needed. Use freshly opened DMSO as it is hygroscopic[1].
Water 12.5 mg/mL (29.42 mM)[1]Ultrasonic treatment may be needed[1].
Ethanol 2 mg/mL (4.7 mM)[6]
In Vivo Formulation 1 ≥ 2.5 mg/mL (5.88 mM)[1]10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. A clear solution is formed[1].
In Vivo Formulation 2 ≥ 2.5 mg/mL (5.88 mM)[1]10% DMSO, 90% (20% SBE-β-CD in Saline). A clear solution is formed[1].
In Vivo Formulation 3 ≥ 2.5 mg/mL (5.88 mM)[1]10% DMSO, 90% Corn Oil. A clear solution is formed[1].

Troubleshooting Guide

Issue: Precipitation or phase separation of this compound in solution.

  • Possible Cause: The solubility limit may have been exceeded, or the solution may have been stored improperly.

  • Solution: Gentle heating and/or sonication can aid in redissolving the compound[1]. Always ensure that stock solutions are stored at the recommended temperatures (-20°C or -80°C) to maintain stability[1]. When preparing aqueous dilutions, be mindful of the potential for precipitation, as the solubility in aqueous buffers is significantly lower than in organic solvents.

Issue: Suspected degradation of this compound.

  • Possible Cause: The compound may have been exposed to conditions that promote degradation, such as extreme pH, high temperatures, or light.

  • Solution: To assess the stability of this compound under your specific experimental conditions, a forced degradation study can be performed. This involves exposing the compound to various stress conditions.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol provides a general framework for assessing the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO, at a known concentration.

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

    • Photostability: Expose the solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of this compound and detect any degradation products.

  • Data Interpretation: Compare the results from the stressed samples to a control sample stored under recommended conditions to determine the extent of degradation under each condition.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_conclusion Conclusion stock Prepare Stock Solution (e.g., in DMSO) aliquot Aliquot into Vials stock->aliquot acid Acidic Hydrolysis (e.g., 0.1 N HCl, 60°C) aliquot->acid base Basic Hydrolysis (e.g., 0.1 N NaOH, 60°C) aliquot->base oxidation Oxidative Stress (e.g., 3% H2O2, RT) aliquot->oxidation photo Photolytic Stress (UV/Vis Light) aliquot->photo thermal Thermal Stress (e.g., 60°C) aliquot->thermal sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling hplc Analyze by HPLC sampling->hplc data Quantify Compound & Detect Degradants hplc->data stability Determine Stability Profile data->stability

Caption: Workflow for assessing the stability of a small molecule inhibitor.

cluster_pathway JNK Signaling Pathway stress Cellular Stress (e.g., UV, Cytokines) mkk MKK4/7 stress->mkk Activates jnk JNK mkk->jnk Phosphorylates cjun c-Jun jnk->cjun Phosphorylates apoptosis Apoptosis, Inflammation, Cell Proliferation cjun->apoptosis Regulates cc401 This compound cc401->jnk Inhibits

Caption: Inhibition of the JNK signaling pathway by this compound.

References

Potential off-target effects of CC-401 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CC-401 hydrochloride. The information is designed to address potential issues encountered during experiments, with a focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: CC-401 is a potent, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms (JNK1, JNK2, and JNK3).[1][2] It binds to the ATP-binding site of JNK, preventing the phosphorylation of its downstream substrate, c-Jun.[1][2]

Q2: What is the reported potency and selectivity of this compound?

A2: this compound is a high-affinity JNK inhibitor with reported Ki values ranging from 25 to 50 nM for all three JNK isoforms.[1][3] It has been shown to have at least 40-fold selectivity for JNK over a panel of other kinases, including p38, ERK, IKK2, protein kinase C (PKC), Lck, and ZAP70.[1][3]

Q3: What are the recommended working concentrations for CC-401 in cell-based assays?

A3: For specific JNK inhibition in cell-based assays, a concentration range of 1 to 5 µM is recommended.[1] However, the optimal concentration will depend on the specific cell type and experimental conditions, and it is advisable to perform a dose-response experiment to determine the most effective concentration for your system.

Q4: Has the clinical development of CC-401 been continued?

A4: The phase 1 clinical trial of CC-401 for myeloid leukemia was terminated, and its development appears to have been discontinued.[1]

Troubleshooting Guide

Researchers using this compound may encounter unexpected results due to its mechanism of action and potential for off-target effects. This guide provides troubleshooting for common issues.

Observed Problem Potential Cause Recommended Action
Unexpected cellular phenotype not consistent with JNK inhibition. Off-target effects: Although reported to be selective, CC-401 may interact with other kinases or cellular proteins, especially at higher concentrations.1. Confirm JNK inhibition: Perform a western blot to verify the inhibition of c-Jun phosphorylation. 2. Titrate CC-401 concentration: Use the lowest effective concentration to minimize potential off-target effects. 3. Use a structurally different JNK inhibitor: Compare the phenotype with another JNK inhibitor to see if the effect is specific to JNK inhibition. 4. Consult literature on anthrapyrazolone inhibitors: This class of compounds may have known off-target activities.
Variability in experimental results. Compound stability and solubility: this compound solubility and stability can be affected by the solvent and storage conditions.1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles. 2. Ensure complete solubilization: Follow the manufacturer's instructions for dissolving the compound. This compound is soluble in water and DMSO. 3. Verify compound integrity: If possible, confirm the identity and purity of your CC-401 stock.
No effect on c-Jun phosphorylation. Insufficient compound concentration or inactive compound: The concentration of CC-401 may be too low to effectively inhibit JNK in your specific cell type, or the compound may have degraded.1. Increase CC-401 concentration: Perform a dose-response experiment to determine the optimal concentration. 2. Check cell permeability: Ensure that CC-401 is able to enter your cells of interest. 3. Use a fresh batch of the compound.
Cell toxicity observed at concentrations intended for JNK inhibition. Off-target effects or non-specific toxicity: High concentrations of any small molecule inhibitor can lead to cellular stress and toxicity.1. Perform a cell viability assay: Determine the cytotoxic concentration of CC-401 in your cell line. 2. Lower the concentration: Use the lowest possible concentration that still achieves JNK inhibition. 3. Reduce incubation time: Shorter exposure to the inhibitor may reduce toxicity while still allowing for the desired biological effect.

Data Presentation

Table 1: On-Target Potency and Selectivity of this compound

TargetPotency (Ki)SelectivityReference
JNK125-50 nM>40-fold vs. p38, ERK, IKK2, PKC, Lck, ZAP70[1][3]
JNK225-50 nM>40-fold vs. p38, ERK, IKK2, PKC, Lck, ZAP70[1][3]
JNK325-50 nM>40-fold vs. p38, ERK, IKK2, PKC, Lck, ZAP70[1][3]

Note: A comprehensive quantitative off-target kinase screening panel for this compound is not publicly available. The selectivity data is based on a limited panel of kinases.

Experimental Protocols

Protocol 1: Western Blot Analysis of c-Jun Phosphorylation

This protocol describes a general method to assess the on-target activity of CC-401 by measuring the phosphorylation of c-Jun.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Starve cells in serum-free media for 4-6 hours.

    • Pre-treat cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the JNK pathway with an appropriate agonist (e.g., anisomycin, UV radiation, or a cytokine) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for total c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation CC401 This compound CC401->JNK Inhibition p_cJun Phospho-c-Jun Gene_Expression Target Gene Expression (Apoptosis, Inflammation, etc.) p_cJun->Gene_Expression

Caption: JNK signaling pathway and the inhibitory action of CC-401.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment: 1. Serum Starvation 2. CC-401 Pre-treatment 3. Stimulus Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis WB Western Blot: - p-c-Jun - Total c-Jun - Loading Control Lysis->WB Analysis Data Analysis: Quantify band intensities WB->Analysis End End: Assess JNK Inhibition Analysis->End

Caption: Workflow for assessing CC-401 on-target activity.

References

Technical Support Center: CC-401 Hydrochloride Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of CC-401 hydrochloride in primary cells. CC-401 is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs), targeting all three isoforms (JNK1, JNK2, and JNK3) with Ki values in the range of 25-50 nM.[1] It functions as an ATP-competitive inhibitor, preventing the phosphorylation of the transcription factor c-Jun.[2] In cellular assays, a concentration range of 1-5 µM is recommended for achieving specific JNK inhibition.

Note on Data Availability: Publicly available literature does not currently provide specific IC50 values for the cytotoxicity of this compound in primary cell types. Researchers are advised to perform dose-response studies to determine the cytotoxic concentrations for their specific primary cell model. For comparative purposes, data for the widely studied JNK inhibitor, SP600125, is provided below.

Data Presentation: JNK Inhibitor SP600125 Cytotoxicity and Functional Inhibition

Cell TypeInhibitorConcentration (IC50)EffectReference
Primary Human CD4+ T CellsSP6001255-12 µMInhibition of cell activation and inflammatory gene expression (COX-2, IL-2, IL-10, IFN-γ, TNF-α)[3][4]
Jurkat T cells (T lymphocyte cell line)SP6001255-10 µMInhibition of c-Jun phosphorylation[2][3]
Murine J774 MacrophagesSP6001255-10 µMInhibition of c-Jun phosphorylation and suppression of LPS-induced COX-2 protein levels[5]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the JNK signaling pathway targeted by CC-401 and a general workflow for assessing its cytotoxicity in primary cells.

G JNK Signaling Pathway Inhibition by CC-401 stress Cellular Stress / Cytokines jnkk JNK Kinase (e.g., MKK4/7) stress->jnkk Activates jnk JNK (JNK1/2/3) jnkk->jnk Phosphorylates cjun c-Jun jnk->cjun Phosphorylates ap1 AP-1 Transcription Factor cjun->ap1 Forms gene_expression Gene Expression (Inflammation, Apoptosis, etc.) ap1->gene_expression Regulates cc401 This compound cc401->jnk Inhibits (ATP-competitive)

Caption: JNK signaling pathway and the inhibitory action of CC-401.

G General Workflow for Cytotoxicity Assessment start Start: Isolate/Culture Primary Cells seed Seed Cells in Microplates start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat->incubate assay Perform Cytotoxicity Assays (e.g., MTT, LDH, Annexin V/PI) incubate->assay analyze Data Analysis (Calculate IC50, etc.) assay->analyze end End: Interpret Results analyze->end

Caption: A typical experimental workflow for assessing cytotoxicity.

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below. These are general protocols and should be optimized for your specific primary cell type and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of CC-401. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS, diluted in culture medium) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium. The amount of LDH in the supernatant is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate (if cells are in suspension) or carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing a substrate and a dye) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates or flasks and treat with this compound as described previously.

  • Cell Harvesting: After treatment, harvest the cells. For adherent cells, use a gentle dissociation reagent. Collect both the detached and adherent cells.

  • Cell Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by CC-401.

Troubleshooting Guides and FAQs

Q1: My primary cells are detaching from the plate after treatment with CC-401. What does this mean?

A1: Cell detachment can be an indicator of cytotoxicity. However, it can also be caused by other factors.

  • Troubleshooting:

    • Confirm Cytotoxicity: Use an LDH assay to measure cell death in the supernatant of the detached cells.

    • Check Vehicle Effects: Ensure that the solvent used to dissolve CC-401 (e.g., DMSO) is at a non-toxic concentration. Run a vehicle-only control.

    • Optimize Seeding Density: Primary cells can be sensitive to both low and high densities. Ensure you are using an optimal seeding density for your cell type.

    • Coating of Plates: Some primary cells require coated plates (e.g., with collagen, fibronectin, or poly-L-lysine) for proper attachment. Verify the coating requirements for your cells.

Q2: I am not seeing a clear dose-dependent cytotoxic effect with CC-401.

A2: This could be due to several reasons, from the compound's activity to the assay's sensitivity.

  • Troubleshooting:

    • Concentration Range: You may need to test a wider or higher range of CC-401 concentrations. Given its high potency for JNK inhibition (in the nM range), cytotoxic effects might only appear at much higher concentrations (in the µM range).

    • Exposure Time: The cytotoxic effects of a compound can be time-dependent. Try extending the incubation period (e.g., from 24 to 48 or 72 hours).

    • Assay Sensitivity: The chosen cytotoxicity assay might not be sensitive enough for your cell type or the mechanism of cell death. Consider trying a different assay. For example, if the compound induces apoptosis without significant membrane damage, an MTT or Annexin V assay might be more informative than an LDH assay.

    • Compound Stability: Ensure that this compound is stable in your culture medium for the duration of the experiment.

Q3: The results of my cytotoxicity assays are highly variable between experiments.

A3: Variability is a common challenge, especially with primary cells.

  • Troubleshooting:

    • Primary Cell Consistency: Primary cells can have inherent variability between donors or isolations. If possible, use cells from the same donor or a pooled batch for a set of experiments. Document the passage number, as primary cells have a limited lifespan in culture.

    • Standardize Procedures: Ensure all experimental steps, such as cell seeding, compound dilution, and incubation times, are performed consistently.

    • Pipetting Accuracy: Inaccurate pipetting can lead to significant errors, especially in 96-well plate formats. Use calibrated pipettes and proper pipetting techniques.

    • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and compound concentration. To minimize this, avoid using the outermost wells or fill them with sterile PBS or medium.

Q4: How can I be sure that the observed effects are due to JNK inhibition and not off-target effects?

A4: This is a critical question in pharmacological studies.

  • Troubleshooting:

    • Rescue Experiments: If possible, try to rescue the cells from cytotoxicity by overexpressing a downstream component of the JNK pathway that is inhibited by CC-401.

    • Correlate with JNK Inhibition: Measure the inhibition of c-Jun phosphorylation at the same concentrations used for the cytotoxicity assays. If cytotoxicity is only observed at concentrations much higher than those required for JNK inhibition, it may suggest off-target effects.

    • Use a Negative Control: If an inactive analog of CC-401 is available, it can be used as a negative control to demonstrate that the observed effects are due to the specific inhibitory activity of CC-401.

References

Technical Support Center: CC-401 Hydrochloride Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CC-401 hydrochloride in western blot experiments.

Troubleshooting Guide

This guide addresses common issues encountered during western blot analysis of the JNK signaling pathway when using this compound.

Problem Potential Cause Recommended Solution
No or Weak Signal for Phospho-c-Jun (p-c-Jun) This compound Inhibition: CC-401 is a potent JNK inhibitor and is expected to reduce or eliminate the p-c-Jun signal.[1]This is the expected result. Ensure you have appropriate positive and negative controls to validate the assay.
Inefficient Phosphorylation: The cellular stimulus used may not be potent enough to induce detectable c-Jun phosphorylation.Optimize the concentration and duration of the stimulus (e.g., anisomycin, sorbitol).
Low Target Protein Abundance: The amount of p-c-Jun in the sample may be below the detection limit.Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for c-Jun.
Antibody Issues: The primary or secondary antibody may not be effective.Use a validated antibody at the recommended dilution. Ensure the secondary antibody is appropriate for the primary antibody.
No Change in Phospho-JNK (p-JNK) Signal with CC-401 Treatment Mechanism of Action of CC-401: CC-401 is an ATP-competitive inhibitor that binds to already phosphorylated JNK, preventing it from phosphorylating its substrates like c-Jun. It does not inhibit the phosphorylation of JNK itself.[1]This is the expected outcome. The p-JNK signal should remain stable or may even appear slightly increased in some contexts, while the p-c-Jun signal decreases.
High Background on the Western Blot Inappropriate Blocking Reagent: For phospho-specific antibodies, using non-fat dry milk as a blocking agent can lead to high background due to the presence of phosphoproteins like casein.Use 5% Bovine Serum Albumin (BSA) in TBST for blocking when probing for phosphorylated proteins.
Antibody Concentration Too High: Excessive primary or secondary antibody concentration can lead to non-specific binding.Optimize antibody concentrations by performing a titration.
Insufficient Washing: Inadequate washing can leave unbound antibodies on the membrane.Increase the number and/or duration of washes with TBST.
Non-Specific Bands Antibody Specificity: The primary antibody may be cross-reacting with other proteins.Use a highly specific and validated monoclonal antibody. Include appropriate controls, such as lysates from knockout cells if available.
Sample Degradation: Proteases and phosphatases in the sample can lead to protein degradation and non-specific bands.Prepare fresh lysates and always include protease and phosphatase inhibitors in your lysis buffer. Keep samples on ice.

Frequently Asked Questions (FAQs)

Q1: Why do I still see a strong p-JNK band after treating my cells with this compound?

A1: This is an expected result. This compound is a c-Jun N-terminal kinase (JNK) inhibitor that functions by competitively binding to the ATP-binding site of phosphorylated JNK (p-JNK).[1] This prevents p-JNK from phosphorylating its downstream targets, most notably c-Jun. Therefore, this compound treatment should lead to a decrease in phospho-c-Jun (p-c-Jun) levels, but it will not affect the phosphorylation status of JNK itself.

Q2: I am not seeing any p-c-Jun signal in my positive control lane. What could be the problem?

A2: There are several potential reasons for the absence of a p-c-Jun signal:

  • Inactive Stimulus: Ensure that the stimulus you are using to activate the JNK pathway (e.g., anisomycin, UV radiation, sorbitol) is active and used at an appropriate concentration and for a sufficient duration to induce c-Jun phosphorylation.

  • Sample Handling: It is crucial to work quickly and keep samples cold during lysate preparation to prevent dephosphorylation by endogenous phosphatases. Always use a lysis buffer containing freshly added phosphatase and protease inhibitors.

  • Antibody Issues: Verify that your primary antibody is specific for phosphorylated c-Jun (e.g., at Ser63 or Ser73) and that you are using it at the recommended dilution. Also, confirm that your secondary antibody is compatible and active.

  • Low Protein Load: The amount of total protein loaded on the gel may be insufficient to detect the phosphorylated fraction of c-Jun. Try loading a higher amount of protein.

Q3: What is the recommended blocking buffer for western blotting of phosphorylated JNK pathway proteins?

A3: When probing for phosphorylated proteins, it is highly recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) as the blocking buffer. Non-fat dry milk contains phosphoproteins, such as casein, which can cross-react with phospho-specific antibodies and lead to high background.

Q4: Can I use the same membrane to probe for total JNK and p-JNK?

A4: Yes, it is common practice to first probe for the phosphorylated protein (p-JNK), then strip the membrane and re-probe for the total protein (total JNK). This allows for the normalization of the phospho-protein signal to the total amount of the protein. Ensure your stripping protocol is effective at removing the first set of antibodies without removing the transferred proteins.

JNK Signaling Pathway and this compound Mechanism of Action

The following diagram illustrates the JNK signaling cascade and the point of inhibition by this compound.

JNK_Pathway cluster_stimulus Stress Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_transcription_factor Transcription Factor UV UV MEKK1 MEKK1 UV->MEKK1 Cytokines Cytokines Cytokines->MEKK1 Sorbitol Sorbitol Sorbitol->MEKK1 MKK4_7 MKK4/7 MEKK1->MKK4_7 JNK JNK MKK4_7->JNK Phosphorylation pJNK p-JNK cJun c-Jun pJNK->cJun Phosphorylation pcJun p-c-Jun Cellular_Response Cellular Response (Apoptosis, Proliferation) pcJun->Cellular_Response CC401 CC-401 Hydrochloride CC401->pJNK Inhibits ATP Binding

JNK signaling pathway and CC-401 inhibition.

Experimental Protocols

Western Blot Protocol for Analyzing this compound Effects on c-Jun Phosphorylation

This protocol is adapted from methodologies used for analyzing JNK pathway inhibition.

1. Cell Culture and Treatment:

  • Seed human kidney epithelial cells (HK-2) in 6-well plates and grow to confluence.

  • Serum-starve the cells for 24 hours in DMEM/F12 medium containing 0.5% FBS.

  • Pre-treat the cells with this compound (e.g., 1 µM, 5 µM) or vehicle control for 1 hour.

  • Stimulate the JNK pathway by adding sorbitol to a final concentration of 300 mM for 30 minutes.

2. Lysate Preparation:

  • Place the culture plates on ice and wash the cells once with ice-cold PBS.

  • Aspirate the PBS and add 100 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Sonicate the lysate briefly to shear DNA and reduce viscosity.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a fresh tube and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Confirm successful transfer by staining the membrane with Ponceau S.

4. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-c-Jun (Ser73) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

5. Stripping and Re-probing (Optional):

  • To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer.

  • After stripping, wash the membrane and re-probe with a primary antibody against total c-Jun or a loading control like GAPDH or β-actin.

Quantitative Data Presentation

The following table presents illustrative quantitative data from a hypothetical western blot experiment investigating the effect of this compound on sorbitol-induced c-Jun phosphorylation. The data is presented as the relative density of the phospho-c-Jun band normalized to the total c-Jun band.

Disclaimer: The following data is for illustrative purposes only and is intended to represent the expected outcome of an experiment with this compound. Actual results may vary.

Treatment GroupPhospho-c-Jun / Total c-Jun Ratio (Mean ± SD)Fold Change vs. Stimulated Control
Untreated Control0.15 ± 0.050.12
Sorbitol (300 mM)1.25 ± 0.151.00
Sorbitol + CC-401 (1 µM)0.45 ± 0.080.36
Sorbitol + CC-401 (5 µM)0.20 ± 0.060.16

Logical Troubleshooting Workflow

If you are encountering issues with your this compound western blot experiments, follow this logical troubleshooting workflow.

Troubleshooting_Workflow Start Start Troubleshooting Problem What is the issue? Start->Problem No_pcJun_Signal No p-c-Jun Signal Problem->No_pcJun_Signal No Signal No_pJNK_Change No change in p-JNK Problem->No_pJNK_Change Signal Anomaly High_Background High Background Problem->High_Background Poor Quality Check_Controls Are controls working? No_pcJun_Signal->Check_Controls Check_Mechanism This is expected. CC-401 does not inhibit JNK phosphorylation. No_pJNK_Change->Check_Mechanism Check_Blocking Blocking buffer? High_Background->Check_Blocking Optimize_Stimulus Optimize stimulus (concentration, time) Check_Controls->Optimize_Stimulus No Check_Antibodies Check antibody (dilution, validity) Check_Controls->Check_Antibodies Yes End Problem Solved Check_Mechanism->End Use_BSA Use 5% BSA in TBST Check_Blocking->Use_BSA Milk Optimize_Ab_Wash Optimize antibody concentration and washes Check_Blocking->Optimize_Ab_Wash BSA Optimize_Stimulus->End Increase_Protein Increase protein load Check_Antibodies->Increase_Protein Increase_Protein->End Use_BSA->End Optimize_Ab_Wash->End

A logical workflow for troubleshooting western blots.

References

Technical Support Center: Overcoming CC-401 Hydrochloride Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing CC-401 hydrochloride, ensuring its solubility and stability in cell culture media is paramount for obtaining reliable and reproducible experimental results. This guide provides troubleshooting strategies and frequently asked questions to address the common challenge of this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: this compound, like many small molecule inhibitors, has limited aqueous solubility. Precipitation upon addition to aqueous solutions like cell culture media is a common issue. This is often due to a phenomenon known as "salting out," where the compound is less soluble in the high salt concentration of the media compared to the initial solvent (typically DMSO). The pH of the media and the final concentration of the compound also play crucial roles.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use a fresh, moisture-free stock of DMSO to prevent degradation of the compound.

Q3: How can I prevent precipitation when diluting my DMSO stock solution into the cell culture medium?

A3: To minimize precipitation, it is recommended to perform serial dilutions of your concentrated DMSO stock solution in DMSO first to get closer to your final working concentration. Then, add this diluted DMSO stock to your aqueous medium. This gradual dilution helps to avoid a sudden change in solvent polarity which can cause the compound to crash out of solution. Most cell lines can tolerate a final DMSO concentration of up to 0.1%, but it is always best to include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q4: Are there any alternative preparation methods to improve the solubility of this compound in media?

A4: Yes, one documented method is to prepare CC-401 in a citric acid buffer (pH 5.5) before its addition to the cell culture medium.[2] This acidic environment can help to keep the hydrochloride salt of the compound protonated and more soluble.

Q5: Can I heat or sonicate the media to redissolve the precipitated this compound?

A5: Gentle warming (e.g., to 37°C) and brief sonication can sometimes help to redissolve precipitated compounds. However, prolonged heating or excessive sonication should be avoided as it may degrade the compound or affect other components of the cell culture medium.

Troubleshooting Guide

If you are experiencing precipitation of this compound in your experiments, follow this step-by-step troubleshooting guide.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting CC-401 Precipitation start Precipitation Observed check_stock 1. Check Stock Solution - Is it clear? - Freshly prepared? start->check_stock prepare_fresh Prepare fresh stock in anhydrous DMSO check_stock->prepare_fresh No dilution_method 2. Review Dilution Method - Serial dilution in DMSO? - Final DMSO concentration? check_stock->dilution_method Yes prepare_fresh->dilution_method adjust_dilution Perform serial dilutions in DMSO. Ensure final DMSO % is low (e.g., <0.1%). dilution_method->adjust_dilution No citric_acid 3. Alternative Preparation - Try preparing in citric acid (pH 5.5) dilution_method->citric_acid Yes adjust_dilution->citric_acid co_solvents 4. Consider Co-solvents (For in vivo or specific assays) - PEG300, Tween-80, SBE-β-CD citric_acid->co_solvents final_check 5. Final Working Solution - Visually inspect for precipitation - Gentle warming/sonication? co_solvents->final_check proceed Proceed with Experiment final_check->proceed Clear Solution

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Quantitative Data Summary

The following table summarizes the solubility information for this compound from various sources.

Solvent/VehicleConcentration AchievedNotes
DMSO≥ 85 mg/mL (200.03 mM)Use fresh, moisture-free DMSO.
Water85 mg/mL-
Ethanol2 mg/mL-
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (5.88 mM)For in vivo use.
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.88 mM)For in vivo use.
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (5.88 mM)For in vivo use.
PBS14.29 mg/mL (33.63 mM)Requires ultrasonication and warming to 60°C.[2]

Experimental Protocols

Protocol 1: Standard Dilution from DMSO Stock
  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution.

  • Perform serial dilutions of the 10 mM stock in DMSO to create an intermediate stock solution. For example, to achieve a final concentration of 10 µM in your cell culture, you could prepare a 1 mM intermediate stock in DMSO.

  • Slowly add the required volume of the intermediate DMSO stock to your pre-warmed cell culture medium while gently vortexing. Ensure the final concentration of DMSO in the medium is below 0.1%. For example, add 10 µL of a 1 mM intermediate stock to 10 mL of medium for a final concentration of 1 µM.

  • Visually inspect the medium for any signs of precipitation. If the solution appears cloudy, you may try gently warming it to 37°C.

Protocol 2: Citric Acid Buffer Method

This protocol is adapted from a supplier's datasheet for use in cell-based assays.[2]

  • Prepare a sterile 0.1 M citric acid solution and adjust the pH to 5.5 with sodium hydroxide.

  • Dissolve the this compound powder directly in the pH 5.5 citric acid buffer to the desired stock concentration.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Add the required volume of the citric acid stock solution to your cell culture medium.

  • Gently mix and visually inspect for precipitation.

CC-401 and the JNK Signaling Pathway

CC-401 is a potent and selective inhibitor of all three forms of c-Jun N-terminal kinases (JNK1, JNK2, and JNK3).[1] It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of activated, phosphorylated JNK. This prevents the downstream phosphorylation of its substrates, most notably the transcription factor c-Jun. The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is involved in cellular responses to stress, inflammation, and apoptosis.

JNK Signaling Pathway and Inhibition by CC-401

JNK_Signaling_Pathway JNK Signaling Pathway and CC-401 Inhibition stimuli Stress Stimuli (e.g., Cytokines, UV, Osmotic Stress) mapkkk MAPKKK (e.g., MEKK1, ASK1) stimuli->mapkkk mapkk MAPKK (MKK4/7) mapkkk->mapkk phosphorylates jnk JNK (JNK1/2/3) mapkk->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates apoptosis Apoptosis, Inflammation, Proliferation cjun->apoptosis cc401 CC-401 cc401->jnk inhibits

Caption: CC-401 inhibits the JNK signaling cascade by preventing the phosphorylation of c-Jun.

References

Technical Support Center: CC-401 Hydrochloride Degradation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research and development purposes only. The degradation pathways and analytical methods described are based on the chemical structure of CC-401 hydrochloride and general principles of pharmaceutical degradation. Specific experimental validation is required for definitive characterization and quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a potent inhibitor of c-Jun N-terminal kinase (JNK). Its chemical structure, 3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole hydrochloride, contains several key functional groups that can influence its stability. These include an ether linkage, a piperidine ring, an indazole ring system, and a triazole ring. The hydrochloride salt form is intended to improve its solubility and bioavailability.

Q2: What are the most likely degradation pathways for this compound?

A2: Based on its structure, this compound is potentially susceptible to the following degradation pathways:

  • Hydrolysis: The ether linkage between the phenyl ring and the piperidine-ethoxy side chain is a potential site for acid or base-catalyzed hydrolysis. This would cleave the molecule into two main fragments.

  • Oxidation: The nitrogen atoms in the piperidine and indazole rings, as well as the methylene group adjacent to the ether oxygen, are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylation products, or ring-opening.

  • Photodegradation: Aromatic and heterocyclic ring systems, such as the indazole and phenyl rings in CC-401, can be susceptible to degradation upon exposure to UV or visible light, potentially leading to complex rearrangements or cleavage.

  • Thermal Degradation: At elevated temperatures, molecules containing saturated heterocyclic rings like piperidine can undergo decomposition.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this compound have not been reported in the public domain, based on the predicted degradation pathways, potential degradation products (DPs) could include:

  • DP1 (Hydrolytic Degradation): 3-(1H-indazol-5-yl)phenol, resulting from the cleavage of the ether bond.

  • DP2 (Hydrolytic Degradation): 1-(2-hydroxyethyl)piperidine, the other product of ether bond cleavage.

  • DP3 (Oxidative Degradation): CC-401 N-oxide, where one of the nitrogen atoms in the piperidine or indazole ring is oxidized.

  • DP4 (Oxidative Degradation): Hydroxylated CC-401, with a hydroxyl group added to one of the aromatic rings or the piperidine ring.

Troubleshooting Guide for this compound Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound and its potential degradation products.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Secondary interactions with residual silanols on the column. 3. Column overload. 4. Co-elution with an impurity.1. Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of CC-401 and its basic nitrogen-containing degradation products. A pH between 3 and 4 is a good starting point. 2. Add a competing base like triethylamine (0.1%) to the mobile phase to mask silanol interactions. 3. Reduce the injection volume or the concentration of the sample. 4. Optimize the gradient or mobile phase composition to improve resolution.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump malfunction.1. Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase preparation system if available. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. 4. Check the pump for leaks and ensure proper solvent delivery.
Ghost Peaks 1. Contamination in the mobile phase or HPLC system. 2. Carryover from previous injections. 3. Impurities in the sample diluent.1. Use high-purity HPLC-grade solvents and freshly prepared mobile phases. 2. Implement a robust needle wash procedure in the autosampler method. 3. Analyze a blank injection of the diluent to confirm its purity.
Loss of Signal/Sensitivity 1. Degradation of the analyte in the sample solution. 2. Adsorption of the analyte onto vials or tubing. 3. Detector malfunction.1. Prepare samples fresh and store them at appropriate conditions (e.g., refrigerated and protected from light). 2. Use silanized vials or polypropylene vials to minimize adsorption. 3. Check the detector lamp and perform a diagnostic test.

Experimental Protocols

Forced Degradation Studies Protocol

Objective: To generate potential degradation products of this compound under various stress conditions to develop and validate a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Store the solid drug substance in a hot air oven at 105°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.

    • Dissolve the stressed solid in the mobile phase for analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Stability-Indicating HPLC Method (Hypothetical)

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: Acetonitrile Gradient Program:

Time (min)%B
010
2090
2590
2610
3010

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Predicted Degradation of this compound under Forced Degradation Conditions (Hypothetical Data)

Stress Condition% Degradation of CC-401Number of Degradation ProductsMajor Degradation Product (Hypothetical)
1N HCl, 60°C, 24h15%2DP1
1N NaOH, 60°C, 24h25%3DP1, DP2
30% H₂O₂, RT, 24h18%4DP3, DP4
Solid, 105°C, 48h8%1-
UV Light Exposure12%2-

Visualizations

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation CC401_HCl CC-401 HCl DP1 DP1: 3-(1H-indazol-5-yl)phenol CC401_HCl->DP1 Acid/Base (Ether Hydrolysis) DP2 DP2: 1-(2-hydroxyethyl)piperidine CC401_HCl->DP2 Acid/Base (Ether Hydrolysis) CC401_HCl_ox CC-401 HCl DP3 DP3: CC-401 N-oxide CC401_HCl_ox->DP3 Oxidizing Agent DP4 DP4: Hydroxylated CC-401 CC401_HCl_ox->DP4 Oxidizing Agent

Caption: Predicted Degradation Pathways of this compound.

G cluster_workflow HPLC Analysis Workflow Sample Sample Preparation (CC-401 HCl Solution) HPLC HPLC System (C18 Column, Gradient Elution) Sample->HPLC Detector UV Detector (254 nm) HPLC->Detector Data Data Acquisition & Processing Detector->Data Report Report Generation Data->Report

Caption: General Workflow for HPLC Analysis of this compound.

G cluster_troubleshooting Troubleshooting Logic Problem Chromatographic Problem (e.g., Peak Tailing) Check_Method Check Method Parameters (pH, Mobile Phase) Problem->Check_Method Check_Column Check Column Condition (Overload, Contamination) Problem->Check_Column Check_System Check HPLC System (Leaks, Pump) Problem->Check_System Solution Implement Solution Check_Method->Solution Check_Column->Solution Check_System->Solution

Caption: Logical Flow for Troubleshooting HPLC Issues.

Technical Support Center: Interpreting Unexpected Phenotypes with CC-401 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and investigate unexpected phenotypes observed during experiments with CC-401 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms: JNK1, JNK2, and JNK3.[1][2][3] It binds to the ATP-binding site of JNK, preventing the phosphorylation of its downstream substrate, the transcription factor c-Jun.[1][3][4] CC-401 exhibits high selectivity for JNK, with a reported 40-fold greater affinity for JNK compared to other related kinases such as p38, ERK, IKK2, PKC, Lck, and ZAP70.[1][2] In cellular assays, a concentration range of 1 to 5 µM is typically used to achieve specific JNK inhibition.[1][2][3]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO up to 100 mM and in water up to 100 mM. For long-term storage, it is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][2]

Q3: What are some potential reasons for observing a weaker-than-expected inhibition of c-Jun phosphorylation?

Several factors could contribute to a weaker-than-expected effect:

  • Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.

  • Suboptimal Concentration: The effective concentration can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.

  • High Cell Density: Very high cell densities can lead to a higher effective concentration of the target protein, requiring more inhibitor to achieve the desired effect.

  • Assay Sensitivity: The sensitivity of the antibody used for detecting phosphorylated c-Jun (p-c-Jun) in western blotting can affect the observed results. Ensure the antibody is validated and used at the recommended dilution.

Troubleshooting Unexpected Phenotypes

Scenario 1: Unexpected Cell Viability Changes

Issue: You observe a significant decrease in cell viability at concentrations expected to be specific for JNK inhibition, or conversely, a lack of effect on viability when JNK inhibition is expected to induce cell death.

Possible Causes:

  • Off-target effects: Although CC-401 is highly selective, at higher concentrations or in certain cellular contexts, it may inhibit other kinases, leading to unexpected cytotoxicity. It is a known issue that some kinase inhibitors have off-target effects that can lead to misinterpretation of experimental results.

  • Activation of compensatory pathways: Inhibition of the JNK pathway may lead to the upregulation of pro-survival or pro-apoptotic pathways that counteract the intended effect.

  • Cell-type specific responses: The role of JNK in cell survival is context-dependent and can vary significantly between different cell types.

G cluster_0 Troubleshooting Unexpected Cell Viability A Unexpected Cell Viability Observed B Step 1: Confirm On-Target JNK Inhibition A->B Start C Step 2: Perform Dose-Response Curve for Viability B->C JNK inhibition confirmed D Step 3: Investigate Off-Target Effects C->D Viability changes still unexpected E Step 4: Analyze Compensatory Signaling Pathways D->E Rule out obvious off-targets F Conclusion & Refined Hypothesis E->F Identify pathway alterations

Caption: Workflow for troubleshooting unexpected cell viability changes with CC-401.

  • Confirm On-Target JNK Inhibition:

    • Method: Western Blot for phosphorylated c-Jun (p-c-Jun).

    • Protocol:

      • Treat cells with a range of CC-401 concentrations (e.g., 0.1, 1, 5, 10 µM) for the desired time.

      • Lyse the cells and quantify protein concentration.

      • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

      • Probe the membrane with primary antibodies against p-c-Jun (Ser63/73) and total c-Jun.

      • Use a loading control like GAPDH or β-actin to ensure equal protein loading.

      • Incubate with appropriate secondary antibodies and visualize the bands.

    • Expected Result: A dose-dependent decrease in the p-c-Jun/total c-Jun ratio, confirming JNK inhibition.

  • Perform Dose-Response Curve for Viability:

    • Method: Cell viability assay (e.g., MTT, CellTiter-Glo®).

    • Protocol:

      • Seed cells in a 96-well plate.

      • Treat with a broader range of CC-401 concentrations (e.g., 0.1 to 50 µM) for 24, 48, and 72 hours.

      • Perform the viability assay according to the manufacturer's instructions.

      • Calculate the IC50 value.

    • Data Presentation:

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle)100100100
0.1989592
1958880
5857060
10604530
2530155
501052
  • Investigate Off-Target Effects:

    • Method: Kinase profiling service or in-house kinase panel screening.

    • Protocol:

      • Submit a sample of CC-401 to a commercial service that screens against a large panel of kinases.

      • Analyze the results to identify any kinases that are significantly inhibited at concentrations that cause unexpected viability changes.

    • Alternative: If a specific off-target is suspected based on the phenotype, use a more selective inhibitor for that kinase to see if it phenocopies the effect of CC-401.

  • Analyze Compensatory Signaling Pathways:

    • Method: Western Blot for key signaling nodes.

    • Protocol:

      • Treat cells with CC-401 at a concentration that causes the unexpected phenotype.

      • Lyse cells at different time points (e.g., 1, 6, 12, 24 hours).

      • Perform western blotting for key proteins in parallel survival pathways, such as p-Akt, p-ERK, and p-STAT3.

    • Data Presentation:

Treatmentp-JNK / JNKp-Akt / Aktp-ERK / ERK
Vehicle1.01.01.0
CC-401 (5µM, 6h)0.22.50.9
CC-401 (5µM, 24h)0.13.11.1
Scenario 2: Development of Resistance to CC-401

Issue: After initial sensitivity, cells develop resistance to CC-401 treatment over time, showing renewed proliferation and survival despite continued JNK inhibition.

Possible Causes:

  • Gatekeeper mutation: A mutation in the ATP-binding pocket of JNK that prevents CC-401 from binding effectively.

  • Upregulation of bypass pathways: Cells may activate alternative signaling pathways that promote survival and proliferation, rendering the JNK pathway redundant.

  • Increased drug efflux: Overexpression of drug efflux pumps like P-glycoprotein (MDR1) can reduce the intracellular concentration of CC-401.

G cluster_1 Troubleshooting Acquired Resistance A Resistance to CC-401 Observed B Step 1: Confirm JNK Inhibition in Resistant Cells A->B Start C Step 2: Sequence JNK Isoforms B->C JNK still inhibited -> No gatekeeper D Step 3: Analyze Bypass Signaling Pathways B->D JNK not inhibited -> Potential gatekeeper F Conclusion & Combination Therapy Strategy C->F Mutation identified E Step 4: Investigate Drug Efflux D->E Bypass pathway identified E->F Efflux pump overexpression identified

Caption: Workflow for investigating acquired resistance to CC-401.

  • Confirm JNK Inhibition in Resistant Cells:

    • Method: Western Blot for p-c-Jun.

    • Protocol: Compare p-c-Jun levels in parental (sensitive) and resistant cells treated with CC-401.

    • Expected Result: If JNK is still inhibited in resistant cells, the resistance mechanism is likely downstream or in a parallel pathway. If p-c-Jun levels are high despite treatment, it could indicate a gatekeeper mutation or reduced intracellular drug concentration.

  • Sequence JNK Isoforms:

    • Method: Sanger sequencing or Next-Generation Sequencing (NGS).

    • Protocol:

      • Isolate genomic DNA or RNA (for cDNA synthesis) from both parental and resistant cell lines.

      • Amplify the coding regions of JNK1, JNK2, and JNK3 using PCR.

      • Sequence the PCR products and compare the sequences to identify any mutations in the resistant cells, particularly in the ATP-binding domain.

  • Analyze Bypass Signaling Pathways:

    • Method: Phospho-kinase array or western blotting.

    • Protocol:

      • Use a phospho-kinase array to get a broad overview of changes in kinase activity between parental and resistant cells.

      • Confirm any hits from the array using western blotting for specific phosphorylated proteins (e.g., p-IGF1R, p-MET, p-AXL).

  • Investigate Drug Efflux:

    • Method: qRT-PCR and functional assays.

    • Protocol:

      • qRT-PCR: Measure the mRNA levels of common drug efflux pump genes (e.g., ABCB1 which codes for MDR1) in parental and resistant cells.

      • Functional Assay: Use a fluorescent substrate of MDR1 (e.g., Rhodamine 123) to measure efflux activity. Resistant cells overexpressing MDR1 will show lower intracellular fluorescence. This can be reversed by co-treatment with an MDR1 inhibitor like verapamil.

JNK Signaling Pathway

G Stress Cellular Stress (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 phosphorylates JNK JNK1/2/3 MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 Complex cJun->AP1 forms Transcription Gene Transcription (e.g., Proliferation, Apoptosis) AP1->Transcription CC401 CC-401 HCl CC401->JNK inhibits

Caption: Simplified JNK signaling pathway and the inhibitory action of CC-401 HCl.

References

CC-401 Hydrochloride (FGF401/Roblitinib) Clinical Trial Status: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the clinical trial status of CC-401 hydrochloride, also known as FGF401 and roblitinib. The information is presented in a question-and-answer format to directly address potential inquiries and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: Why were the clinical trials for this compound discontinued?

Q2: What were the primary objectives and design of the key clinical trial for FGF401?

A2: The primary clinical trial for FGF401 was a first-in-human, Phase 1/2 study (NCT02325739) designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of FGF401 as a single agent and in combination with the anti-PD-1 antibody spartalizumab. The study enrolled patients with advanced hepatocellular carcinoma (HCC) or other solid tumors expressing Fibroblast Growth Factor Receptor 4 (FGFR4) and its co-receptor β-Klotho (KLB)[1][3][4].

The study consisted of two parts:

  • Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of FGF401[3].

  • Phase 2 (Dose Expansion): To assess the anti-tumor activity of FGF401 at the RP2D in specific patient cohorts[3].

Q3: What were the key efficacy and safety findings from the FGF401 clinical trial?

A3: The trial showed that at biologically active doses, FGF401, both alone and in combination with spartalizumab, was considered safe in patients with FGFR4/KLB-positive tumors. Preliminary clinical efficacy was observed[1][2][3].

Data Presentation

Table 1: Summary of Key Quantitative Data from the FGF401 Phase 1/2 Trial (NCT02325739)

ParameterValue/DescriptionReference
Recommended Phase 2 Dose (RP2D) 120 mg once daily (qd)[1][3]
Dose-Limiting Toxicities (Grade 3) 6 out of 70 patients in Phase 1 experienced Grade 3 DLTs, including increased transaminases (n=4) and increased blood bilirubin (n=2).[1][3]
Objective Responses (Single Agent) 8 patients experienced objective responses (1 complete response, 7 partial responses).[1][3]
Objective Responses (Combination Therapy) 2 patients receiving FGF401 plus spartalizumab reported partial responses.[1][3]
Frequent Adverse Events (AEs) Diarrhea (73.8%), increased AST (47.5%), and increased ALT (43.8%).[1][3]

Experimental Protocols

Protocol: Assessment of FGFR4 Inhibition in Clinical Trials

A key aspect of the FGF401 trial was to confirm target engagement. This was achieved by monitoring pharmacodynamic biomarkers.

Methodology:

  • Patient Population: Patients with advanced HCC or other solid tumors with confirmed FGFR4 and KLB expression.

  • Drug Administration: FGF401 administered orally on a continuous once-daily dosing regimen[4].

  • Biomarker Sampling: Blood samples were collected at baseline and at multiple time points during treatment.

  • Biomarker Analysis: The levels of the following were measured to confirm effective FGFR4 inhibition:

    • C4 (7α-hydroxy-4-cholesten-3-one): A downstream marker of bile acid synthesis, which is regulated by the FGF19-FGFR4 pathway.

    • Total Bile Acids: Inhibition of FGFR4 is expected to increase bile acid synthesis.

    • Circulating FGF19: The ligand for FGFR4.

  • Outcome: A significant increase in the levels of C4 and total bile acids, along with changes in circulating FGF19, confirmed the biological activity of FGF401 in inhibiting the FGFR4 pathway[1][2][3].

Mandatory Visualization

Signaling Pathway Diagram

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_KLB FGFR4 β-Klotho (KLB) FGF19->FGFR4_KLB Binds to receptor complex FRS2 FRS2 FGFR4_KLB->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: The FGF19-FGFR4 signaling pathway, a key driver in some cancers.

Experimental Workflow Diagram

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment & Monitoring cluster_outcome Trial Outcome Patient Patient with Advanced HCC or Solid Tumor Biopsy Tumor Biopsy Patient->Biopsy Biomarker FGFR4 & KLB Expression Analysis Biopsy->Biomarker Inclusion Patient Enrollment (FGFR4+/KLB+) Biomarker->Inclusion Dosing FGF401 Administration (e.g., 120 mg qd) Inclusion->Dosing PD_Samples Pharmacodynamic Biomarker Sampling (Blood) Dosing->PD_Samples Safety Safety & Tolerability Assessment (AEs, DLTs) Dosing->Safety Efficacy Efficacy Assessment (RECIST 1.1) Dosing->Efficacy PD_Analysis Analysis of C4, Total Bile Acids, FGF19 PD_Samples->PD_Analysis Data Data Analysis PD_Analysis->Data Safety->Data Efficacy->Data Conclusion Conclusion: Refined Biomarker Strategy Needed Data->Conclusion

References

CC-401 hydrochloride selectivity against other kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the use of CC-401 hydrochloride in kinase research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, second-generation, ATP-competitive small molecule inhibitor of c-Jun N-terminal kinases (JNK).[1] It targets all three JNK isoforms (JNK1, JNK2, and JNK3).

Q2: What is the mechanism of action of this compound?

A2: this compound competitively binds to the ATP-binding site of activated, phosphorylated JNK. This prevents the phosphorylation of its downstream substrate, c-Jun, thereby inhibiting the JNK signaling pathway.

Q3: What is the binding affinity of CC-401 for JNK?

A3: CC-401 exhibits high affinity for JNK, with reported Ki values in the range of 25-50 nM.

Q4: How selective is this compound?

A4: this compound demonstrates significant selectivity for JNK over other related kinases. Published data indicates that it is at least 40-fold more selective for JNK than for p38, extracellular signal-regulated kinase (ERK), inhibitor of κB kinase (IKK2), protein kinase C (PKC), Lck, and zeta-associated protein of 70 kDa (ZAP70). A more detailed, though not exhaustive, selectivity profile is provided in the data section below.

Q5: In what form is this compound typically supplied?

A5: CC-401 is often supplied as a dihydrochloride salt.

Data Presentation: Kinase Selectivity Profile

While a comprehensive screen of this compound against a full human kinome panel is not publicly available, the following table summarizes the known selectivity based on published literature. Researchers are encouraged to perform their own comprehensive selectivity profiling for their specific experimental needs.

Kinase TargetFold Selectivity vs. JNKNotes
JNK1/2/3 1x Primary Target (Ki = 25-50 nM)
p38> 40x
ERK> 40x
IKK2> 40x
Protein Kinase C> 40x
Lck> 40x
ZAP70> 40x

Signaling Pathway

The following diagram illustrates the canonical JNK signaling pathway and the point of inhibition by this compound.

JNK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptors Receptors Stress Stimuli->Receptors Cytokines (e.g., TNF-α, IL-1) Cytokines (e.g., TNF-α, IL-1) Cytokines (e.g., TNF-α, IL-1)->Receptors MAPKKK MAPKKK (e.g., ASK1, MEKK1) Receptors->MAPKKK Activation MKK4/7 MKK4/7 MAPKKK->MKK4/7 Phosphorylation JNK JNK MKK4/7->JNK Phosphorylation c-Jun c-Jun JNK->c-Jun Phosphorylation CC-401 CC-401 Hydrochloride CC-401->JNK Inhibition AP-1 Complex AP-1 Complex c-Jun->AP-1 Complex Forms Gene Transcription Gene Transcription AP-1 Complex->Gene Transcription Regulates Cellular Responses Cellular Responses (Apoptosis, Inflammation, etc.) Gene Transcription->Cellular Responses Leads to

Caption: JNK signaling pathway and this compound's point of inhibition.

Experimental Protocols

Key Experiment: In Vitro Kinase Assay for IC50 Determination of this compound

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of CC-401 against JNK or other kinases. Specific conditions may need to be optimized for different kinase enzymes and detection platforms.

Materials:

  • Recombinant human JNK enzyme (and other kinases for selectivity profiling)

  • Kinase-specific substrate (e.g., GST-c-Jun for JNK)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • ATP

  • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)

  • Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or phosphospecific antibody)

  • Microplates (e.g., 96-well or 384-well, white or clear depending on the assay)

  • Plate reader capable of luminescence, fluorescence, or absorbance detection

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of This compound in assay buffer D Add CC-401 dilutions or vehicle (DMSO) to microplate wells A->D B Prepare kinase/substrate mixture in assay buffer E Add kinase/substrate mixture to wells and pre-incubate B->E C Prepare ATP solution in assay buffer F Initiate reaction by adding ATP solution C->F D->E E->F G Incubate at optimal temperature (e.g., 30°C) for a defined time F->G H Stop the reaction (if necessary for the detection method) G->H I Add detection reagent H->I J Incubate as per manufacturer's instructions I->J K Measure signal (luminescence, fluorescence, etc.) using a plate reader J->K L Plot signal vs. log[CC-401] and determine IC50 value K->L

References

Minimizing toxicity of CC-401 hydrochloride in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Jun N-terminal kinase (JNK) inhibitor, CC-401 hydrochloride, in animal models. The focus is on strategies to anticipate and minimize potential toxicities during preclinical research.

Disclaimer

Publicly available, specific toxicology data for this compound is limited. A Phase 1 clinical trial in subjects with high-risk myeloid leukemia was terminated for undisclosed reasons.[1] The guidance provided here is based on general principles of toxicology for kinase inhibitors, information on the anthrapyrazolone class of compounds, and published in vivo studies that have utilized CC-401. Researchers should always perform thorough dose-range finding and toxicity studies for their specific animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: CC-401 is a potent and selective, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms (JNK1, JNK2, and JNK3).[2] By binding to the ATP-binding site of JNK, CC-401 prevents the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun. This inhibition modulates gene expression involved in inflammatory responses, apoptosis, and cellular stress.

Q2: What are the potential, general toxicities associated with JNK inhibitors and kinase inhibitors that I should be aware of when using CC-401?

A2: While specific data for CC-401 is scarce, researchers should be mindful of toxicities observed with other JNK inhibitors and the broader class of kinase inhibitors. These can include:

  • Developmental and Morphological Defects: The anthrapyrazolone class of JNK inhibitors, which includes CC-401, has been shown to cause morphological defects in early zebrafish development, including pericardium and yolk sac edema, bent vertebrae, and eye and jaw malformations.[2]

  • Cardiovascular Effects: Kinase inhibitors as a class are known to sometimes cause cardiovascular toxicities, such as effects on heart rate and blood pressure.[3][4]

  • Gastrointestinal Issues: General side effects of kinase inhibitors can include gastrointestinal problems.

  • Off-Target Effects: Although CC-401 is reported to be selective for JNK over other kinases like p38 and ERK, high concentrations could potentially lead to off-target effects.[2]

Q3: Where can I find established in vivo experimental protocols for this compound?

A3: Several studies have published their use of CC-401 in various animal models. These can serve as a starting point for your experimental design.

Troubleshooting Guides

Problem 1: Unexpected adverse events or mortality are observed in my animal model.

  • Possible Cause: The dose of this compound may be too high for the specific animal model, strain, or experimental conditions.

  • Troubleshooting Steps:

    • Dose De-escalation: Immediately reduce the dose of CC-401. If mortality is observed, subsequent cohorts should be started at a significantly lower dose.

    • Conduct a Dose-Range Finding Study: If not already performed, a thorough dose-range finding study is crucial to determine the maximum tolerated dose (MTD) in your specific model. This typically involves administering a range of doses to small groups of animals and closely monitoring for signs of toxicity.

    • Refine the Dosing Schedule: Consider less frequent dosing or a different route of administration that might alter the pharmacokinetic and toxicity profile.

    • Vehicle Control: Ensure that the vehicle used to dissolve CC-401 is not contributing to the observed toxicity by including a vehicle-only control group.

    • Pathology and Histology: If unexpected mortality occurs, perform a necropsy and histopathological analysis of major organs to identify potential target organs of toxicity.

Problem 2: Animals are showing signs of distress (e.g., weight loss, lethargy, ruffled fur) but no mortality.

  • Possible Cause: The current dose may be approaching the MTD, leading to sublethal toxicity.

  • Troubleshooting Steps:

    • Intensify Monitoring: Increase the frequency of animal monitoring, including daily body weight measurements, food and water intake, and clinical observations.

    • Supportive Care: Provide supportive care as recommended by your institutional animal care and use committee (IACUC), such as supplemental hydration or softened food.

    • Biomarker Analysis: Collect blood samples to analyze for markers of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function to identify potential organ-specific toxicity.

    • Consider Dose Reduction: If signs of distress persist or worsen, a reduction in the CC-401 dose for subsequent experiments is warranted.

Data Presentation: Summary of In Vivo Experimental Protocols

Animal Model Indication Dose Route of Administration Vehicle Reference
Rat (Wistar)Hepatic Ischemia/Reperfusion InjuryNot specifiedNot specifiedNot specifiedUehara et al., 2005[5]
RatLiver TransplantationNot specifiedNot specifiedNot specifiedUehara et al., 2004[1]
MouseColon Cancer Xenograft25 mg/kgIntraperitonealSalineVasilevskaya et al., 2015[6]
RatAnti-GBM Glomerulonephritis200 mg/kg, twice dailyOral GavageSodium CitrateMa et al., 2007[2]

Experimental Protocols

General Protocol for a Dose-Range Finding Study

  • Animal Model: Select the appropriate species and strain for your research question.

  • Group Allocation: Assign a small number of animals (e.g., 3-5 per group) to several dose cohorts and a vehicle control group.

  • Dose Selection: Choose a range of doses based on literature values for similar compounds or in vitro efficacy data. A common starting point is a fraction of the expected efficacious dose, with subsequent groups receiving escalating doses.

  • Administration: Administer this compound via the intended experimental route.

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity levels. Record body weights at least three times a week.

  • Endpoint: The study can be concluded after a predetermined period (e.g., 7-14 days) or when dose-limiting toxicities are observed.

  • Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.

Mandatory Visualizations

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade Stress Stress (UV, Cytokines, etc.) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK Activation MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK Phosphorylation JNK JNK (JNK1/2/3) MAPKK->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 Complex cJun->AP1 Forms Gene Gene Transcription (Inflammation, Apoptosis) AP1->Gene CC401 CC-401 HCl CC401->JNK Inhibition

Caption: The JNK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Experiment cluster_evaluation Phase 3: Toxicity Evaluation cluster_decision Phase 4: Decision Making A Literature Review & Protocol Design B Dose Range Finding Study (Determine MTD) A->B C Administer CC-401 at Therapeutic Dose (≤ MTD) D Regular Monitoring (Weight, Clinical Signs) C->D E Collect Samples (Blood, Tissues) D->E H Assess for Adverse Events D->H F Analyze Biomarkers (e.g., ALT, Creatinine) E->F G Histopathology of Key Organs E->G I Toxicity Observed? H->I J Refine Protocol (Lower Dose, Change Schedule) I->J Yes K Proceed with Efficacy Studies I->K No

Caption: A general experimental workflow for minimizing and evaluating toxicity in animal models.

References

Long-term stability of CC-401 hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of CC-401 hydrochloride stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] The compound is soluble in DMSO at concentrations up to 100 mg/mL.[1][2] Water can also be used, with a solubility of up to 12.5 mg/mL, though sonication may be required to fully dissolve the compound.[1][2] For in vivo studies, initial dissolution in DMSO is typically followed by dilution with aqueous-based solutions or oils.[1][2]

Q2: How should I store the solid this compound powder?

A2: The solid powder of this compound should be stored at 4°C in a sealed container, away from moisture.[1][2] Under these conditions, the compound is stable for years.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term stability, it is recommended to store stock solutions at -80°C.[1][2][4][5] For shorter-term storage, -20°C is also acceptable. To minimize degradation, it is crucial to store the solutions in sealed containers to protect them from moisture.[1][2][5]

Q4: How long are the stock solutions stable at different temperatures?

A4: When stored properly, this compound stock solutions are stable for up to 6 months at -80°C and for up to 1 month at -20°C.[1][2][4][5]

Q5: Can I subject my stock solutions to repeated freeze-thaw cycles?

A5: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and may affect its solubility.[4] It is best practice to aliquot the stock solution into smaller, single-use volumes after preparation.

Q6: I observed precipitation in my stock solution after thawing. What should I do?

A6: If you observe precipitation upon thawing, you can gently warm the solution and use sonication to aid in redissolving the compound.[2] To prevent this, ensure that you are using a freshly opened, anhydrous grade of DMSO, as absorbed moisture can reduce the solubility of this compound.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving the Compound Insufficient mixing or low-quality solvent.Use an ultrasonic bath to aid dissolution.[1][2] Ensure you are using a high-purity, anhydrous solvent. For aqueous solutions, gentle warming to 60°C can also help.[1]
Precipitation in Stock Solution During Storage Improper storage or solvent saturation.Store aliquots at -80°C to ensure long-term stability and prevent precipitation. Avoid repeated freeze-thaw cycles. If precipitation occurs, warm and sonicate the solution before use.[2]
Inconsistent Experimental Results Degradation of the stock solution.Prepare fresh stock solutions if the current stock is older than the recommended storage period. Always store aliquots at the appropriate temperature and protect from moisture.[1][2][5]
Phase Separation in In Vivo Formulations Improper mixing of components.When preparing multi-component in vivo formulations, add each solvent one by one and ensure thorough mixing at each step to achieve a clear and homogenous solution.[1][2]

Stability of this compound Stock Solutions

The following table summarizes the recommended storage conditions and stability of this compound stock solutions.

SolventStorage TemperatureStabilityReference(s)
In Solvent (e.g., DMSO)-80°C6 months[1][2][4][5]
In Solvent (e.g., DMSO)-20°C1 month[1][2][4][5]

Experimental Protocols

Protocol for Preparation of a 10 mM DMSO Stock Solution

  • Weigh out the required amount of this compound (Molecular Weight: 424.93 g/mol ).[1][2]

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution and use an ultrasonic bath until the compound is completely dissolved.[1][2]

  • Aliquot the stock solution into single-use vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visualized Experimental Workflow

The following diagram illustrates the recommended workflow for preparing and storing this compound stock solutions to ensure their stability and efficacy in experiments.

G cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_usage Experimental Use cluster_troubleshooting Troubleshooting weigh Weigh CC-401 HCl add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex & Sonicate add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_long Store at -80°C (up to 6 months) aliquot->store_long Long-term store_short Store at -20°C (up to 1 month) aliquot->store_short Short-term thaw Thaw a Single Aliquot store_long->thaw store_short->thaw use Use in Experiment thaw->use precipitation Precipitation Observed thaw->precipitation If precipitation occurs warm_sonicate Warm & Sonicate precipitation->warm_sonicate warm_sonicate->use

Caption: Workflow for this compound Stock Solution Preparation and Storage.

References

Validation & Comparative

A Head-to-Head Comparison of JNK Inhibitors: CC-401 Hydrochloride vs. SP600125

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, selectivity, and experimental applications of two prominent c-Jun N-terminal kinase (JNK) inhibitors.

In the landscape of signal transduction research and therapeutic development, the c-Jun N-terminal kinase (JNK) pathway is a critical target. JNKs, a family of serine/threonine protein kinases, are key regulators of cellular processes such as inflammation, apoptosis, and cell proliferation. Their dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. Consequently, the development of potent and selective JNK inhibitors is of significant interest. This guide provides a detailed comparison of two widely used ATP-competitive JNK inhibitors: the first-generation compound SP600125 and the second-generation inhibitor CC-401 hydrochloride, which was developed based on the chemical scaffold of SP600125.

Mechanism of Action

Both this compound and SP600125 function as reversible, ATP-competitive inhibitors of JNKs. They exert their effects by binding to the ATP-binding pocket of the JNK enzyme, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun. This inhibition blocks the subsequent activation of AP-1 (Activator Protein-1) transcription factor, which regulates the expression of genes involved in various cellular responses.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and SP600125, providing a basis for comparing their potency and efficacy.

Table 1: In Vitro Kinase Inhibitory Activity

InhibitorTargetIC50 / KiSelectivityReference
This compound JNK1, JNK2, JNK3Ki: 25-50 nM>40-fold selective for JNK over p38, ERK, IKK2, PKC, Lck, and ZAP70.[1][2]
SP600125 JNK1IC50: 40 nM>20-fold selective against a range of other kinases.[3]
JNK2IC50: 40 nM[4]
JNK3IC50: 90 nM[4]

Note: The selectivity data for CC-401 and SP600125 are derived from different studies and may not be directly comparable.

Table 2: Cellular Activity

InhibitorCell LineAssayEffectReference
This compound Colon Cancer Cell LinesCombination with Chemotherapy (MTT assay)Synergistic or additive effects with oxaliplatin, SN-38, and 5-FU under hypoxic conditions.[5]
SP600125 Colon Cancer Cell LinesCombination with Chemotherapy (MTT assay)Synergistic or additive effects with oxaliplatin, SN-38, and 5-FU under hypoxic conditions.[5]
Jurkat T cellsc-Jun phosphorylationIC50: 5-10 µM[3]
Primary human CD4+ cellsInhibition of inflammatory gene expression (COX-2, IL-2, IFN-γ, TNF-α)Dose-dependent inhibition.[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach for evaluating these inhibitors, the following diagrams are provided.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress (UV, Cytokines) Stress (UV, Cytokines) Receptor Receptor Stress (UV, Cytokines)->Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK Phosphorylation c-Jun c-Jun JNK->c-Jun Phosphorylation Inhibitor CC-401 or SP600125 Inhibitor->JNK ATP-competitive inhibition p-c-Jun p-c-Jun c-Jun->p-c-Jun AP-1 AP-1 p-c-Jun->AP-1 Gene Expression Gene Expression AP-1->Gene Expression Transcription

JNK Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment - Vehicle Control - CC-401 - SP600125 Cell_Culture->Treatment Stimulation 3. Stimulation (e.g., UV, Cytokine) Treatment->Stimulation Lysate_Prep 4. Cell Lysate Preparation Stimulation->Lysate_Prep Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Stimulation->Viability_Assay Western_Blot Western Blot (p-c-Jun, c-Jun, JNK) Lysate_Prep->Western_Blot Kinase_Assay In Vitro Kinase Assay (IC50 determination) Lysate_Prep->Kinase_Assay Data_Analysis 5. Data Analysis and Comparison Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Viability_Assay->Data_Analysis

Typical Experimental Workflow for Comparing JNK Inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results. Below are representative protocols for assays commonly used to evaluate JNK inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CC-401 and SP600125 against JNK enzymes.

Materials:

  • Recombinant active JNK1, JNK2, or JNK3 enzyme

  • JNK substrate (e.g., GST-c-Jun)

  • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound and SP600125 stock solutions in DMSO

  • 96-well or 384-well plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare serial dilutions of CC-401 and SP600125 in kinase assay buffer.

  • In a multi-well plate, add the JNK enzyme, the respective inhibitor dilution (or DMSO as a vehicle control), and the JNK substrate.

  • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction (e.g., by adding EDTA or using a stop reagent).

  • Quantify the phosphorylation of the substrate. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For ADP-Glo™ assays, luminescence is measured, which correlates with the amount of ADP produced.

  • Plot the percentage of kinase activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of c-Jun Phosphorylation

Objective: To assess the ability of CC-401 and SP600125 to inhibit JNK activity in a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.

Materials:

  • Cell line of interest cultured in appropriate media

  • This compound and SP600125

  • JNK-activating stimulus (e.g., UV radiation, anisomycin, or a cytokine like TNF-α)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-c-Jun, anti-JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of CC-401, SP600125, or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Induce JNK activation with the chosen stimulus for a predetermined duration.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total c-Jun, total JNK, and the loading control to ensure equal protein loading and to assess total protein levels.

  • Quantify the band intensities to determine the relative levels of c-Jun phosphorylation.

Cell Viability Assay (MTT/MTS Assay)

Objective: To evaluate the cytotoxic or cytostatic effects of CC-401 and SP600125 on a given cell line.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound and SP600125

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells at a specific density in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of CC-401, SP600125, or DMSO (vehicle control).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

References

Validating the Potency and Specificity of CC-401 Hydrochloride with Genetic Controls: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CC-401 hydrochloride, a potent c-Jun N-terminal kinase (JNK) inhibitor, with other relevant alternatives. We detail robust experimental protocols employing genetic controls—specifically siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout—to validate the on-target activity of CC-401. The presented data, methodologies, and visual workflows are intended to equip researchers with the necessary tools to rigorously assess the efficacy and specificity of JNK inhibitors in their own experimental settings.

Introduction to this compound

This compound is a second-generation, ATP-competitive small molecule inhibitor targeting all three isoforms of the c-Jun N-terminal kinase (JNK1, JNK2, and JNK3).[1] It exhibits high affinity with Ki values in the nanomolar range (25-50 nM) and demonstrates significant selectivity for JNK over other related kinases such as p38, ERK, and IKK2.[2] By binding to the ATP-binding site of JNK, CC-401 prevents the phosphorylation of the transcription factor c-Jun, a key downstream event in the JNK signaling cascade.[1] This pathway is implicated in various cellular processes, including inflammation, apoptosis, and cell proliferation, making JNK a compelling therapeutic target for a range of diseases, including cancer and fibrotic conditions.[3][4][5]

Comparison with Alternative JNK Inhibitors

The validation of a specific inhibitor's activity is best understood in the context of alternative compounds targeting the same pathway. Below is a comparison of this compound with other notable JNK inhibitors.

FeatureThis compoundSP600125Tanzisertib (CC-930)CC-90001
Target(s) JNK1, JNK2, JNK3[2]JNK1, JNK2, JNK3[6]JNK1, JNK2, JNK3Predominantly JNK1[5]
Mechanism ATP-competitive[1]ATP-competitive, reversible[7]Not specifiedNot specified
Potency (IC50/Ki) Ki: 25-50 nM[2]IC50: 40-90 nM[6]Not specifiedLow nanomolar[5]
Selectivity >40-fold vs. p38, ERK, IKK2[2]Some off-target effects reported on other kinases[6][7]Not specifiedHigh overall kinome selectivity[5]
Genetic Validation Illustrative data presented in this guideValidated with siRNA[8][9]Not specifiedNot specified
Clinical Stage Discontinued[4]Preclinical/Tool compoundPhase II (Idiopathic Pulmonary Fibrosis)[5]Phase II (Idiopathic Pulmonary Fibrosis)[5][10]

JNK Signaling Pathway

The JNK signaling cascade is a three-tiered kinase module activated by various stress stimuli. This pathway culminates in the activation of transcription factors, primarily c-Jun, which regulate gene expression involved in diverse cellular responses.

JNK_Signaling_Pathway stress Stress Stimuli (e.g., Cytokines, UV, ROS) map3k MAP3K (e.g., ASK1, MEKK1) stress->map3k mkk47 MKK4 / MKK7 map3k->mkk47 jnk JNK1 / JNK2 / JNK3 mkk47->jnk cjun c-Jun jnk->cjun p_cjun p-c-Jun cjun->p_cjun Phosphorylation gene_expression Gene Expression (Apoptosis, Inflammation, etc.) p_cjun->gene_expression cc401 CC-401 cc401->jnk genetic_controls siRNA / CRISPR (JNK Knockdown/Knockout) genetic_controls->jnk siRNA_Workflow start Start: Seed Cells transfection Transfect with Control siRNA vs. JNK siRNA start->transfection incubation Incubate (48-72h) for Knockdown transfection->incubation treatment Treat with CC-401 or Vehicle Control incubation->treatment validation Validate Knockdown (qPCR & Western Blot) treatment->validation analysis Analyze Phenotypic & Biochemical Readouts treatment->analysis validation->analysis end End: Compare Results analysis->end CRISPR_Workflow start Start: Design gRNA for JNK transfect Transfect Cells with Cas9 and gRNA Plasmids start->transfect selection Select & Isolate Single Cell Clones transfect->selection validation Validate Knockout (PCR, Sequencing, Western Blot) selection->validation expand Expand Validated JNK KO Clones validation->expand treatment Treat JNK KO and WT Cells with CC-401 or Vehicle expand->treatment analysis Analyze Phenotypic & Biochemical Readouts treatment->analysis end End: Compare Results analysis->end

References

Validating the Efficacy of CC-401 Hydrochloride: A Comparative Guide to JNK Knockdown by siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using CC-401 hydrochloride, a potent JNK inhibitor, and siRNA-mediated JNK knockdown to study the c-Jun N-terminal kinase (JNK) signaling pathway. The objective is to demonstrate how siRNA knockdown serves as a critical tool to validate the on-target effects of pharmacological inhibitors like this compound, ensuring that the observed cellular responses are indeed attributable to the inhibition of the intended target.

Introduction to JNK Inhibition

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in a variety of cellular processes, including stress responses, apoptosis, inflammation, and cell proliferation. Dysregulation of the JNK pathway has been implicated in numerous diseases, making it an attractive target for therapeutic intervention. This compound is a second-generation, ATP-competitive small molecule inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3) with high affinity and selectivity.[1] It competitively binds to the ATP-binding site of activated, phosphorylated JNK, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1] While potent pharmacological inhibitors like CC-401 are invaluable tools, it is crucial to validate that their observed biological effects are a direct result of on-target inhibition. Small interfering RNA (siRNA) offers a powerful genetic approach to specifically silence the expression of a target protein, in this case, JNK. By comparing the phenotypic outcomes of CC-401 treatment with those of JNK siRNA knockdown, researchers can gain a higher degree of confidence in the specificity of the compound.

Comparative Analysis: this compound vs. JNK siRNA

The primary goal of this comparison is to ascertain whether the cellular effects of this compound mirror those induced by the specific genetic knockdown of JNK. A concordance in outcomes, such as the induction of apoptosis or the inhibition of cell proliferation, strongly suggests that CC-401 is acting on-target.

Data Presentation: Effects on Cell Viability and Apoptosis

The following tables summarize representative quantitative data from studies investigating the effects of JNK inhibition by either a pharmacological inhibitor (SP600125, a compound with a similar mechanism to CC-401) or siRNA on cancer cell lines.

Treatment Cell Line Assay Concentration/ Duration Result (% of Control) Reference
JNK1 siRNAPC-3 (Prostate Cancer)MTT Assay96 hours~40% Viability[2]
JNK1/2 siRNAMCF-7 (Breast Cancer)MTT Assay72 hoursSignificant decrease in viability
SP600125U937 (Leukemia)MTT Assay48 hoursIC50 ~30 µM[3]
SP600125A549 (Lung Cancer)CCK-8 Assay24 hoursSignificant increase in viability (in the context of LPS-induced injury)[4]

Table 1: Comparison of JNK Inhibition on Cancer Cell Viability. This table presents data on the impact of JNK inhibition, through either siRNA or a pharmacological inhibitor, on the viability of various cancer cell lines.

Treatment Cell Line Assay Concentration/ Duration Result (% Apoptosis) Reference
JNK1 siRNAPC-3 (Prostate Cancer)Annexin V/PI96 hours~26% Apoptotic Cells[2]
JNK1/2 siRNAMCF-7 (Breast Cancer)Serum WithdrawalNot SpecifiedPromoted apoptosis
SP600125OEC-M1 (Head and Neck Cancer)Flow Cytometry (Sub-G1)50 nM Paclitaxel + 10 µM SP600125 / 24hInhibition of paclitaxel-induced apoptosis[5]
SP600125U937 (Leukemia)Annexin V48 hoursDose-dependent increase in apoptosis[3]

Table 2: Comparison of JNK Inhibition on Apoptosis. This table showcases the effect of JNK inhibition on the induction of apoptosis in different cancer cell lines, as measured by various assays.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.

JNK siRNA Knockdown and Western Blot Analysis

Objective: To transiently silence the expression of JNK1 and/or JNK2 in a chosen cell line and confirm the knockdown efficiency at the protein level.

Materials:

  • Target cells (e.g., HeLa, MCF-7, PC-3)

  • Complete culture medium

  • Opti-MEM I Reduced Serum Medium

  • JNK1 and/or JNK2 specific siRNA and a non-targeting control siRNA (scrambled)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Transfection:

    • For each well, dilute 100 pmol of siRNA (JNK specific or control) into 150 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 150 µL of Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Aspirate the culture medium from the cells and replace it with 1.7 mL of fresh, antibiotic-free complete medium.

    • Add the 300 µL siRNA-lipid complex to each well and gently rock the plate.

    • Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound and JNK siRNA on cell proliferation and viability.

Materials:

  • Cells treated with various concentrations of CC-401 or transfected with JNK/control siRNA in a 96-well plate.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with a dose range of CC-401 or perform siRNA transfection as described above. Include untreated and vehicle-treated controls.

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated or vehicle-treated cells) and plot a dose-response curve to determine the IC50 value for CC-401.

Apoptosis (Annexin V/PI) Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound or JNK siRNA knockdown.

Materials:

  • Treated cells (as in the MTT assay).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 1,500 rpm for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

JNK_Signaling_Pathway cluster_legend Legend Stress Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (MEKK, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Proliferation Proliferation cJun->Proliferation CC401 This compound CC401->JNK siRNA JNK siRNA siRNA->JNK Activation Activation -> Inhibition Inhibition --| Genetic_Inhibition Genetic Inhibition --| (dashed) Experimental_Workflow Start Start: Seed Cells Treatment Treatment Start->Treatment CC401_Treat This compound (Dose-Response) Treatment->CC401_Treat siRNA_Treat JNK siRNA Transfection Treatment->siRNA_Treat Incubation Incubate (24-72 hours) CC401_Treat->Incubation siRNA_Treat->Incubation Analysis Downstream Analysis Incubation->Analysis Viability Cell Viability Assay (MTT) Analysis->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Analysis->Apoptosis Western Western Blot (Protein Knockdown) Analysis->Western Data Data Comparison & Validation Viability->Data Apoptosis->Data Western->Data Validation_Logic Hypothesis Hypothesis: CC-401 effects are on-target via JNK inhibition CC401_Phenotype Phenotype A observed with CC-401 treatment Hypothesis->CC401_Phenotype siRNA_Phenotype Phenotype A observed with JNK siRNA knockdown Hypothesis->siRNA_Phenotype Comparison Comparison of Phenotypes CC401_Phenotype->Comparison siRNA_Phenotype->Comparison Conclusion Conclusion: High confidence in CC-401's on-target effect Comparison->Conclusion

References

Cross-Validation of CC-401 Hydrochloride Efficacy: A Comparative Guide to Assay Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data for CC-401 hydrochloride, a potent and selective c-Jun N-terminal kinase (JNK) inhibitor, across various assay platforms. By presenting data from different methodologies, this document aims to offer a comprehensive understanding of CC-401's inhibitory activity and facilitate the cross-validation of research findings.

Introduction to this compound and the JNK Signaling Pathway

This compound is a second-generation, ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3)[1][2][3]. It binds to the ATP-binding site of active, phosphorylated JNK, thereby preventing the phosphorylation of its downstream substrate, c-Jun[1][2][4]. The JNK signaling pathway is a critical regulator of various cellular processes, including inflammation, apoptosis, and cell proliferation. Its activation is implicated in the pathogenesis of numerous diseases, making JNK a significant therapeutic target[5][6]. CC-401 exhibits high selectivity for JNK over other related kinases such as p38, ERK, and IKK2[1][2][4].

Below is a diagram illustrating the canonical JNK signaling pathway and the point of intervention for CC-401.

G cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Cytokines Cytokines Cytokines->Receptor MKKK MAPKKK (e.g., MEKK1, ASK1) Receptor->MKKK MKK47 MKK4/7 MKKK->MKK47 JNK JNK1/2/3 MKK47->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation CC401 CC-401 CC401->JNK Inhibition p_cJun p-c-Jun cJun->p_cJun Gene Transcription Gene Transcription p_cJun->Gene Transcription

Caption: JNK Signaling Pathway and CC-401 Inhibition.

Comparative Analysis of Inhibitory Activity

The potency of JNK inhibitors can be assessed using a variety of biochemical and cell-based assays. Below is a summary of the inhibitory activity of this compound compared to another widely used JNK inhibitor, SP600125.

CompoundAssay TypeTargetMetricValue (nM)Reference
CC-401 Biochemical Kinase AssayJNK1/2/3Ki25 - 50[1][2][4]
SP600125 Biochemical Kinase AssayJNK1IC5040[7]
SP600125 Biochemical Kinase AssayJNK2IC5040[7]
SP600125 Biochemical Kinase AssayJNK3IC5090[7]
CC-401 Cell-Based AssayJNKEffective Conc.1000 - 5000[1][2]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are both measures of inhibitor potency. While not directly interchangeable, they provide a basis for comparison. The higher effective concentration in cell-based assays compared to biochemical assays is expected due to factors such as cell permeability and off-target effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. The following sections outline the general principles and steps for key assays used to evaluate JNK inhibitors.

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified JNK.

Principle: Recombinant active JNK is incubated with its substrate (e.g., a peptide derived from c-Jun or ATF2) and ATP. The inhibitor's effect is quantified by measuring the degree of substrate phosphorylation.

General Protocol:

  • Reaction Setup: In a microplate, combine recombinant active JNK enzyme, a specific JNK substrate (e.g., GST-c-Jun), and varying concentrations of the inhibitor (e.g., CC-401).

  • Initiation: Start the kinase reaction by adding a solution containing ATP (often radiolabeled [γ-32P]ATP for traditional methods, or unlabeled for non-radioactive assays).

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA or a denaturing agent).

  • Detection:

    • Radioactive Method: Separate the phosphorylated substrate from the free [γ-32P]ATP using methods like phosphocellulose paper binding or SDS-PAGE followed by autoradiography. Quantify radioactivity to determine kinase activity.

    • Non-Radioactive Methods (e.g., FRET, AlphaScreen): These homogenous assays use fluorescence or luminescence to detect substrate phosphorylation. For example, in an AlphaScreen assay, donor and acceptor beads are brought into proximity when an antibody recognizes the phosphorylated substrate, generating a signal.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This assay assesses the inhibitor's activity within a cellular context by measuring the phosphorylation of the direct downstream target of JNK, c-Jun.

Principle: Cells are stimulated to activate the JNK pathway in the presence or absence of the inhibitor. Cell lysates are then analyzed by Western blot using an antibody specific to the phosphorylated form of c-Jun (at Ser63/73).

General Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293) and allow them to adhere. Pre-treat the cells with various concentrations of CC-401 for a defined period (e.g., 1-2 hours).

  • JNK Pathway Activation: Stimulate the cells with a known JNK activator (e.g., anisomycin, UV radiation, or sorbitol) for a short duration (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63/73).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for phospho-c-Jun. Normalize these values to a loading control (e.g., total c-Jun or a housekeeping protein like GAPDH) to determine the dose-dependent inhibition of c-Jun phosphorylation.

Cross-Validation Workflow

To ensure the reliability of findings, results from different assays should be cross-validated. A logical workflow for this process is outlined below.

G start Start: Compound of Interest (CC-401) biochem Biochemical Kinase Assay (In Vitro) start->biochem Determine IC50/Ki selectivity Kinase Selectivity Profiling (Panel of Kinases) start->selectivity Determine Specificity cell_phospho Cell-Based p-c-Jun Assay (Western Blot / ELISA) biochem->cell_phospho Confirm Cellular Activity compare Compare Potency and Selectivity biochem->compare cell_func Functional Cellular Assay (e.g., Cytokine Release, Apoptosis) cell_phospho->cell_func Assess Downstream Effects cell_phospho->compare cell_func->compare selectivity->compare validate Validated Efficacy Profile compare->validate Consistent Results

Caption: Workflow for Cross-Validation of a JNK Inhibitor.

This structured approach, beginning with direct enzyme inhibition assays and progressing to more complex cellular and functional readouts, allows for a thorough and reliable characterization of an inhibitor's efficacy and mechanism of action. The consistent performance of CC-401 across these different assay types would strongly validate its role as a potent and selective JNK inhibitor.

References

A Comparative Guide to the JNK Inhibitors: CC-401 Hydrochloride vs. CC-930

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and experimental data for two notable c-Jun N-terminal kinase (JNK) inhibitors: CC-401 hydrochloride and CC-930 (Tanzisertib). Both compounds, developed by Celgene, are potent ATP-competitive inhibitors of the JNK signaling pathway, a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation. While both inhibitors target the JNK family of kinases, they exhibit distinct profiles in terms of isoform selectivity and generational development. CC-401 is considered a second-generation JNK inhibitor, while CC-930 has been described as a subsequent development, with evidence suggesting a more refined isoform-targeting profile.

This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the JNK signaling pathway and a typical experimental workflow to aid researchers in selecting the appropriate tool for their specific needs.

Data Presentation: Quantitative Comparison of JNK Inhibitors

The following tables summarize the in vitro inhibitory activities of this compound and CC-930 against the three JNK isoforms. It is important to note that the data has been aggregated from multiple sources and direct comparison should be approached with caution as experimental conditions may have varied between studies.

Table 1: Inhibitory Activity of this compound

TargetInhibition Constant (Ki)Notes
JNK125-50 nMPotent inhibitor of all three JNK isoforms.
JNK225-50 nMAt least 40-fold selectivity for JNK over other related kinases (e.g., p38, ERK).
JNK325-50 nMAn ATP-competitive inhibitor.

Table 2: Inhibitory Activity of CC-930 (Tanzisertib)

TargetInhibition Constant (Ki)IC50Notes
JNK144 ± 3 nM61 nMExhibits a bias towards JNK2 and JNK3 isoforms.
JNK26.2 ± 0.6 nM5 nMA potent, orally active, and selective JNK inhibitor.
JNK3Not Reported5 nMAn ATP-competitive inhibitor.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and evaluation of these inhibitors, the following diagrams illustrate the JNK signaling pathway and a standard experimental workflow for assessing JNK inhibition.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptors Receptors Stress->Receptors Cytokines Cytokines Cytokines->Receptors MAPKKK MAPKKK (e.g., MEKK1, ASK1) Receptors->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun p_cJun p-c-Jun cJun->p_cJun Phosphorylation AP1 AP-1 Transcription Factor p_cJun->AP1 Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression Inhibitors CC-401 / CC-930 Inhibitors->JNK

JNK Signaling Pathway and Point of Inhibition

JNK_Inhibition_Workflow cluster_setup Experiment Setup cluster_assay Assay cluster_detection Detection Cell_Culture 1. Cell Culture (e.g., Jurkat T cells) Inhibitor_Treatment 2. Treatment with CC-401 or CC-930 Cell_Culture->Inhibitor_Treatment Stimulation 3. JNK Pathway Stimulation (e.g., Anisomycin) Inhibitor_Treatment->Stimulation Cell_Lysis 4. Cell Lysis Stimulation->Cell_Lysis Kinase_Assay 5. In vitro Kinase Assay (with GST-c-Jun substrate) Cell_Lysis->Kinase_Assay Western_Blot 6. Western Blot or DELFIA Assay Kinase_Assay->Western_Blot Phospho_cJun 7. Detection of Phosphorylated c-Jun Western_Blot->Phospho_cJun Data_Analysis 8. Data Analysis (IC50 Determination) Phospho_cJun->Data_Analysis

In Vitro Kinase Assay to Confirm CC-401 Hydrochloride Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of CC-401 hydrochloride's in vitro kinase specificity, focusing on its potent inhibition of c-Jun N-terminal kinases (JNK). The document summarizes available quantitative data, presents detailed experimental protocols for assessing kinase inhibition, and visualizes key signaling pathways and workflows to support researchers in drug development and cellular signaling studies.

Performance Comparison of this compound Against a Panel of Kinases

This compound is a potent and selective inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JNK and thereby preventing the phosphorylation of its downstream substrate, c-Jun.[1][2] This selectivity is crucial for minimizing off-target effects in therapeutic applications.

The following table summarizes the inhibitory activity of this compound against its primary targets, the JNKs, and other related kinases. While specific IC50 or Ki values for many other kinases are not publicly available, reports indicate a high degree of selectivity.

Kinase TargetInhibitorReported IC50/KiFold Selectivity vs. JNK
JNK1/2/3 This compound Ki: 25-50 nM [1]-
p38This compoundNot publicly available> 40-fold[1]
ERKThis compoundNot publicly available> 40-fold[1]
IKK2This compoundNot publicly available> 40-fold[1]
PKCThis compoundNot publicly available> 40-fold[1]
LckThis compoundNot publicly available> 40-fold[1]
ZAP70This compoundNot publicly available> 40-fold[1]

Experimental Protocols

To determine the in vitro kinase specificity of this compound, a series of biochemical assays are typically performed. Below is a representative protocol for a radiometric in vitro kinase assay, which is considered a gold standard for determining kinase inhibition. This can be adapted for the specific kinases in the comparison panel.

Representative Radiometric In Vitro Kinase Assay Protocol

This protocol outlines the general steps to measure the IC50 value of this compound against a specific kinase.

1. Reagents and Materials:

  • Kinase: Purified recombinant human kinase (e.g., JNK1, p38α, ERK1, IKKβ, PKCα, Lck, ZAP70).

  • Substrate: Specific peptide or protein substrate for the respective kinase (e.g., GST-c-Jun for JNK).

  • Inhibitor: this compound, serially diluted in DMSO.

  • ATP: Adenosine triphosphate, including [γ-³²P]ATP.

  • Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA. The exact composition may vary depending on the kinase.

  • Reaction Plates: 96-well or 384-well plates.

  • Phosphocellulose Paper or Beads: For capturing the phosphorylated substrate.

  • Wash Buffer: e.g., Phosphoric acid.

  • Scintillation Counter: For detecting radioactivity.

2. Assay Procedure:

  • Prepare Kinase Reaction Mix: In each well of the reaction plate, combine the kinase, its specific substrate, and the kinase assay buffer.

  • Add Inhibitor: Add serial dilutions of this compound or a vehicle control (DMSO) to the wells.

  • Initiate Kinase Reaction: Start the reaction by adding the ATP solution containing a known concentration of [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is within the linear range.

  • Stop Reaction and Capture Substrate: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper or use beads to capture the radiolabeled, phosphorylated substrate.

  • Washing: Wash the phosphocellulose paper or beads multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the amount of incorporated ³²P in the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the JNK signaling pathway and a general workflow for an in vitro kinase assay.

JNK_Signaling_Pathway stress Stress Stimuli (UV, Cytokines, etc.) rac_cdc42 Rac/Cdc42 stress->rac_cdc42 mapkkk MAPKKK (e.g., MEKK1, ASK1) rac_cdc42->mapkkk mkk4_7 MKK4/7 mapkkk->mkk4_7 jnk JNK (JNK1/2/3) mkk4_7->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis, Proliferation, Inflammation cjun->apoptosis cc401 CC-401 HCl cc401->jnk

JNK Signaling Pathway and CC-401 Inhibition

Kinase_Assay_Workflow start Start reagents Prepare Reagents: Kinase, Substrate, Buffer, ATP, Inhibitor start->reagents reaction Set up Kinase Reaction: Combine Kinase, Substrate, and Inhibitor reagents->reaction initiate Initiate Reaction with ATP (containing [γ-³²P]ATP) reaction->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction & Capture Phosphorylated Substrate incubate->stop wash Wash to Remove Unincorporated ATP stop->wash detect Detect Radioactivity (Scintillation Counting) wash->detect analyze Data Analysis: Calculate % Inhibition and Determine IC50 detect->analyze end End analyze->end

In Vitro Kinase Assay Workflow

References

Head-to-head comparison of JNK inhibitors in a specific cell line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of several common c-Jun N-terminal kinase (JNK) inhibitors in the HeLa human cervical cancer cell line. The data and protocols presented here are synthesized from multiple studies to offer a comprehensive overview for researchers evaluating JNK inhibition.

Introduction to JNK Signaling

The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family. They are activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and oxidative stress. The JNK signaling cascade plays a crucial role in regulating cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of the JNK pathway has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making JNK inhibitors a significant area of research for therapeutic development.

JNK Signaling Pathway Diagram

The following diagram illustrates the core JNK signaling pathway, from upstream activators to downstream cellular responses.

JNK_Signaling_Pathway cluster_stimuli Cellular Stress / Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_jnk JNK cluster_targets Downstream Targets cluster_response Cellular Response Stress UV, Cytokines, Oxidative Stress MEKK1 MEKK1 Stress->MEKK1 ASK1 ASK1 Stress->ASK1 MLK3 MLK3 Stress->MLK3 MKK4 MKK4 MEKK1->MKK4 MKK7 MKK7 MEKK1->MKK7 ASK1->MKK4 ASK1->MKK7 MLK3->MKK4 MLK3->MKK7 JNK JNK1/2/3 MKK4->JNK Phosphorylation MKK7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation ATF2 ATF2 JNK->ATF2 Phosphorylation p53 p53 JNK->p53 Phosphorylation Bcl2 Bcl-2 family JNK->Bcl2 Phosphorylation Apoptosis Apoptosis cJun->Apoptosis Proliferation Proliferation cJun->Proliferation Inflammation Inflammation cJun->Inflammation ATF2->Apoptosis ATF2->Proliferation ATF2->Inflammation p53->Apoptosis p53->Proliferation p53->Inflammation Bcl2->Apoptosis Bcl2->Proliferation Bcl2->Inflammation

Caption: A simplified diagram of the JNK signaling cascade.

Performance of JNK Inhibitors in HeLa Cells

This section summarizes the quantitative data for several widely used JNK inhibitors. The data has been compiled from various studies investigating their effects in the HeLa cell line.

InhibitorTarget(s)TypeBiochemical IC₅₀ (JNK1/2/3)Cellular EC₅₀ (c-Jun Phos. in HeLa)Reference
SP600125 JNK1, JNK2, JNK3ATP-competitive, Reversible40 nM / 40 nM / 90 nM~10-20 µM[1][2]
AS601245 JNK1, JNK2, JNK3ATP-competitive, Reversible150 nM / 220 nM / 70 nMHigh concentrations required[3][4]
JNK-IN-8 JNK1, JNK2, JNK3Covalent, Irreversible4.7 nM / 18.7 nM / 1 nMNot specified for HeLa, but potent[2][5]
BI-78D3 JNK1, JNK2, JNK3ATP-competitive, Reversible280 nM (pan-JNK)Not specified for HeLa[2][4]

Note: Cellular EC₅₀ values can vary significantly based on experimental conditions such as cell density, treatment duration, and the specific assay used.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate JNK inhibitor efficacy in cell lines like HeLa.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

MTT_Assay_Workflow A 1. Seed HeLa cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with JNK inhibitors (various concentrations) B->C D 4. Incubate for 24-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 4h E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the JNK inhibitor (e.g., SP600125) or a vehicle control (like DMSO).[6]

  • Incubation: Cells are incubated with the inhibitor for a specified period, typically 24, 48, or 72 hours.[1]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Western Blot for c-Jun Phosphorylation

This method is used to determine the extent to which a JNK inhibitor blocks the phosphorylation of its direct substrate, c-Jun.

Protocol:

  • Cell Lysis: HeLa cells are grown to 70-80% confluency, treated with the JNK inhibitor for the desired time (e.g., 48 hours), and then lysed in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated c-Jun (p-c-Jun). A primary antibody for total c-Jun or a housekeeping protein (e.g., β-actin) is used as a loading control.

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) kit.[6] The band intensities are quantified using densitometry software. A near-complete suppression of c-Jun phosphorylation was observed in HeLa cells treated with 20 µM SP600125 for 48 hours.[1]

Apoptosis Assay (Hoechst Staining)

This assay visualizes nuclear morphology to identify apoptotic cells.

Protocol:

  • Cell Culture and Treatment: HeLa cells are grown on coverslips or in chamber slides and treated with the JNK inhibitor or vehicle control.

  • Cell Fixation: Cells are washed with PBS and fixed with 4% paraformaldehyde.

  • Staining: The fixed cells are stained with Hoechst 33342 or 33258, a fluorescent dye that binds to DNA.[7]

  • Microscopy: The cells are visualized using a fluorescence microscope. Apoptotic cells are identified by their characteristic condensed chromatin and fragmented nuclei.[7]

Summary and Conclusion

The choice of a JNK inhibitor depends heavily on the specific research question.

  • SP600125 is one of the most widely used JNK inhibitors and has been extensively characterized in HeLa cells, making it a useful tool for studying the general effects of JNK inhibition.[1][8] However, it is known to have off-target effects on other kinases.[3]

  • AS601245 is another ATP-competitive inhibitor, though it often requires higher concentrations to achieve cellular effects compared to its biochemical potency.[3][4]

  • JNK-IN-8 represents a newer generation of covalent, irreversible inhibitors with high potency and selectivity, making it a valuable tool for specific and robust JNK inhibition.[2][5]

  • BI-78D3 offers good selectivity over other kinases like p38α.[2]

For researchers working with HeLa cells, SP600125 provides a wealth of historical data for comparison, while newer inhibitors like JNK-IN-8 may offer greater potency and specificity. It is crucial to validate the effects of any inhibitor by directly measuring the phosphorylation of JNK substrates like c-Jun and to consider potential off-target effects in the interpretation of results.

References

Comparative Guide to CC-401 Hydrochloride: A JNK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of CC-401 hydrochloride, a potent c-Jun N-terminal kinase (JNK) inhibitor, with other commonly used JNK inhibitors. The information is intended to assist researchers in selecting the most appropriate tool for their experimental needs by presenting key performance data, detailed experimental protocols, and relevant signaling pathways.

Introduction to this compound

This compound is a second-generation, ATP-competitive anthrapyrazolone inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3)[1]. It competitively binds to the ATP-binding site of JNK, thereby preventing the phosphorylation of its downstream substrate, c-Jun[1][2]. This inhibition of the JNK signaling pathway gives CC-401 potential therapeutic applications in areas such as cancer and inflammatory diseases[3][4][5][6].

Comparative Analysis of JNK Inhibitors

To provide a clear comparison of this compound with other available JNK inhibitors, the following table summarizes their key biochemical and cellular potencies. The selection of an appropriate inhibitor will depend on the specific experimental requirements, including the desired isoform selectivity and cellular context.

Inhibitor Target(s) Ki (nM) IC50 (nM) Selectivity
This compound pan-JNKJNK1/2/3: 25-50[2][7][8][9][10][11]->40-fold selective for JNK over p38, ERK, IKK2, PKC, Lck, and ZAP70[2][7][9][11].
SP600125 pan-JNKJNK2: 190[12]JNK1: 40, JNK2: 40, JNK3: 90[13]>20-fold selective against a range of other kinases[12]. Exhibits over 300-fold greater selectivity for JNK compared to ERK1 and p38-2.
AS601245 JNK1, JNK2, JNK3-JNK1: 150, JNK2: 220, JNK3: 70[14][15]10- to 20-fold selectivity over c-src, CDK2, and c-Raf; >50- to 100-fold selectivity over a range of other Ser/Thr and Tyr protein kinases[14].
JNK Inhibitor VIII (TCS JNK 6o) JNK1, JNK2, JNK3JNK1: 2, JNK2: 4, JNK3: 52[16][17][18][19]JNK1: 45, JNK2: 160[16][17]>1000-fold selective for JNK1 and JNK2 over other MAP kinases including ERK2, p38α, and p38δ[16].

Signaling Pathway

The JNK signaling pathway is a critical mediator of cellular responses to stress stimuli such as inflammatory cytokines, ultraviolet irradiation, and heat shock[20][21]. As depicted in the diagram below, activation of the pathway involves a three-tiered kinase cascade, culminating in the activation of JNKs. Activated JNKs then phosphorylate a variety of transcription factors, most notably c-Jun, leading to the regulation of genes involved in processes like apoptosis, inflammation, and cell proliferation[20][][23].

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK cJun c-Jun JNK->cJun Gene_Expression Gene Expression (Apoptosis, Inflammation, Proliferation) cJun->Gene_Expression CC401 CC-401 Hydrochloride CC401->JNK Inhibits

JNK Signaling Pathway and the inhibitory action of CC-401.

Experimental Protocols

Reproducible assessment of JNK inhibitor activity is crucial. Below are detailed methodologies for key experiments used to characterize compounds like this compound.

In Vitro JNK Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of JNK.

Materials:

  • Recombinant active JNK protein

  • JNK substrate (e.g., GST-c-Jun)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (radiolabeled or non-radiolabeled, depending on detection method)

  • Test inhibitor (e.g., this compound)

  • Detection reagents (e.g., phosphospecific antibody for c-Jun, or reagents for detecting ATP consumption)

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase assay buffer.

  • In a reaction plate, add the recombinant JNK enzyme and the JNK substrate.

  • Add the diluted test inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding EDTA or boiling in sample buffer).

  • Detect the phosphorylation of the substrate using an appropriate method (e.g., Western blot with a phospho-c-Jun antibody, ELISA, or a luminescence-based ATP detection assay).

  • Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Cellular c-Jun Phosphorylation Assay

This cell-based assay determines the efficacy of an inhibitor in a more biologically relevant context.

Materials:

  • A suitable cell line (e.g., HeLa, Jurkat)

  • Cell culture medium and supplements

  • A stimulus to activate the JNK pathway (e.g., anisomycin, UV radiation, TNF-α)

  • Test inhibitor (e.g., this compound)

  • Lysis buffer

  • Antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total c-Jun or a loading control (e.g., GAPDH, β-actin)

  • Western blot reagents and equipment

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a JNK pathway activator for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE and transfer the proteins to a membrane.

  • Probe the membrane with a primary antibody against phospho-c-Jun.

  • Strip and re-probe the membrane with an antibody against total c-Jun or a loading control to normalize the data.

  • Detect the signal using an appropriate secondary antibody and detection reagent.

  • Quantify the band intensities to determine the dose-dependent inhibition of c-Jun phosphorylation.

Experimental_Workflow cluster_0 In Vitro Kinase Assay cluster_1 Cellular c-Jun Phosphorylation Assay iv_start Prepare Reagents (Enzyme, Substrate, Inhibitor) iv_reaction Set up Kinase Reaction iv_start->iv_reaction iv_incubation Incubate at 30°C iv_reaction->iv_incubation iv_detection Detect Substrate Phosphorylation iv_incubation->iv_detection iv_analysis Calculate IC50 iv_detection->iv_analysis c_start Cell Culture and Inhibitor Pre-treatment c_stimulate Stimulate JNK Pathway c_start->c_stimulate c_lyse Cell Lysis c_stimulate->c_lyse c_western Western Blot for p-c-Jun and Total c-Jun c_lyse->c_western c_analysis Quantify Inhibition c_western->c_analysis

General workflow for characterizing JNK inhibitors.

Conclusion

This compound is a potent and selective pan-JNK inhibitor. The choice between CC-401 and other inhibitors like SP600125, AS601245, and JNK Inhibitor VIII will depend on the specific requirements of the study, such as the need for isoform specificity and the cellular context. The provided experimental protocols offer a foundation for the reproducible evaluation of these and other JNK inhibitors. Careful consideration of the inhibitor's properties and rigorous experimental design are essential for obtaining reliable and meaningful data in JNK-related research.

References

A Comparative Guide to JNK Inhibitors: CC-401 Hydrochloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CC-401 hydrochloride, a second-generation c-Jun N-terminal kinase (JNK) inhibitor, with other notable JNK inhibitors. The information presented is collated from various preclinical studies to highlight the phenotypic differences and aid in the selection of appropriate research tools.

Introduction to JNK Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a crucial role in various cellular processes, including stress responses, inflammation, apoptosis, and cell proliferation.[1] Dysregulation of the JNK signaling pathway is implicated in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNK an attractive therapeutic target.[1][2][3][4] This guide focuses on the comparative aspects of several small molecule inhibitors targeting this pathway.

Mechanism of Action and Selectivity Profile

The majority of JNK inhibitors, including this compound and its predecessor SP600125, are ATP-competitive, binding to the ATP-binding pocket of the JNK enzyme and preventing the phosphorylation of its downstream substrates, most notably c-Jun.[5] However, their potency and selectivity against different JNK isoforms and other kinases can vary significantly, leading to different biological outcomes.

Table 1: Comparison of Inhibitory Activity and Selectivity of JNK Inhibitors

InhibitorTarget(s)Mechanism of ActionKi/IC50Selectivity Profile
This compound JNK1, JNK2, JNK3ATP-competitiveKi: 25-50 nM>40-fold selective for JNK over p38, ERK, IKK2, PKC, Lck, and ZAP70.
SP600125 JNK1, JNK2, JNK3ATP-competitiveIC50: 40 nM (JNK1/2), 90 nM (JNK3)[1]>300-fold selective against ERK1 and p38-2; however, known to have off-target effects on other kinases.[6]
TCS JNK 6o JNK1, JNK2, JNK3ATP-competitiveKi: 2 nM (JNK1), 4 nM (JNK2), 52 nM (JNK3)[4]>1000-fold selective for JNK1/2 over other MAP kinases like ERK2 and p38α.[4]
SU 3327 (Halicin) JNKSubstrate-competitiveIC50: 0.7 µM[2]Selective over p38 MAPK and Akt.[2] Inhibits the protein-protein interaction between JNK and JIP.[2]
Bentamapimod (AS601245) JNK1, JNK2, JNK3ATP-competitiveIC50: 150 nM (JNK1), 220 nM (JNK2), 70 nM (JNK3)[7]10- to 20-fold selectivity over c-src, CDK2, and c-Raf.[7]

Phenotypic Differences in Preclinical Models

The variations in potency and selectivity among JNK inhibitors translate to distinct phenotypic effects in cellular and in vivo models. While direct comparative studies are limited, data from various sources allow for a cross-comparison of their biological activities.

Table 2: Comparison of Reported Phenotypic Effects of JNK Inhibitors

InhibitorCellular EffectsIn Vivo Effects
This compound Decreased cellular proliferation.[5]Hepatoprotective; inhibits human cytomegalovirus (HCMV) replication; sensitizes hypoxic colon cancer cells to DNA-damaging agents. A Phase I clinical trial for acute myeloid leukemia was discontinued.[3][8]
SP600125 Inhibition of c-Jun phosphorylation, expression of inflammatory genes (COX-2, IL-2, IFN-γ, TNF-α); prevention of T-cell activation and differentiation.[6] Can induce apoptosis and affect cell cycle progression.[6]Blocks LPS-induced TNF-α expression; inhibits anti-CD3-induced apoptosis of thymocytes.[6] Reduces neovascularization in a model of age-related macular degeneration.[9]
TCS JNK 6o Potent inhibition of c-Jun phosphorylation.Short half-life and rapid clearance observed in pharmacokinetic studies.
SU 3327 (Halicin) Originally investigated for diabetes, it was later identified as a broad-spectrum antibiotic.[2]Restores insulin sensitivity in a mouse model of type 2 diabetes.[2] Effective against drug-resistant bacteria in mouse models.[2]
Bentamapimod (AS601245) Inhibits cancer stem cells in vitro.[2]Reduces endometriotic lesions in animal models.[10][11] Has undergone Phase II clinical trials for endometriosis.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the JNK signaling pathway and a general workflow for evaluating JNK inhibitors.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_transcription_factors Transcription Factors cluster_cellular_response Cellular Response cluster_inhibitors Inhibitors Stress Stress ASK1 ASK1 Stress->ASK1 Cytokines Cytokines MEKK1 MEKK1 Cytokines->MEKK1 MKK4 MKK4 ASK1->MKK4 MKK7 MKK7 MEKK1->MKK7 JNK JNK MKK4->JNK MKK7->JNK c-Jun c-Jun JNK->c-Jun ATF2 ATF2 JNK->ATF2 Apoptosis Apoptosis c-Jun->Apoptosis Proliferation Proliferation c-Jun->Proliferation Inflammation Inflammation ATF2->Inflammation CC-401 CC-401 CC-401->JNK SP600125 SP600125 SP600125->JNK Other_Inhibitors Other Inhibitors Other_Inhibitors->JNK

Caption: The JNK signaling cascade and points of inhibition.

JNK_Inhibitor_Evaluation_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays cluster_in_vivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC50/Ki determination) Cell_Based_Assay Cell-based c-Jun Phosphorylation Assay Kinase_Assay->Cell_Based_Assay Confirms cell permeability and target engagement Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Based_Assay->Viability Apoptosis Apoptosis Assay (e.g., Annexin V, Caspase activity) Viability->Apoptosis Xenograft Tumor Xenograft Models Apoptosis->Xenograft Disease_Model Disease-specific Animal Models (e.g., inflammation, fibrosis) Xenograft->Disease_Model Broader therapeutic potential

Caption: A general workflow for the evaluation of JNK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to characterize JNK inhibitors.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on JNK enzyme activity.

  • Reagents and Materials: Recombinant active JNK enzyme, JNK substrate (e.g., GST-c-Jun), ATP, kinase assay buffer, test compounds (e.g., this compound), and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, combine the JNK enzyme, substrate, and kinase buffer. c. Add the diluted test compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at 30°C for a specified time (e.g., 30 minutes).[12] f. Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.[13]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Cell-Based c-Jun Phosphorylation Assay

This assay measures the ability of an inhibitor to block JNK activity within a cellular context.

  • Cell Culture: Culture a relevant cell line (e.g., HeLa, Jurkat) to sub-confluency.

  • Procedure: a. Seed cells in a multi-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the JNK inhibitor for a specified duration. c. Stimulate the JNK pathway with an activator (e.g., anisomycin, UV radiation). d. Lyse the cells and collect the protein extracts. e. Perform Western blotting using antibodies specific for phosphorylated c-Jun (Ser63/73) and total c-Jun.[14][15]

  • Data Analysis: Quantify the band intensities to determine the extent of c-Jun phosphorylation inhibition at different inhibitor concentrations.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on cell proliferation and cytotoxicity.

  • Cell Culture: Seed cells in a 96-well plate and allow them to attach overnight.

  • Procedure: a. Treat the cells with a range of concentrations of the JNK inhibitor. b. Incubate for a desired period (e.g., 24, 48, 72 hours). c. Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[16]

  • Data Analysis: Plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Annexin V Staining)

This assay is used to determine if the inhibitor induces programmed cell death.

  • Cell Treatment: Treat cells with the JNK inhibitor at various concentrations and time points.

  • Procedure: a. Harvest the cells and wash them with cold PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. d. Incubate in the dark for 15 minutes at room temperature. e. Analyze the stained cells by flow cytometry.[17]

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Conclusion

This compound is a potent and selective second-generation JNK inhibitor. Compared to its predecessor, SP600125, it exhibits an improved selectivity profile, which is crucial for minimizing off-target effects in research applications. When compared to other JNK inhibitors, CC-401 demonstrates a distinct profile of activity. The choice of a JNK inhibitor for a particular study should be guided by the specific research question, the required level of selectivity, and the desired phenotypic outcome. The experimental protocols provided in this guide offer a starting point for the in-house evaluation and comparison of these and other JNK inhibitors.

References

Control Experiments for CC-401 Hydrochloride Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of control experiments essential for validating the effects of CC-401 hydrochloride, a potent and selective c-Jun N-terminal kinase (JNK) inhibitor. To ensure the specificity of experimental findings and rule out potential off-target effects, a rigorous set of controls is paramount. This document outlines key control strategies, compares CC-401 with an alternative JNK inhibitor, and provides detailed protocols for relevant assays.

Understanding the Mechanism: JNK Inhibition

CC-401 is an ATP-competitive inhibitor that targets all three JNK isoforms (JNK1, JNK2, and JNK3), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] By binding to the ATP-binding site of JNK, CC-401 prevents the phosphorylation of its downstream substrate, c-Jun, thereby inhibiting the JNK signaling cascade.[1][2] This pathway is implicated in various cellular processes, including inflammation, apoptosis, and stress responses. It has been reported that CC-401 exhibits at least 40-fold selectivity for JNK compared to other related kinases such as p38, ERK, and IKK2.[1][2]

Essential Control Experiments

To rigorously validate the on-target effects of CC-401 and account for potential confounding variables, the following control experiments are recommended:

1. Vehicle Control: This is the most fundamental control. The vehicle (the solvent used to dissolve CC-401, typically DMSO) should be administered to a parallel set of cells or animals at the same concentration as in the CC-401 treatment group. This control accounts for any effects of the solvent itself on the experimental system.

2. Negative Control Compound: An ideal negative control would be a structurally similar analog of CC-401 that is inactive against JNK. While a specific inactive analog for CC-401 is not commercially available, researchers can consider using an inactive compound with similar physicochemical properties.

3. Positive Control Compound: A well-characterized JNK inhibitor, such as SP600125, should be used as a positive control.[3] This helps to confirm that the experimental system is responsive to JNK inhibition and provides a benchmark for comparing the potency and specificity of CC-401.

4. JNK Knockdown/Knockout Models: To definitively attribute the observed effects to JNK inhibition, experiments should be performed in cells or animal models where JNK expression is genetically silenced (e.g., using siRNA, shRNA, or CRISPR/Cas9). If CC-401 treatment phenocopies the effect of JNK knockdown, it strongly supports an on-target mechanism.

5. Rescue Experiments: In a JNK-knockdown model, re-introducing a JNK variant that is resistant to CC-401 but retains its kinase activity should reverse the effects of the compound. This provides strong evidence that the observed phenotype is a direct result of JNK inhibition.

6. Off-Target Kinase Profiling: To assess the selectivity of CC-401, its activity should be tested against a broad panel of kinases. This is crucial for identifying potential off-target effects that could contribute to the observed biological response.

Comparative Analysis: CC-401 vs. SP600125

SP600125 is a first-generation JNK inhibitor and serves as a valuable comparator for the second-generation inhibitor, CC-401. Below is a comparison of their reported activities.

FeatureThis compoundSP600125
Primary Target JNK1, JNK2, JNK3JNK1, JNK2, JNK3
Mechanism ATP-competitive inhibitorATP-competitive inhibitor
Reported JNK Potency Ki: 25-50 nM[1]IC50: 40-90 nM
Selectivity At least 40-fold selective for JNK over p38, ERK, IKK2, PKC, Lck, ZAP70.[1][2]Known to inhibit other kinases, including various CDKs, with similar potency to JNK.
Off-Target Concerns Less characterized in publicly available data, but generally considered more selective than SP600125.Can induce effects independent of JNK inhibition, potentially through off-target kinase inhibition.

Experimental Protocols

Below are detailed protocols for key experiments to assess the efficacy and specificity of CC-401.

Western Blotting for JNK Pathway Activation

This protocol is used to measure the phosphorylation status of JNK and its downstream target c-Jun.

Materials:

  • Cells or tissue lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-phospho-c-Jun, anti-total-c-Jun, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells or tissues in ice-cold lysis buffer.

  • Determine protein concentration using a protein assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

In Vitro Kinase Assay

This assay directly measures the ability of CC-401 to inhibit JNK activity.

Materials:

  • Recombinant active JNK enzyme

  • JNK substrate (e.g., GST-c-Jun)

  • Kinase assay buffer

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • CC-401 and control compounds

  • Detection reagents (e.g., phosphospecific antibody for ELISA or autoradiography film for radioactive assays)

Procedure:

  • In a microplate, combine the recombinant JNK enzyme, kinase assay buffer, and varying concentrations of CC-401 or control compounds.

  • Pre-incubate for a short period.

  • Initiate the kinase reaction by adding the JNK substrate and ATP.

  • Incubate at 30°C for a defined period.

  • Stop the reaction.

  • Detect the amount of phosphorylated substrate using a suitable method (e.g., ELISA, Western blot, or autoradiography).

  • Calculate the IC50 value of CC-401.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of CC-401 on cultured cells.

Materials:

  • Cells in culture

  • 96-well plates

  • CC-401 and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of CC-401 or control compounds.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, MLK3) Stress->MAPKKK MKK47 MKK4/7 MAPKKK->MKK47 phosphorylates JNK JNK MKK47->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates CC401 CC-401 CC401->JNK inhibits Transcription Gene Transcription (Apoptosis, Inflammation) cJun->Transcription activates

Caption: JNK Signaling Pathway and the inhibitory action of CC-401.

Experimental_Workflow start Start: Hypothesis (CC-401 affects cell process X via JNK) treatment Cell/Animal Treatment - CC-401 - Vehicle Control - Positive Control (SP600125) start->treatment biochem Biochemical Assays - Western Blot (p-JNK, p-c-Jun) - In Vitro Kinase Assay treatment->biochem cellular Cellular Assays - Cell Viability (MTT) - Phenotypic Assays treatment->cellular genetic Genetic Controls - JNK Knockdown - Rescue Experiment treatment->genetic data Data Analysis & Interpretation biochem->data cellular->data genetic->data conclusion Conclusion: On-target vs. Off-target effects data->conclusion

Caption: A typical experimental workflow for validating CC-401's effects.

Control_Logic ObservedEffect Observed Effect of CC-401 OnTarget On-Target Effect (JNK Inhibition) OnTarget->ObservedEffect contributes to OffTarget Off-Target Effect OffTarget->ObservedEffect contributes to VehicleEffect Vehicle Effect VehicleEffect->ObservedEffect contributes to VehicleControl Vehicle Control VehicleControl->VehicleEffect isolates GeneticControl Genetic Controls (Knockdown/Rescue) GeneticControl->OnTarget validates SelectivityPanel Kinase Selectivity Panel SelectivityPanel->OffTarget identifies

Caption: Logical relationships of control experiments in deconvoluting the effects of CC-401.

References

Independent Verification of CC-401 Hydrochloride's Ki Value: A Comparative Guide to JNK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CC-401 hydrochloride, a potent c-Jun N-terminal kinase (JNK) inhibitor, with other commercially available JNK inhibitors. The presented data, including inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50), is compiled from various publicly available sources to aid in the independent verification and selection of appropriate research tools. Detailed methodologies for key experimental assays are also provided to ensure a comprehensive understanding of the presented data.

Comparative Analysis of JNK Inhibitors

This compound is a second-generation, ATP-competitive anthrapyrazolone inhibitor of all three JNK isoforms, with a reported Ki value ranging from 25 to 50 nM. To provide a broader context for its potency, the following table summarizes the inhibitory activities of CC-401 and other well-characterized JNK inhibitors.

CompoundTypeKi (nM)IC50 (nM)JNK Isoform Selectivity
This compound ATP-competitive25-50-JNK1/2/3
SP600125ATP-competitive190 (JNK2)JNK1: 40, JNK2: 40, JNK3: 90Pan-JNK
AS601245ATP-competitive-JNK1: 150, JNK2: 220, JNK3: 70Pan-JNK
Tanzisertib (CC-930)ATP-competitiveJNK1: 44, JNK2: 6.2JNK1: 61, JNK2: 5, JNK3: 5-6JNK2/3 > JNK1
JNK Inhibitor VIIIATP-competitiveJNK1: 2, JNK2: 4, JNK3: 52JNK1: 45, JNK2: 160JNK1/2 > JNK3
JNK-IN-8Covalent-JNK1: 4.67, JNK2: 18.7, JNK3: 0.98JNK3 > JNK1 > JNK2
BI-78D3Substrate-competitive200 (JNK1)280Pan-JNK

JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by a variety of cellular stressors, including inflammatory cytokines, oxidative stress, and UV radiation. Once activated, JNKs phosphorylate a range of transcription factors, most notably c-Jun, leading to the regulation of genes involved in apoptosis, inflammation, and cell proliferation. The diagram below illustrates a simplified JNK signaling pathway.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MAP2K (MKK4, MKK7) MAP3K->MKK4_7 phosphorylates JNK JNK (JNK1/2/3) MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Other_Substrates Other Substrates (ATF2, SMAD4, etc.) JNK->Other_Substrates phosphorylates Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression regulates Other_Substrates->Gene_Expression regulate CC401 CC-401 CC401->JNK

Simplified JNK Signaling Pathway and the inhibitory action of CC-401.

Experimental Protocols

The determination of Ki and IC50 values for kinase inhibitors is crucial for their characterization. Below are outlines of common experimental methodologies used to assess the potency of JNK inhibitors like this compound.

Kinase Inhibition Assay (General Protocol)

A fundamental method to determine the inhibitory potential of a compound is through a direct kinase activity assay. This can be performed using various detection methods, including radiometric, fluorescence, or luminescence-based readouts.

Objective: To measure the ability of a test compound to inhibit the phosphorylation of a JNK substrate by a JNK enzyme.

Materials:

  • Recombinant human JNK enzyme (JNK1, JNK2, or JNK3)

  • JNK substrate (e.g., GST-c-Jun, ATF2 peptide)

  • ATP (adenosine triphosphate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ³²P-ATP for radiometric assays, specific antibody for ELISA-based assays, or a coupled-enzyme system for luminescence assays)

  • Microplate reader compatible with the chosen detection method

Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate JNK Enzyme with Test Compound Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate Reaction by Adding Substrate and ATP Incubate_Enzyme_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at a Controlled Temperature (e.g., 30°C) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Phosphorylation Signal Stop_Reaction->Detect_Signal Analyze_Data Data Analysis (Calculate % Inhibition, IC50/Ki) Detect_Signal->Analyze_Data End End Analyze_Data->End

General workflow for a kinase inhibition assay.

Methodology:

  • Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.

  • Reaction Setup: The JNK enzyme is added to the wells of a microplate containing the diluted test compound and pre-incubated for a defined period.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the JNK substrate and ATP.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Reaction Termination and Detection: The reaction is stopped, and the extent of substrate phosphorylation is measured using a suitable detection method.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of ATP used in the assay and the Michaelis constant (Km) of the enzyme for ATP.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust and sensitive method for measuring kinase activity in a high-throughput format.

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the JNK enzyme. The phosphorylated peptide is then detected by a lanthanide-labeled anti-phospho-specific antibody. When the lanthanide (donor) and a streptavidin-conjugated acceptor fluorophore are brought into proximity through binding to the phosphorylated biotinylated peptide, FRET occurs, resulting in a detectable signal.

Key Steps:

  • The JNK enzyme, test compound, and a biotinylated JNK substrate peptide are incubated together.

  • The kinase reaction is initiated by the addition of ATP.

  • After incubation, a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC) is added.

  • The plate is incubated to allow for the binding of the detection reagents.

  • The TR-FRET signal is read on a compatible plate reader. A decrease in the FRET signal corresponds to an increase in the inhibition of JNK activity. IC50 values are then calculated as described in the general protocol.

Safety Operating Guide

Proper Disposal of CC-401 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of CC-401 hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will ensure the safety of laboratory personnel and compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). A Safety Data Sheet (SDS) for this compound indicates that the substance may be harmful to the aquatic environment[1]. Therefore, preventing its release into the environment is a primary concern.

Required Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

II. Segregation and Containerization of this compound Waste

Proper segregation of chemical waste is fundamental to safe disposal. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Designate a Waste Container: Utilize a dedicated, leak-proof container compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage[2]. The container must be in good condition with a secure, tightly sealing lid[3].

  • Label the Container: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound"[2]. Do not use abbreviations or chemical formulas. The label should also include the date of waste generation and the name of the principal investigator or laboratory[2].

III. On-site Accumulation and Storage

Accumulate and store the this compound waste in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing or reducing agents, and strong acids or alkalis[1].

  • Container Management: Keep the waste container closed at all times except when adding waste[3][4]. Ensure the container is not overfilled.

IV. Disposal Procedure

The disposal of this compound must be conducted through your institution's EHS department or a licensed hazardous waste disposal contractor. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Consult Institutional Guidelines: Familiarize yourself with your institution's specific chemical waste disposal procedures. These are typically available through the EHS office.

  • Request Waste Pickup: Once the waste container is ready for disposal, submit a hazardous waste pickup request to your EHS department. This process is often done through an online portal or by submitting a specific form[2].

  • Prepare for Pickup: Ensure the waste container is properly labeled and sealed. Place it in the designated pickup location as instructed by your EHS department.

V. Decontamination of Empty Containers

Containers that once held this compound must be properly decontaminated before being discarded as regular trash.

  • Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., water, if this compound is soluble) at least three times[4][5].

  • Collect Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous waste. Add the rinsate to your designated this compound waste container.

  • Deface Label: After triple rinsing, deface or remove the original chemical label from the container before disposing of it in the regular trash[5].

Quantitative Data Summary

ParameterGuidelineCitation
Maximum Accumulation Volume Laboratories may accumulate no more than 55 gallons of hazardous waste at any one time.[3]
Acute Hazardous Waste Limit For "P-listed" (acutely hazardous) wastes, the accumulation limit is one quart.[3]
Residue in "Empty" Containers No more than 1 inch of residue or 3% by weight for containers less than 110 gallons.[4]

Note: It is crucial to consult your local and institutional regulations, as these limits may vary.

Experimental Workflow for Disposal

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal cluster_decon Decontamination (Empty Containers) start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label a Designated Hazardous Waste Container ppe->container transfer Transfer Waste to Labeled Container container->transfer rinse Triple Rinse Empty Container container->rinse For Empty Containers storage Store in a Secure, Designated Satellite Area transfer->storage seal Keep Container Sealed When Not in Use storage->seal request Submit Waste Pickup Request to EHS seal->request pickup Prepare for and Await Scheduled EHS Pickup request->pickup end End: Waste Disposed pickup->end collect Collect Rinsate as Hazardous Waste rinse->collect deface Deface Label and Dispose of Clean Container rinse->deface collect->transfer

Caption: Workflow for the safe disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.